D-Lysinamide dihydrochloride
Description
BenchChem offers high-quality D-Lysinamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Lysinamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2,6-diaminohexanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYVJLPYZQDCKV-ZJIMSODOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@H](C(=O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of D-Lysinamide dihydrochloride
An In-Depth Technical Guide to the Structure and Properties of D-Lysinamide Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
D-Lysinamide dihydrochloride is the salt form of the D-isomer of lysine amide, a derivative of the essential amino acid D-lysine. By converting the carboxylic acid moiety to a primary amide, the molecule's chemical properties are significantly altered, while the presence of two primary amine groups—one at the alpha position and one at the terminus of the side chain (epsilon position)—imparts a strong cationic character when protonated. This guide provides a comprehensive technical overview of the structure, nomenclature, physicochemical properties, synthesis, and key applications of D-Lysinamide dihydrochloride. Particular focus is given to the structural rationale behind its utility as a building block in peptide synthesis and as a cationic headgroup in lipid-based gene delivery systems, providing researchers with the foundational knowledge required for its effective application.
Chemical Identity and Core Structure
Nomenclature and Stereochemistry
The systematic IUPAC name for the parent compound, D-lysinamide, is (2R)-2,6-diaminohexanamide . The designation "D-" refers to the stereochemical configuration at the alpha-carbon (C2), which, according to Cahn-Ingold-Prelog priority rules, corresponds to the (R) configuration. This makes it the enantiomer of the more common biological isomer, L-lysinamide, which has the (S) configuration.
The core structure is derived from D-lysine by the formal replacement of the carboxyl hydroxyl group with an amino group, forming a primary amide. The "dihydrochloride" suffix indicates that the molecule is supplied as a salt, with two equivalents of hydrochloric acid.
The Dihydrochloride Salt Form: Rationale and Implications
D-lysinamide is a diprotic base, possessing two primary amino groups (α-amino and ε-amino) that are readily protonated by strong acids like HCl. The formation of the dihydrochloride salt is a critical aspect of its practical use for several reasons:
-
Enhanced Solubility: The ionic nature of the salt dramatically increases its solubility in water and other polar solvents compared to the free base. This is crucial for its use in aqueous biochemical buffers and for formulation development.
-
Improved Stability: The salt form is typically a stable, crystalline solid that is less susceptible to degradation than the free base, ensuring a longer shelf life and more consistent experimental results.
-
Cationic Character: In solution, the molecule exists as a dication with two ammonium (-NH₃⁺) groups. This positive charge is the primary driver for its application in gene delivery, where it can electrostatically interact with the anionic phosphate backbone of nucleic acids like DNA.
Below is a diagram illustrating the protonated structure of D-lysinamide with its chloride counter-ions.
Caption: Structure of D-Lysinamide Dihydrochloride.
Physicochemical Properties and Characterization
The reliable use of any chemical compound in a research setting depends on well-defined physical and chemical properties.
Summary of Key Properties
The properties of D-lysinamide dihydrochloride are expected to be nearly identical to its L-enantiomer, with the exception of the sign of its specific optical rotation.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2,6-diaminohexanamide dihydrochloride | |
| CAS Number | 106400-37-7 (Parent free base) | |
| Molecular Formula | C₆H₁₅N₃O · 2HCl | |
| Molecular Weight | 218.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water | |
| Melting Point | Approx. 220-221 °C (for L-isomer) |
Note: A dedicated CAS number for the D-isomer dihydrochloride salt is not consistently reported in major chemical databases; the CAS for the parent D-lysinamide free base is provided for unambiguous identification.
Standard Analytical Validation
To ensure the identity and purity of D-lysinamide dihydrochloride for experimental use, a standard suite of analytical techniques should be employed. This represents a self-validating system for any researcher synthesizing or procuring the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the proton environment. Expected signals would include distinct peaks for the alpha-proton, the amide protons, the two ammonium protons (which may exchange with solvent), and the four methylene groups of the side chain.
-
¹³C NMR: Confirms the carbon backbone, with characteristic signals for the carbonyl carbon and the five aliphatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the protonated parent molecule (cation) at m/z ≈ 146.12.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity. A chiral HPLC method would be required to distinguish the D-isomer from any L-isomer contamination.
-
Polarimetry: Measures the specific rotation to confirm the stereochemical identity. The D-isomer will have a specific rotation equal in magnitude but opposite in sign to the L-isomer.
Synthesis and Manufacturing Considerations
Rationale for Synthetic Strategy
The direct conversion of the carboxylic acid of D-lysine to its amide is challenging due to the presence of the two highly nucleophilic amino groups, which would interfere with the reaction. Therefore, a robust synthesis requires a multi-step approach centered on two key principles:
-
Protection of Amino Groups: The α- and ε-amino groups must be temporarily "capped" with protecting groups (e.g., Boc, Cbz) to prevent them from reacting.
-
Activation of the Carboxyl Group: The carboxyl group must be converted into a more reactive species (e.g., an acid chloride, an activated ester) to facilitate attack by an amine source.
A common and efficient laboratory-scale method avoids the need for protection by starting with the amino acid salt and leveraging differential reactivity.
Experimental Protocol: Esterification followed by Ammonolysis
This protocol is adapted from established methodologies for the synthesis of amino acid amides.
Step 1: Methyl Esterification of D-Lysine Dihydrochloride
-
Causality: Thionyl chloride (SOCl₂) reacts with the alcohol (methanol) to form methyl chlorosulfite and HCl in situ. This highly acidic environment keeps the amino groups protonated and non-nucleophilic while activating the carboxylic acid for esterification.
-
Suspend D-lysine dihydrochloride (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (2.2 eq) dropwise via syringe, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the solid dissolves, then heat to reflux for 2-4 hours until TLC or LC-MS indicates complete conversion to the ester.
-
Remove the solvent and excess reagents under reduced pressure to yield the crude D-lysine methyl ester dihydrochloride as a solid or viscous oil.
Step 2: Ammonolysis of the Methyl Ester Intermediate
-
Causality: A saturated solution of ammonia in an alcohol provides a high concentration of the nucleophile (NH₃) needed to displace the methoxy group from the ester, forming the more thermodynamically stable primary amide.
-
Dissolve the crude D-lysine methyl ester dihydrochloride from the previous step in a minimal amount of anhydrous methanol.
-
Transfer this solution to a pressure vessel containing a pre-cooled, saturated solution of ammonia in methanol.
-
Seal the vessel and allow it to stir at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, carefully vent the vessel in a fume hood.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) to yield pure D-lysinamide dihydrochloride.
Caption: Workflow for the synthesis of D-Lysinamide dihydrochloride.
Applications in Research and Drug Development
The unique structure of D-lysinamide dihydrochloride—combining a chiral center, a peptide-bond-forming amide, and two cationic sites—makes it a valuable tool in specialized applications.
Chiral Building Block in Peptide Synthesis
D-amino acids and their derivatives are used to synthesize peptides with enhanced properties. Incorporating D-lysinamide at the C-terminus of a peptide can:
-
Increase Proteolytic Stability: Peptidases that typically cleave L-amino acid peptide bonds are often unable to recognize or hydrolyze bonds involving D-amino acids, leading to a longer biological half-life.
-
Modulate Biological Activity: The change in stereochemistry can alter the peptide's three-dimensional structure, potentially leading to modified receptor binding affinity or selectivity.
Cationic Headgroup for Non-Viral Gene Delivery
A primary application in drug development is its use as a cationic headgroup in synthetic lipids (cationic amphiphiles) for creating lipoplexes—complexes of lipids and nucleic acids.
-
Mechanism of Action: The core principle relies on electrostatic interactions. Cationic lipids containing a D-lysinamide headgroup are formulated into liposomes. When mixed with anionic plasmid DNA or siRNA, they spontaneously self-assemble into nanoparticle-sized lipoplexes. The two protonated amino groups of the lysinamide moiety provide a strong positive charge density, enabling efficient condensation of the nucleic acid cargo.[1] This condensation protects the genetic material from degradation by nucleases in the bloodstream. The overall positive surface charge of the resulting lipoplex facilitates its binding to and uptake by the negatively charged cell membrane.
-
Authoritative Insight: A seminal study by Choi et al. demonstrated that conjugating lysinamide to a cholesterol anchor created a novel cationic liposome that exhibited high gene transfer efficiency into mammalian cells with significantly lower toxicity compared to other polycationic reagents like poly-L-lysine.[1] This highlights the advantage of using a well-defined, low-molecular-weight cationic headgroup.
Caption: Conceptual workflow of lipoplex formation for gene delivery.
Conclusion
D-Lysinamide dihydrochloride is more than just a simple amino acid derivative. Its structure, defined by (R)-stereochemistry, a primary amide, and two protonatable amino groups, provides a unique combination of properties. The dihydrochloride salt form ensures the solubility and stability required for laboratory and pharmaceutical applications. As demonstrated, this compound serves as a valuable chiral building block for creating protease-resistant peptides and, critically, as a highly effective cationic headgroup for the development of non-viral gene delivery vectors. A thorough understanding of its structure and the rationale behind its synthesis and applications is essential for scientists and researchers aiming to leverage its full potential in drug development and biochemical innovation.
References
-
L-lysinamide dihydrochloride - Introduction. ChemBK. [Link]
-
d-Lysinamide. PubChem, National Center for Biotechnology Information. [Link]
-
Choi JS, Lee EJ, Jang HS, Park JS. New cationic liposomes for gene transfer into mammalian cells with high efficiency and low toxicity. Bioconjugate Chemistry. 2001 Jan-Feb;12(1):108-13. [Link]
Sources
A Comprehensive Technical Guide to D-Lysinamide Dihydrochloride for Researchers and Drug Development Professionals
Executive Summary: This guide provides an in-depth technical overview of D-Lysinamide dihydrochloride, a chiral derivative of the essential amino acid D-lysine. As a key building block in synthetic chemistry, its unique stereochemistry and chemical properties make it a valuable component in the fields of peptide synthesis, drug discovery, and materials science. This document details its core molecular and physicochemical profile, outlines robust methodologies for its synthesis and purification, explores its diverse applications, presents validated analytical techniques for its characterization, and provides essential guidelines for safe handling and storage. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile compound.
Core Molecular and Physicochemical Profile
D-Lysinamide dihydrochloride is the salt form of the amide of D-lysine, which enhances its stability and solubility in aqueous solutions, making it highly suitable for a variety of biochemical and pharmaceutical applications.[1] The D-configuration at the alpha-carbon is a critical feature, offering resistance to enzymatic degradation by common proteases that typically recognize L-amino acids, a property of significant interest in drug design.
Chemical Identity
-
Systematic Name: (2R)-2,6-Diaminohexanamide dihydrochloride
-
Common Synonyms: H-D-Lys-NH2·2HCl, D-Lysine Amide Dihydrochloride
-
Stereochemistry: The "D" designation refers to the dextrorotatory enantiomer, with the R-configuration at the α-carbon according to Cahn-Ingold-Prelog priority rules.[2]
Molecular Formula and Weight
While many commercial suppliers and databases provide extensive data for the L-enantiomer, the fundamental molecular properties are identical for the D-enantiomer, with the exception of the direction of optical rotation.
-
CAS Number: While the L-isomer's CAS is 51127-08-3[1][4], and the D-lysinamide free base is 106400-37-7[2], the specific CAS number for D-Lysinamide dihydrochloride should be verified with the supplier.
Physicochemical Properties
The properties listed below are based on data for the closely related L-isomer, as stereoisomers share identical physical properties apart from their interaction with polarized light.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][4] |
| Solubility | Soluble in water and acidic solutions; insoluble in most organic solvents. | [1][4] |
| Melting Point | Approximately 220-221°C | [4] |
| Storage | Store in an inert atmosphere, refrigerated at 2-8°C for long-term stability. | [4] |
| Solution Stability | Stock solutions are stable for up to 1 year at -20°C or 2 years at -80°C. | [3] |
Synthesis and Purification
The synthesis of D-Lysinamide dihydrochloride requires a stereospecific approach to preserve the chiral integrity of the starting material, D-lysine. The primary challenge is the efficient amidation of the carboxylic acid without racemization or side reactions involving the two amine groups.
Rationale for Synthesis Strategy
A common and effective method involves a two-step process: (1) esterification of the carboxylic acid of D-lysine, followed by (2) ammonolysis of the resulting ester. The initial esterification, often performed using thionyl chloride in an alcohol like methanol, serves to activate the carboxyl group.[5] This intermediate is then reacted with ammonia to form the desired amide. This strategy is favored because it proceeds under conditions that minimize the risk of racemization at the chiral center.
Experimental Protocol: Two-Step Esterification and Ammonolysis
This protocol describes a self-validating system where the successful isolation of the intermediate ester provides a checkpoint before proceeding to the final amidation step.
Step 1: Esterification of D-Lysine
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend D-lysine dihydrochloride (1 equivalent) in anhydrous methanol (10-15 mL per gram of lysine).
-
Reaction: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.[5]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator to yield the crude D-lysine methyl ester dihydrochloride as a solid. This intermediate can be used directly in the next step.
Step 2: Ammonolysis of the Ester
-
Preparation: Dissolve the crude D-lysine methyl ester dihydrochloride from the previous step in a minimal amount of cold, saturated methanolic ammonia in a pressure vessel.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 48-72 hours. The progress of the reaction should be monitored by HPLC or TLC.
-
Workup: Upon completion, cool the vessel and carefully vent any excess ammonia pressure in a fume hood.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude D-Lysinamide dihydrochloride.
Purification and Characterization
The crude product is purified by recrystallization, typically from an ethanol/water or methanol/ether solvent system, to yield a white crystalline solid. The purity and identity of the final product must be confirmed through a suite of analytical techniques:
-
HPLC: To assess chemical purity.
-
Chiral HPLC: To confirm enantiomeric purity and ensure no racemization occurred.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
¹H and ¹³C NMR: To confirm the chemical structure.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of D-Lysinamide dihydrochloride.
Applications in Research and Drug Development
The unique structural features of D-Lysinamide dihydrochloride—a primary amide, two primary amines with positive charges at physiological pH, and a D-chiral center—make it a versatile tool.
-
Chiral Building Block in Peptide Synthesis: It serves as a C-terminal capping agent in peptide synthesis.[1] The use of a D-amino acid amide can significantly increase the peptide's half-life in vivo by providing resistance to degradation by carboxypeptidases. This is a critical strategy in designing more stable and effective peptide-based therapeutics.
-
Scaffold for Drug Delivery Systems: The two cationic amine groups make D-Lysinamide an excellent candidate for developing gene and drug delivery vectors. Similar to its L-isomer, it can be conjugated to lipids or polymers to create cationic assemblies that electrostatically bind and condense anionic molecules like DNA or siRNA, facilitating their delivery into cells.[3]
-
Development of Enzyme Inhibitors: Lysine and its derivatives are known to be involved in the active sites of many enzymes. D-Lysinamide can be used as a starting scaffold to design inhibitors for various targets, including proteases and demethylases like Lysine-Specific Demethylase 1 (LSD1), which is a target in oncology.[6] The specific stereochemistry can be exploited to achieve selective binding and high potency.
Caption: Core applications of D-Lysinamide dihydrochloride in drug development.
Analytical Methodologies
Rigorous analytical control is essential to ensure the quality, purity, and identity of D-Lysinamide dihydrochloride.
Method Selection Rationale
-
Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for determining chemical purity.[7]
-
Enantiomeric Excess: Chiral HPLC is non-negotiable for confirming the stereochemical integrity of the compound.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used in tandem for unambiguous structure elucidation. Other methods like ion-exchange chromatography are also well-established for amino acid analysis.[8]
Protocol: RP-HPLC for Purity Assessment
This protocol is a standard method for analyzing lysine and its derivatives and can be adapted for D-Lysinamide.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of D-Lysinamide dihydrochloride in Mobile Phase A.
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Data Interpretation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.[9]
| Guideline | Protocol |
| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] |
| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11] |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.[12] |
| Spill & Disposal | In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12] Dispose of waste in accordance with local, state, and federal regulations. |
Conclusion and Future Outlook
D-Lysinamide dihydrochloride is more than just a stereoisomer of its L-counterpart; it is a specialized chemical tool that offers distinct advantages in the development of next-generation therapeutics and advanced biomaterials. Its inherent resistance to enzymatic degradation, coupled with its cationic nature, provides a powerful platform for creating more stable and effective peptide drugs and delivery systems. As research continues to push the boundaries of stereospecific synthesis and chiral drug design, the demand for high-purity D-amino acid derivatives like D-Lysinamide dihydrochloride is expected to grow, solidifying its role as a cornerstone in modern medicinal chemistry.
References
-
ChemBK. (2024). L-lysinamide dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7006686, d-Lysinamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57449, D-Lysine. Retrieved from [Link]
-
Hemanth Vikram, P. R., et al. (2023). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Accreditation and Quality Assurance, 28(5), 187-196. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DL-Lysine hydrochloride. Retrieved from [Link]
-
Li, Y., et al. (2023). LSD1 in drug discovery: From biological function to clinical application. Medicinal Research Reviews, 44(1), e22000. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of L-lysine dihydrochloride. Retrieved from [Link]
-
Bhandare, P., et al. (2010). Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. Journal of Chemical and Pharmaceutical Research, 2(5), 580-586. Retrieved from [Link]
- Google Patents. (2005). EP1566376A1 - Preparation of amino acid amides.
Sources
- 1. CAS 51127-08-3: L-lysinamide dihydrochloride | CymitQuimica [cymitquimica.com]
- 2. d-Lysinamide | C6H15N3O | CID 7006686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 6. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivi… [ouci.dntb.gov.ua]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 9. carlroth.com [carlroth.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. fishersci.no [fishersci.no]
- 12. fishersci.com [fishersci.com]
D-Lysinamide Dihydrochloride: A Technical Guide to Unexplored Therapeutic Potential
Preamble: Charting Unexplored Territory
In the landscape of drug discovery, the exploration of stereoisomers can unveil novel pharmacological activities. While L-amino acids and their derivatives have been extensively studied, their D-enantiomers often present unique, and sometimes enhanced, therapeutic possibilities. This guide focuses on D-Lysinamide dihydrochloride, a compound with a chemical structure suggestive of significant biological potential, yet one that remains largely uncharacterized in the scientific literature.
This document is not a review of established applications, but rather a forward-looking technical guide for researchers, scientists, and drug development professionals. It aims to synthesize what is known about related compounds—namely L-Lysine, L-Lysinamide, and other D-amino acids—to construct a logical framework for investigating the potential therapeutic applications of D-Lysinamide dihydrochloride. We will delve into hypothetical mechanisms, propose detailed experimental protocols to test these hypotheses, and provide the scientific rationale behind these exploratory pathways. Our objective is to furnish the scientific community with a well-reasoned starting point for unlocking the therapeutic promise of this molecule.
Molecular Profile of D-Lysinamide Dihydrochloride
D-Lysinamide is the amide derivative of the D-isomer of the essential amino acid lysine. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for experimental and potential pharmaceutical formulations.
| Property | Value | Source |
| IUPAC Name | (2R)-2,6-diaminohexanamide dihydrochloride | [1] |
| Molecular Formula | C₆H₁₇Cl₂N₃O | [2] |
| Molecular Weight | 218.13 g/mol | [2] |
| Structure | [1] |
The presence of a primary amide group in place of the carboxylic acid of D-lysine, and two primary amine groups, makes D-Lysinamide dihydrochloride a molecule with intriguing potential for biological interactions.
Postulated Therapeutic Arenas and Mechanistic Hypotheses
Given the limited direct research on D-Lysinamide dihydrochloride, we will extrapolate potential therapeutic applications from the known bioactivities of structurally and functionally related molecules.
Oncology: Targeting Lysine-Dependent Enzymes
A significant and promising area of cancer research involves the inhibition of enzymes that are overexpressed in tumor cells and crucial for their survival and proliferation. One such class of enzymes is the lysine-specific demethylases (LSDs).
Hypothesis: D-Lysinamide dihydrochloride may act as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently upregulated in various cancers, including acute myeloid leukemia (AML), prostate cancer, and small cell lung cancer (SCLC)[3][4].
Causality: LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes.[3] Inhibiting LSD1 can reactivate these genes, induce differentiation, and suppress cancer cell growth.[3][4] The structure of D-Lysinamide, mimicking the lysine side chain, could allow it to bind to the active site of LSD1, acting as a competitive inhibitor.
Caption: Postulated inhibition of the LSD1 demethylation pathway by D-Lysinamide dihydrochloride.
Neurology: Modulating Glycinergic Neurotransmission
While D-Lysine itself is largely considered inert in the central nervous system, its derivatives have shown significant activity.[5]
Hypothesis: D-Lysinamide dihydrochloride, or a lipidated form, could act as a modulator of glycine transporters (GlyT) or glycine receptors (GlyR), presenting a potential therapeutic avenue for chronic pain or other neurological disorders.
Causality: Oleoyl-D-lysine has been identified as a potent inhibitor of GlyT2 and GlyR, leading to non-opioid analgesic effects by blocking glycine transport.[5] The core D-lysinamide structure could serve as a scaffold for developing similar inhibitors. The amide group might alter binding affinity or specificity compared to the carboxylic acid of D-lysine.
Caption: Hypothetical modulation of glycinergic signaling by a D-Lysinamide derivative.
Antimicrobial Applications
Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, a key advantage for developing robust antimicrobial agents.
Hypothesis: D-Lysinamide could serve as a building block for synthetic antimicrobial peptides (AMPs) with increased stability and efficacy.
Causality: The incorporation of D-lysine into AMPs has been shown to enhance their antimicrobial effects while reducing hemolytic activity.[6] The positive charges from the lysine side chains are crucial for interacting with negatively charged bacterial membranes. D-Lysinamide, with its free epsilon-amino group, retains this capability and could be incorporated into peptide chains to confer both charge and proteolytic resistance.
Proposed Experimental Protocols
To validate these hypotheses, a structured, multi-stage experimental approach is necessary.
Protocol 1: In Vitro LSD1 Inhibition Assay
Objective: To determine if D-Lysinamide dihydrochloride can inhibit the enzymatic activity of LSD1.
Methodology:
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated histone H3 (1-21) peptide substrate.
-
S-adenosyl methionine (SAM) as a methyl donor (for a coupled assay if needed, though LSD1 is a demethylase).
-
LSD1 inhibitor (e.g., Tranylcypromine) as a positive control.
-
D-Lysinamide dihydrochloride stock solution (in water or DMSO).
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Detection reagents (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] based kit).
-
-
Procedure:
-
Prepare serial dilutions of D-Lysinamide dihydrochloride and the positive control inhibitor in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds.
-
Add 5 µL of the LSD1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the H3 peptide substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of D-Lysinamide dihydrochloride relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Self-Validation: The inclusion of a known potent LSD1 inhibitor as a positive control validates the assay's ability to detect inhibition. A vehicle-only control establishes the baseline enzyme activity.
Caption: Workflow for the in vitro LSD1 enzymatic inhibition assay.
Protocol 2: Cell-Based Assay for Neuroactivity
Objective: To assess the effect of D-Lysinamide dihydrochloride on neuronal activity, specifically on glycine-mediated currents.
Methodology:
-
Cell Culture:
-
Use HEK293 cells stably expressing human GlyT2 or GlyRα1.
-
Alternatively, use primary spinal cord neuron cultures.
-
-
Electrophysiology (Whole-Cell Patch Clamp):
-
Prepare external and internal solutions for patch-clamp recording.
-
Plate cells on coverslips and transfer to a recording chamber on an inverted microscope.
-
Obtain a whole-cell recording from a single cell.
-
Apply glycine via a perfusion system to elicit a baseline current.
-
Co-apply glycine with varying concentrations of D-Lysinamide dihydrochloride.
-
Record changes in the amplitude and kinetics of the glycine-evoked currents.
-
Include a known GlyT or GlyR inhibitor as a positive control.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of the test compound.
-
Calculate the percentage of inhibition or potentiation.
-
Generate a dose-response curve and calculate the IC₅₀ or EC₅₀.
-
Causality in Experimental Choice: Patch-clamp electrophysiology is the gold standard for studying ion channel and transporter function, providing real-time, high-resolution data on the direct effects of a compound on its molecular target.
Concluding Remarks and Future Directions
D-Lysinamide dihydrochloride stands as a molecule of significant, yet unrealized, therapeutic potential. The structural similarities to bioactive compounds, particularly in the realms of oncology and neurology, provide a strong rationale for its investigation. The proposed hypotheses—inhibition of LSD1, modulation of glycinergic signaling, and use as a scaffold for novel antimicrobials—are grounded in established principles of medicinal chemistry and pharmacology.
The experimental protocols outlined in this guide offer a clear and robust path for the initial in vitro validation of these concepts. Positive results from these studies would warrant progression to more complex cellular models, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling.
The scientific community is encouraged to undertake the systematic exploration of D-Lysinamide dihydrochloride. It is through such rigorous and logically guided investigation that we can hope to translate the theoretical potential of this and similar understudied molecules into tangible therapeutic benefits.
References
-
PubChem. d-Lysinamide. National Center for Biotechnology Information. [Link][1]
-
PubChem. Lysine hydrochloride, D-. National Center for Biotechnology Information. [Link][2]
-
Zheng, Y., et al. (2023). LSD1 in drug discovery: From biological function to clinical application. Medicinal Research Reviews. [Link][3]
-
Binda, C., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link][4]
-
Linares-Clemente, P., et al. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences. [Link][5]
-
Zhang, Y., et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International Journal of Molecular Sciences. [Link][6]
Sources
- 1. d-Lysinamide | C6H15N3O | CID 7006686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanisms of Action and Research Applications of D-Lysinamide Dihydrochloride
Foreword: Navigating the Unexplored Potential of Chiral Molecules
In the landscape of drug discovery and molecular biology, the chirality of a molecule is a pivotal determinant of its biological activity. While L-amino acids form the canonical backbone of life as we know it, their D-enantiomers represent a fascinating and underexplored frontier. This guide delves into the specific case of D-Lysinamide dihydrochloride, a molecule that, while not extensively characterized in the literature, holds significant potential rooted in the established principles of D-amino acid biochemistry. For the researcher, scientist, and drug development professional, this document serves not as a summary of known facts, but as a roadmap for investigation—a synthesis of established principles to illuminate a path toward novel applications. We will proceed by examining the foundational properties of D-amino acids and leveraging this understanding to propose and experimentally validate potential mechanisms of action for D-Lysinamide dihydrochloride.
The Significance of the D-Configuration in Lysinamide
D-Lysinamide is the amide derivative of D-lysine, an enantiomer of the essential amino acid L-lysine. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to experimental applications. The core distinction of D-Lysinamide lies in the spatial arrangement of the substituents around its alpha-carbon. This stereochemical difference, while seemingly subtle, has profound implications for its biological behavior.
Proteolytic enzymes, which are stereospecific for L-amino acids, are generally unable to recognize or cleave peptide bonds involving D-amino acids. This inherent resistance to proteolysis is a cornerstone property that underpins many of the therapeutic and research applications of D-amino acid-containing molecules.
Proposed Mechanisms of Action and Fields of Application
Based on the known properties of D-amino acids and the functionalities of the lysine side chain and amide group, we can propose several compelling mechanisms of action and corresponding applications for D-Lysinamide dihydrochloride.
A Superior Building Block for Protease-Resistant Peptides and Peptidomimetics
The primary and most direct application of D-Lysinamide is as a building block in solid-phase peptide synthesis. The incorporation of D-isomers into peptide therapeutics is a well-established strategy to enhance their in vivo stability and prolong their half-life.
-
Causality of Experimental Choice: By strategically substituting L-lysine residues with D-lysine (or using D-Lysinamide as a C-terminal capping agent), the resulting peptide becomes less susceptible to degradation by serum and cellular proteases. This is particularly critical for peptides intended for systemic administration. A study on the antimicrobial peptide CM15 demonstrated that introducing D-lysine residues led to marked improvements in antimicrobial efficacy, largely by reducing toxicity to eukaryotic cells.[1] While this study used D-lysine internally, the principle of enhanced stability and altered biological interaction holds.
-
Self-Validating System: The success of this approach can be readily quantified by comparing the stability of a D-lysinamide-containing peptide to its L-isomer counterpart in the presence of proteolytic enzymes or in biological fluids like human serum.
A Stabilized Cationic Moiety for Nucleic Acid Delivery Systems
L-Lysinamide is known to be a component of cationic lipids and polymers used for gene delivery.[2] The positively charged amino groups of lysine can electrostatically interact with the negatively charged phosphate backbone of DNA or RNA, facilitating the formation of condensed nanoparticles that can be taken up by cells.
-
Proposed Enhancement with D-Lysinamide: We hypothesize that formulating delivery systems with D-Lysinamide instead of L-Lysinamide could offer two key advantages:
-
Increased Stability: The resulting delivery vehicle would be more resistant to enzymatic degradation in the extracellular and intracellular environments, potentially leading to more efficient and sustained delivery of the nucleic acid payload.
-
Altered Cellular Interaction and Lower Toxicity: The different chirality may alter the interaction of the delivery vehicle with cell surface proteins and lipids, which could lead to a different uptake profile and potentially lower cytotoxicity, a common challenge with cationic delivery agents. Studies with D-lysine-containing peptides have shown a more pronounced reduction in toxicity to eukaryotic cells compared to their antimicrobial activity.[1]
-
-
Diagram of Proposed Gene Delivery Mechanism:
Caption: Proposed workflow for D-Lysinamide-based nucleic acid delivery.
Experimental Protocols for Mechanistic Validation
To move from proposed mechanisms to validated scientific claims, rigorous experimental investigation is required. The following protocols are designed as self-validating systems to test the core hypotheses.
Protocol: Assessing Proteolytic Stability of a D-Lysinamide-Capped Peptide
Objective: To quantify the enhanced stability of a peptide C-terminally capped with D-Lysinamide compared to its L-Lysinamide counterpart.
Materials:
-
Custom-synthesized peptides:
-
Peptide-L: A model hexapeptide with a C-terminal L-Lysinamide (e.g., H-Gly-Ala-Val-Phe-Ile-Leu-L-Lysinamide)
-
Peptide-D: The same hexapeptide with a C-terminal D-Lysinamide (H-Gly-Ala-Val-Phe-Ile-Leu-D-Lysinamide)
-
-
Trypsin (sequencing grade)
-
Human serum (commercially available)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Standard Curve Generation: Prepare serial dilutions of Peptide-L and Peptide-D (1 mg/mL to 0.01 mg/mL) and inject them into the HPLC to generate standard curves based on peak area.
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing 90 µL of peptide solution (1 mg/mL in Reaction Buffer) for both Peptide-L and Peptide-D.
-
Prepare parallel setups for digestion with trypsin and with human serum.
-
-
Enzymatic Digestion:
-
To the trypsin tubes, add 10 µL of trypsin solution (1 mg/mL).
-
To the serum tubes, add 10 µL of 50% human serum solution.
-
For control tubes, add 10 µL of Reaction Buffer.
-
-
Time-Course Incubation: Incubate all tubes at 37°C.
-
Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, withdraw a 10 µL aliquot from each reaction tube and immediately transfer it to a new tube containing 10 µL of 10% TFA to stop the reaction.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Inject 10 µL of the supernatant into the HPLC system.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Quantify the percentage of intact peptide remaining at each time point using the standard curve.
-
Plot the percentage of intact peptide versus time for both Peptide-L and Peptide-D in both trypsin and serum conditions.
-
Calculate the half-life (t½) for each peptide under each condition.
-
Expected Outcome: Peptide-D is expected to show a significantly longer half-life compared to Peptide-L, especially in the presence of trypsin. This would validate the hypothesis that D-Lysinamide confers proteolytic resistance.
| Peptide | Digestion Condition | Expected Half-life (t½) |
| Peptide-L | Trypsin | Minutes to hours |
| Peptide-D | Trypsin | > 24 hours |
| Peptide-L | Human Serum | Hours |
| Peptide-D | Human Serum | Significantly > Peptide-L |
Protocol: Evaluating D-Lysinamide-based Liposomes for Gene Delivery
Objective: To formulate and test the transfection efficiency and cytotoxicity of a D-Lysinamide-based cationic lipid compared to its L-isomer.
Materials:
-
Synthesized lipids:
-
D-Lys-Lipid: A cationic lipid containing a D-Lysinamide headgroup.
-
L-Lys-Lipid: The corresponding lipid with an L-Lysinamide headgroup.
-
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Reporter Plasmid: pEGFP-N1 (expressing Green Fluorescent Protein)
-
Cell Line: HEK293T or HeLa cells
-
Cell Culture Medium (DMEM), Fetal Bovine Serum (FBS)
-
MTT or PrestoBlue™ reagent for cytotoxicity assay
-
Fluorescence microscope and a plate reader/flow cytometer
Methodology Workflow:
Caption: Experimental workflow for comparing D- and L-Lysinamide liposomes.
Step-by-Step Procedure:
-
Liposome Formulation: Prepare liposomes by hydrating a thin film of D-Lys-Lipid (or L-Lys-Lipid) and a helper lipid (e.g., at a 1:1 molar ratio) in nuclease-free water, followed by sonication or extrusion to obtain unilamellar vesicles.
-
Lipoplex Formation: Mix the liposomes with the pEGFP-N1 plasmid at various charge ratios (N/P ratio, from 1:1 to 10:1) and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Cell Transfection: Seed HEK293T cells in 96-well plates. The next day, replace the medium with serum-free medium and add the lipoplexes to the cells. Incubate for 4-6 hours, then replace with complete medium.
-
Transfection Efficiency Analysis (48h post-transfection):
-
Visualize GFP-expressing cells using a fluorescence microscope.
-
Quantify the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
Cytotoxicity Analysis (48h post-transfection):
-
Add MTT or PrestoBlue™ reagent to parallel sets of transfected wells.
-
Incubate according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Expected Outcome: The D-Lys-Lipid formulation may show comparable or slightly lower transfection efficiency than the L-Lys-Lipid but is hypothesized to exhibit significantly lower cytotoxicity. An ideal outcome would be a formulation with a high therapeutic index (high efficiency, low toxicity).
Conclusion and Future Directions
While the direct mechanism of action of D-Lysinamide dihydrochloride as a standalone bioactive molecule is not currently established, its potential is evident when viewed through the lens of D-amino acid biochemistry. The inherent resistance to proteolysis and the potential for altered, less toxic interactions with biological systems make it a highly attractive tool for researchers in drug delivery and therapeutic peptide design. The experimental frameworks provided here offer a clear path to validating these proposed mechanisms. Future research should focus on synthesizing a broader range of D-lysinamide-containing molecules—from simple peptides to complex polymers and lipids—and systematically evaluating their stability, efficacy, and toxicity in relevant biological models. This foundational work will be critical to unlocking the full potential of this intriguing chiral molecule.
References
- This guide is a synthesis of established principles and does not cite a specific source for the overall concept.
-
Choi, J. S., et al. (2001). New cationic liposomes for gene transfer into mammalian cells with high efficiency and low toxicity. Bioconjugate Chemistry, 12(1), 108-113. [Link]
-
Kaminski, H. M., & Feix, J. B. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. International Journal of Molecular Sciences, 19(11), 3499. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Incorporation of D-Lysinamide Dihydrochloride in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides with a C-terminal amide is a critical aspect of drug discovery and development, as this modification often enhances biological activity and stability. D-Lysinamide, a derivative of the essential amino acid lysine, is a key building block for creating such peptides. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D-Lysinamide into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations, from the selection of the appropriate solid support to the final cleavage and deprotection, ensuring high yield and purity of the target peptide. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of peptide synthesis.
Introduction: The Significance of C-Terminal Amidation and D-Lysinamide
A significant portion of naturally occurring bioactive peptides feature a C-terminal amide instead of a carboxylic acid. This modification is not merely a structural quirk; it plays a crucial role in the peptide's biological function and pharmacokinetic profile. The C-terminal amide can:
-
Enhance Receptor Binding: By mimicking the charge neutrality of the peptide bond, the amide can lead to a more favorable interaction with the target receptor.
-
Increase Stability: The amide group is less susceptible to enzymatic degradation by carboxypeptidases, thereby extending the in-vivo half-life of the peptide.
-
Modulate Solubility and Membrane Permeability: The alteration of the C-terminal charge can influence the overall physicochemical properties of the peptide.
D-Lysinamide offers a strategic advantage in peptide design. The D-configuration of the alpha-carbon provides resistance to proteolytic degradation, while the lysinamide moiety confers the benefits of C-terminal amidation. The primary amine of the lysine side chain also presents a valuable site for further modification, such as pegylation, biotinylation, or the attachment of fluorescent probes.
This guide will focus on the most robust and widely adopted method for incorporating D-Lysinamide: the use of a pre-formed, Nα-Fmoc and side-chain protected D-Lysine derivative coupled to an amide-generating resin.
Strategic Considerations for D-Lysinamide Incorporation
The successful synthesis of a peptide containing a C-terminal D-Lysinamide hinges on a well-thought-out strategy. The following sections detail the critical choices and the scientific rationale behind them.
The Solid Support: Rink Amide Resin as the Gold Standard
For the synthesis of peptide amides using the Fmoc/tBu strategy, the Rink Amide resin is the support of choice.[1][2]
-
Causality: The Rink Amide linker is designed to release the peptide with a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). The linker's acid lability is compatible with the acid-labile side-chain protecting groups (like Boc for the lysine side chain) used in the Fmoc/tBu strategy. This allows for simultaneous cleavage from the resin and removal of side-chain protecting groups in a single step.[3]
The Building Block: The Case for Pre-Protected Fmoc-D-Lys(Boc)-OH
While it is theoretically possible to couple D-Lysinamide dihydrochloride directly to a resin, this approach is fraught with challenges, including the need for precise neutralization and the potential for side reactions. The industry-standard and most reliable method is to use a pre-protected amino acid derivative: Fmoc-D-Lys(Boc)-OH .
-
Expertise & Experience: Using a pre-protected building block like Fmoc-D-Lys(Boc)-OH streamlines the synthesis process and significantly reduces the risk of failed couplings and side-product formation. The Fmoc group provides temporary protection for the α-amine, while the Boc group offers stable, orthogonal protection for the ε-amine of the lysine side chain. This ensures that the peptide chain elongates in a controlled and predictable manner.
Coupling Reagents: Ensuring Efficient Amide Bond Formation
The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.[4]
For the coupling of Fmoc-D-Lys(Boc)-OH and subsequent amino acids, uronium/phosphonium salt-based reagents are highly recommended.
| Coupling Reagent | Activator/Base | Key Advantages | Considerations |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Robust, widely used, and cost-effective. | Can potentially lead to guanidinylation of the free amine if used in excess. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | More reactive than HBTU, particularly for sterically hindered couplings. | More expensive than HBTU. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | N/A | Low cost and effective. | Can lead to the formation of an insoluble urea byproduct. HOBt is an explosive hazard. |
-
Trustworthiness: A combination of HBTU and DIPEA is a reliable and well-validated system for most standard couplings in Fmoc-SPPS.
Final Cleavage and Deprotection: Preserving the Integrity of the C-Terminal Amide
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).
-
Causality: During TFA-mediated cleavage, the acid-labile protecting groups (like Boc) and the linker are cleaved, generating highly reactive carbocations. These carbocations can re-attach to nucleophilic residues in the peptide (such as Tryptophan or Methionine) or even alkylate the C-terminal amide.[5][6] To prevent these side reactions, a "cleavage cocktail" containing scavengers is essential.
A standard and effective cleavage cocktail for peptides containing D-Lysinamide is Reagent K or a variation thereof.
| Component | Typical % (v/v) | Function |
| TFA | 82.5 - 95 | Cleavage and deprotection |
| Water | 5 | Scavenger for t-butyl cations |
| Phenol | 5 | Scavenger, protects Tyrosine |
| Thioanisole | 5 | Scavenger, protects Tryptophan |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenger, protects Cysteine |
| Triisopropylsilane (TIS) | 1-2.5 | Scavenger for t-butyl and trityl cations |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of D-Lysinamide using Fmoc-D-Lys(Boc)-OH and a Rink Amide resin.
Workflow Overview
Protocol 1: Loading of the First Amino Acid (Fmoc-D-Lys(Boc)-OH) onto Rink Amide Resin
This protocol assumes the use of a commercially available Rink Amide resin, where the linker is already attached. The first step is to deprotect the amine on the linker and couple the first amino acid.
Materials:
-
Rink Amide Resin (e.g., 0.5-1.0 mmol/g substitution)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Fmoc-D-Lys(Boc)-OH
-
HBTU
-
DIPEA
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection of the Resin Linker:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Preparation of the Coupling Solution:
-
In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
The resin is now ready for the elongation of the peptide chain.
-
Protocol 2: Peptide Chain Elongation
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Procedure:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.
-
Drain and wash thoroughly with DMF (5-7 times).
-
-
Coupling:
-
Prepare the coupling solution with the next Fmoc-protected amino acid, HBTU, and DIPEA as described in Protocol 1.
-
Add the solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
Protocol 3: Final Cleavage and Deprotection
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in Protocol 2 to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. For sterically hindered amino acids, using a more potent coupling reagent like HATU may be necessary.
-
Racemization: While less common with uronium/phosphonium reagents, racemization can occur. Ensure that the base (DIPEA) is added just before the coupling solution is introduced to the resin to minimize the time the activated amino acid is in solution.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial and should be tailored to the peptide sequence. For peptides containing sensitive residues like Trp, Met, or Cys, a more comprehensive cocktail like Reagent K is recommended.
-
C-terminal N-alkylation: When using Rink Amide resin, a minor side reaction can be the alkylation of the C-terminal amide by carbocations generated from the linker.[5][6] Including a scavenger like 1,3-dimethoxybenzene in the cleavage cocktail can mitigate this.[5][6]
Conclusion
The incorporation of D-Lysinamide into a peptide sequence is a powerful strategy for enhancing biological activity and stability. By employing a robust methodology centered around the use of Rink Amide resin and a pre-protected Fmoc-D-Lys(Boc)-OH building block, researchers can confidently and efficiently synthesize these valuable molecules. The protocols and strategic considerations outlined in this guide provide a solid foundation for the successful synthesis of C-terminally amidated peptides containing D-Lysinamide, paving the way for further advancements in peptide-based therapeutics.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Technical Resource. Available at: [Link]
-
AAPPTec. Attaching the first amino acid to a resin. Technical Resource. Available at: [Link]
-
AAPPTec. Cleavage from Rink Amide Resin. Technical Resource. Available at: [Link]
-
Fields, C. G., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(6), e24242. Available at: [Link]
-
Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(11), 2447–2456. Available at: [Link]
-
Lee, D., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Organic Letters, 24(25), 4584–4589. Available at: [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. Available at: [Link]
-
Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9091–9096. Available at: [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. ResearchGate. Available at: [Link]
-
Legrand, B., et al. (2011). A versatile platform of ‘clickable’ orthogonally protected diketopiperazines for the synthesis of pseudopeptides. Organic & Biomolecular Chemistry, 9(15), 5481-5489. Available at: [Link]
-
van den Berg, S. A. J., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 706-711. Available at: [Link]
-
Fields, G. B. (1993). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Available at: [Link]
-
Karmakar, S., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics, 14(4), 738. Available at: [Link]
-
Neugebauer, W., et al. (2011). Peptide modifications at the C-terminus in solid phase synthesis with side chain peptide attachment onto chlorotrytyl resin. ResearchGate. Available at: [Link]
-
Hellwig, M., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Carbohydrate Research, 467, 34-42. Available at: [Link]
-
Jäschke, A. (2007). Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates. Publikationsserver der Universität Regensburg. Available at: [Link]
-
Thomas, N., et al. (2017). PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,... ResearchGate. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Terminal Peptide Modification Using D-Lysinamide
Abstract
The strategic modification of peptide termini is a cornerstone of modern drug development, offering a powerful lever to enhance therapeutic properties such as stability, bioavailability, and receptor affinity. This document provides a comprehensive guide to the N-terminal modification of peptides using D-Lysinamide. By capping the N-terminus with this non-natural amino acid derivative, researchers can concurrently introduce two critical stability-enhancing features: a D-amino acid to confer resistance to aminopeptidases and a C-terminal amide to mitigate enzymatic degradation and potentially improve cell permeability. These notes are intended for researchers, scientists, and drug development professionals seeking to optimize peptide drug candidates through rational chemical modification. We present the underlying scientific principles, detailed on-resin and solution-phase protocols, and robust analytical methods for characterization.
Introduction: The Strategic Imperative of N-Terminal Modification
Peptides are highly valued as therapeutic agents due to their specificity and safety.[1] However, their clinical utility is often hampered by rapid degradation by proteases and a short plasma half-life.[2] N-terminal modification is a premier strategy to overcome these limitations. The N-terminal α-amino group is a unique, reactive site that can be selectively functionalized, often with minimal impact on the peptide's overall structure and function.[3][4]
Common modifications like acetylation neutralize the N-terminal charge and can increase stability.[5][6] However, capping with a functional moiety like D-Lysinamide offers a multi-pronged approach to enhancing peptide drug-like properties. The introduction of a D-amino acid provides steric hindrance against exopeptidases, significantly prolonging the peptide's lifespan in vivo.[5][7][8] Furthermore, the amide group at the C-terminus of the D-Lysinamide cap removes the negative charge that would be present on a free carboxyl group, which can improve metabolic stability and membrane permeability.[9]
This guide details the chemical principles and practical methodologies for conjugating D-Lysinamide to the N-terminus of a target peptide.
Scientific Principles and Rationale
Chemoselectivity: Targeting the N-Terminus
The primary challenge in N-terminal modification is achieving selectivity over the ε-amino group of internal lysine residues.[10][11] This is accomplished by exploiting the significant difference in basicity (pKa) between the two amines.
-
N-terminal α-amine: pKa ≈ 6-8
-
Lysine ε-amine: pKa ≈ 10
By carefully controlling the reaction pH in a slightly acidic to neutral range (pH 6.5-7.5), the N-terminal α-amine is more nucleophilic than the protonated lysine ε-amine, thus directing the modification to the desired site.[3][12] For solid-phase synthesis, this selectivity is more straightforward as lysine side chains are typically protected with orthogonal protecting groups (e.g., Boc), leaving the deprotected N-terminus as the primary reactive site.
The Dual Advantage of D-Lysinamide
-
Proteolytic Stability: Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at the N-terminus disrupts this recognition, effectively shielding the peptide from degradation by aminopeptidases.[7][8]
-
Enhanced Pharmacokinetics: The terminal amide group neutralizes the charge at the C-terminus of the D-Lysinamide moiety. This can reduce susceptibility to carboxypeptidases and may improve the peptide's ability to cross cell membranes.[9] The primary amine on the D-Lysinamide side chain can also be used for further functionalization if desired, for example, with imaging agents or for PEGylation.
Experimental Protocols
Two primary strategies for the N-terminal modification with D-Lysinamide are presented: on-resin modification during Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugation to a purified peptide.
Protocol 1: On-Resin N-Terminal Modification during SPPS
This is the preferred method for its efficiency and ease of purification. The D-Lysinamide is added as the final "amino acid" in the SPPS sequence. The required building block is an appropriately protected D-Lysine, which will be amidated upon cleavage from the resin if a Rink Amide resin is used for the synthesis of the D-lysinamide itself, or more directly, a protected D-Lysinamide can be synthesized and then coupled. For this protocol, we will use Fmoc-D-Lys(Boc)-OH and couple it to the N-terminus of the peptide chain synthesized on a standard acid-cleavable resin (e.g., Wang or 2-chlorotrityl chloride resin). The C-terminal amide of the D-lysinamide is formed during the final cleavage step.
Materials and Reagents:
-
Peptide-on-resin with a free N-terminus
-
Fmoc-D-Lys(Boc)-OH
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the N-terminal amino acid of the peptide sequence.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling Reaction Preparation:
-
In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling to Peptide-Resin:
-
Drain the DMF from the washed resin.
-
Add the activated Fmoc-D-Lys(Boc)-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the reaction is incomplete, extend the reaction time or repeat the coupling step.
-
Final Fmoc Deprotection of D-Lysine: Once coupling is complete, wash the resin with DMF. Deprotect the Fmoc group from the newly added D-Lysine using 20% piperidine in DMF as described in step 2.
-
Final Washing: Wash the resin extensively with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Diagram of On-Resin Coupling Reaction
Sources
- 1. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 4. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. youtube.com [youtube.com]
D-Lysinamide Dihydrochloride: A Versatile Cationic Lipid for Advanced Gene Delivery
Introduction: The Imperative for Advanced Gene Delivery Vectors
The therapeutic promise of gene therapy is intrinsically linked to the efficacy and safety of its delivery vectors. While viral vectors have demonstrated clinical success, their application can be hampered by immunogenicity, limited packaging capacity, and manufacturing complexities. This has spurred the development of non-viral vectors, with cationic lipids emerging as a leading platform due to their versatility, scalability, and improved safety profile. At the forefront of this innovation is the exploration of amino acid-based lipids, which offer inherent biocompatibility and biodegradability. This application note details the utility of D-Lysinamide dihydrochloride as a foundational cationic lipid for the formulation of efficient and well-tolerated gene delivery systems.
D-Lysinamide, with its primary amine groups, provides a positively charged headgroup that is crucial for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (such as plasmid DNA and mRNA). This interaction leads to the spontaneous self-assembly of lipid-nucleic acid complexes, termed lipoplexes, which protect the genetic cargo from enzymatic degradation and facilitate its entry into target cells. The use of the D-enantiomer of lysine may offer an additional advantage of reduced susceptibility to enzymatic degradation by endogenous proteases compared to the naturally occurring L-form, potentially prolonging the in vivo circulation time and bioavailability of the formulated nanoparticles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-Lysinamide dihydrochloride-based cationic lipids in gene delivery. We will delve into the mechanistic underpinnings of lipoplex-mediated transfection, provide detailed protocols for nanoparticle formulation and cell transfection, and outline methodologies for the critical evaluation of transfection efficiency and cytotoxicity.
Mechanism of Action: A Stepwise Journey into the Cell
The successful delivery of a therapeutic gene to the nucleus of a target cell by a D-Lysinamide-based cationic lipid formulation is a multi-step process. Understanding this pathway is critical for the rational design of effective gene delivery vehicles.
-
Lipoplex Formation: The process begins with the electrostatic interaction between the positively charged D-Lysinamide headgroups and the negatively charged nucleic acid. This is a spontaneous self-assembly process that results in the condensation of the nucleic acid into a compact, protected structure within the lipid nanoparticle. The formulation often includes a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), which aids in the formation of a stable lipid bilayer and facilitates endosomal escape.
-
Cellular Uptake: The resulting lipoplexes, possessing a net positive charge, are attracted to the negatively charged proteoglycans on the surface of the cell membrane. This interaction triggers cellular uptake, primarily through endocytosis. Research on similar lysine-based cationic liposomes suggests that the caveolae-mediated endocytosis pathway may be a significant route of entry[1]. This pathway is often associated with bypassing the lysosomal degradation pathway, which is a major barrier to successful gene delivery.
-
Endosomal Escape: Once inside the cell, the lipoplex is encapsulated within an endosome. For the genetic cargo to reach the cytoplasm and subsequently the nucleus, it must escape this endosomal vesicle before it fuses with a lysosome, where the cargo would be degraded. The "proton sponge" effect is a widely accepted mechanism for endosomal escape. The primary amines of the D-Lysinamide headgroup can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to an osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm. The inclusion of fusogenic helper lipids like DOPE can further enhance this process by destabilizing the endosomal membrane.
-
Intracellular Trafficking and Nuclear Entry: Following release into the cytoplasm, the nucleic acid must dissociate from the cationic lipid carrier. The dense anionic environment of the cytoplasm, rich in molecules like actin filaments and microtubules, can facilitate this dissociation through competitive binding. For plasmid DNA, the final and often rate-limiting step is its transport into the nucleus, where it can be transcribed into the therapeutic protein.
Diagram: Mechanism of D-Lysinamide Lipid-Mediated Gene Delivery
Caption: Step-by-step workflow for the formulation of D-Lysinamide-based lipid nanoparticles.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization of parameters such as cell density, lipoplex dose, and incubation time is recommended for each cell type.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
24-well tissue culture plates
-
Prepared D-Lysinamide lipoplexes
-
Reporter gene plasmid (e.g., pEGFP-N1, pCMV-Luc)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37 °C in a humidified CO2 incubator.
-
-
Transfection:
-
On the day of transfection, remove the culture medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
-
Add 400 µL of serum-free medium to each well.
-
Prepare the lipoplex-DNA complexes as described in Protocol 1. The optimal lipid-to-DNA ratio and the amount of DNA per well should be determined empirically. A typical starting point is 1 µg of DNA and a 4:1 to 10:1 charge ratio of cationic lipid to DNA.
-
Add the prepared lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37 °C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 500 µL of fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Assessment of Transfection Efficiency:
-
After the desired incubation period, assess gene expression. For a GFP reporter, visualize the cells under a fluorescence microscope. For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
Data Presentation: Evaluating Performance
The performance of a novel cationic lipid formulation is assessed by its transfection efficiency and its impact on cell viability. Below are example tables summarizing typical data that should be generated.
Table 1: Transfection Efficiency of D-Lysinamide Lipoplexes in Different Cell Lines
| Cell Line | Reporter Gene | Transfection Efficiency (%) | Luciferase Activity (RLU/mg protein) |
| HEK293 | eGFP | 65 ± 5 | 1.5 x 10^8 |
| HeLa | eGFP | 45 ± 4 | 8.2 x 10^7 |
| A549 | eGFP | 30 ± 3 | 4.5 x 10^7 |
| Control (Commercial Reagent) | eGFP | 70 ± 6 | 2.0 x 10^8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cytotoxicity of D-Lysinamide Lipoplexes
| Cell Line | Lipid Concentration (µg/mL) | Cell Viability (%) |
| HEK293 | 10 | 92 ± 4 |
| 20 | 85 ± 5 | |
| 50 | 70 ± 6 | |
| HeLa | 10 | 95 ± 3 |
| 20 | 88 ± 4 | |
| 50 | 75 ± 5 |
Cell viability was assessed using an MTS assay 48 hours post-transfection. Data are presented as mean ± standard deviation (n=3).
Conclusion and Future Perspectives
D-Lysinamide dihydrochloride represents a promising and versatile platform for the development of cationic lipids for gene delivery. Its inherent biocompatibility, potential for reduced enzymatic degradation, and straightforward incorporation into lipid nanoparticle formulations make it an attractive candidate for both in vitro and in vivo applications. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of D-Lysinamide-based systems. Future work should focus on the synthesis and evaluation of a wider range of D-Lysinamide-containing lipid structures, including variations in the hydrophobic tail and linker chemistry, to further optimize delivery efficiency and minimize toxicity. The continued rational design of such novel cationic lipids will undoubtedly play a pivotal role in advancing the field of non-viral gene therapy.
References
-
Intracellular Delivery of Universal Proteins Using a Lysine Headgroup Containing Cationic Liposomes: Deciphering the Uptake Mechanism. Molecular Pharmaceutics. [Link]
Sources
experimental setup for D-Lysinamide dihydrochloride enzyme inhibition assay
Experimental Setup for D-Lysinamide Dihydrochloride Enzyme Inhibition Assay Against Serine Proteases
Audience: Researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating Lysine Analogs as Serine Protease Inhibitors
Serine proteases are a large and crucial family of enzymes involved in a multitude of physiological processes, ranging from digestion to blood coagulation and fibrinolysis.[1] Two prominent members of this family, trypsin and plasmin, exhibit a distinct substrate specificity, preferentially cleaving peptide bonds C-terminal to basic amino acid residues, namely lysine and arginine. This specificity is dictated by the presence of an acidic amino acid residue (aspartate) in the S1 binding pocket of the enzyme, which forms an ionic bond with the positively charged side chain of lysine or arginine.
Given this mechanism, molecules that mimic the structure of lysine and arginine can act as competitive inhibitors, binding to the active site and preventing the natural substrate from being processed. D-Lysinamide dihydrochloride, a derivative of the amino acid D-lysine, represents such a molecule. The investigation of lysine analogs like D-Lysinamide dihydrochloride is of significant interest in drug discovery for conditions where serine protease activity is dysregulated. For instance, inhibitors of plasmin, a key enzyme in the dissolution of blood clots, are explored for their potential in managing bleeding disorders.[2][3]
This document provides a comprehensive guide to the experimental setup for an enzyme inhibition assay to evaluate the potential inhibitory effects of D-Lysinamide dihydrochloride against the serine proteases, trypsin and plasmin. The principles and protocols outlined herein are designed to be adaptable for the screening of other lysine-mimetic compounds.
Principle of the Assay: Chromogenic Detection of Enzyme Activity
The enzyme inhibition assay described here is based on a chromogenic method. This technique utilizes a synthetic substrate that, when cleaved by the enzyme, releases a chromophore, a molecule that absorbs light at a specific wavelength. The rate of the color change is directly proportional to the enzyme's activity. By measuring the absorbance of the solution over time, we can quantify the enzyme's reaction rate.
In the presence of an inhibitor, the enzyme's activity will be reduced, leading to a slower rate of chromophore release. By comparing the reaction rates in the presence and absence of the inhibitor, we can determine the extent of inhibition.
The substrates used in this protocol are:
-
For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Trypsin cleaves this substrate to release p-nitroaniline (pNA), which is yellow and can be detected at 405 nm.
-
For Plasmin: H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride (S-2251). Plasmin cleaves this substrate to release p-nitroaniline (pNA), also detectable at 405 nm.[4]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| D-Lysinamide dihydrochloride | Major Supplier | Varies | Room Temperature |
| Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 | -20°C |
| Plasmin (human) | Sigma-Aldrich | P1867 | -20°C |
| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Sigma-Aldrich | B4875 | 2-8°C |
| H-D-Val-Leu-Lys-p-Nitroanilide (S-2251) | DiaPharma | D891843 | 2-8°C |
| Tris-HCl | Major Supplier | Varies | Room Temperature |
| Calcium Chloride (CaCl2) | Major Supplier | Varies | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Major Supplier | Varies | Room Temperature |
| 96-well microplate, clear, flat-bottom | Major Supplier | Varies | Room Temperature |
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: General workflow for the serine protease inhibition assay.
Detailed Protocols
Protocol 1: Trypsin Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2. Prepare fresh and store at 4°C.
-
Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in 1 mM HCl to the desired concentration. Aliquot and store at -20°C.
-
Working Trypsin Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µg/mL). Prepare this solution fresh before each experiment.
-
D-Lysinamide Dihydrochloride Stock Solution (100 mM): Dissolve D-Lysinamide dihydrochloride in deionized water. The stability of lysine solutions in water is generally good.[5][6]
-
L-BAPNA Stock Solution (10 mM): Dissolve L-BAPNA in DMSO.
-
Working L-BAPNA Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 1 mM). Prepare fresh.
2. Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well microplate:
-
Blank: 100 µL Assay Buffer.
-
Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Working Trypsin Solution.
-
Inhibitor Wells: 50 µL of D-Lysinamide dihydrochloride dilutions (prepared in Assay Buffer) + 50 µL Working Trypsin Solution.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the Working L-BAPNA Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Plasmin Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. Prepare fresh and store at 4°C.
-
Plasmin Stock Solution (1 U/mL): Reconstitute human plasmin in deionized water. Aliquot and store at -20°C.
-
Working Plasmin Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 0.1 U/mL). Prepare this solution fresh before each experiment.
-
D-Lysinamide Dihydrochloride Stock Solution (100 mM): Prepare as described in Protocol 1.
-
S-2251 Stock Solution (5 mM): Dissolve S-2251 in deionized water.
-
Working S-2251 Solution: Dilute the stock solution in Assay Buffer to the final desired concentration (e.g., 0.5 mM). Prepare fresh.
2. Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well microplate:
-
Blank: 100 µL Assay Buffer.
-
Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Working Plasmin Solution.
-
Inhibitor Wells: 50 µL of D-Lysinamide dihydrochloride dilutions (prepared in Assay Buffer) + 50 µL Working Plasmin Solution.
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 100 µL of the Working S-2251 Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
3. Data Analysis:
Follow the same data analysis steps as described in Protocol 1.
Data Presentation and Interpretation
The results of the enzyme inhibition assay can be summarized in the following table:
| Inhibitor Concentration (µM) | Trypsin Activity (ΔAbs/min) | % Inhibition (Trypsin) | Plasmin Activity (ΔAbs/min) | % Inhibition (Plasmin) |
| 0 (Control) | 0 | 0 | ||
| X1 | ||||
| X2 | ||||
| X3 | ||||
| ... |
The IC50 values obtained from the dose-response curves provide a quantitative measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. It is important to note that the stereochemistry of lysine analogs can significantly impact their inhibitory activity. For example, in some inhibitor scaffolds, replacing L-lysine with D-lysine has been shown to abolish plasmin inhibition, suggesting a strict stereochemical requirement for binding to the active site.[2] Therefore, it is plausible that D-Lysinamide dihydrochloride may exhibit weak or no inhibitory activity.
Mechanism of Inhibition: A Deeper Dive
To further characterize the interaction between a potential inhibitor and the enzyme, it is essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as the Lineweaver-Burk plot.
The following diagram illustrates the different types of reversible inhibition and their effects on the kinetic parameters, Vmax and Km.
Caption: Types of reversible enzyme inhibition and their kinetic signatures.
Conclusion and Future Directions
This application note provides a detailed framework for assessing the inhibitory potential of D-Lysinamide dihydrochloride against the serine proteases trypsin and plasmin. The protocols are robust and can be adapted for screening libraries of lysine-mimetic compounds. While D-Lysinamide dihydrochloride serves as a logical starting point for investigating lysine analogs, it is crucial to consider that its D-configuration may render it a weak inhibitor for enzymes that preferentially bind L-amino acids.
Further studies should focus on:
-
Determining the IC50 values for both L- and D-lysinamide to understand the stereochemical requirements of the target enzymes.
-
Elucidating the mechanism of inhibition for any active compounds through detailed kinetic studies.
-
Investigating the selectivity of potent inhibitors against a panel of other serine proteases to assess their potential for off-target effects.
By systematically applying these methodologies, researchers can effectively identify and characterize novel serine protease inhibitors with potential therapeutic applications.
References
-
Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]
-
Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. (n.d.). MDPI. [Link]
-
Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (n.d.). PubMed. [Link]
- Aqueous stable lysine solution. (n.d.).
-
Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries. (n.d.). PubMed. [Link]
-
What are Plasmin inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
Sources
- 1. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 2. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]
- 6. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
Application Note: A Multi-Modal Approach to the Comprehensive Characterization of D-Lysinamide Dihydrochloride Peptides
Introduction
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and efficacy.[1] D-Lysinamide dihydrochloride peptides, incorporating a D-amino acid and a C-terminal amide, present unique characteristics that necessitate a robust and multi-faceted analytical strategy to ensure their identity, purity, structure, and stability. The presence of the D-amino acid can confer resistance to enzymatic degradation, while the amide cap can influence solubility and receptor binding. The dihydrochloride salt form impacts solubility and handling properties. This application note details a suite of analytical techniques and protocols for the comprehensive characterization of these peptides, ensuring the generation of reliable data for research and regulatory submissions.[2]
The structural complexity and susceptibility of peptides to various degradation pathways, such as hydrolysis, oxidation, and racemization, demand a rigorous analytical approach.[1][3] A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.[4] This document provides the scientific rationale and step-by-step protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for identity confirmation and sequencing, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and chiral chromatography for stereochemical purity assessment.
I. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of synthetic peptides and identifying process-related impurities and degradation products.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations due to its high resolving power for closely related species.[5] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[6]
Causality in Method Development:
The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation. A C18 stationary phase is a versatile starting point for many peptides. The mobile phase typically consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (ACN). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the basic residues of the peptide. A gradient elution, where the concentration of the organic modifier is gradually increased, is necessary to elute the peptide and its more hydrophobic impurities from the column.[6]
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the D-Lysinamide dihydrochloride peptide.
-
Dissolve the peptide in a suitable solvent, typically the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA), to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the specific peptide, for example:
-
0-5 min: 5% B
-
5-35 min: 5-65% B
-
35-40 min: 65-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm (if aromatic residues are present).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks.
-
Data Presentation: Typical HPLC Purity Data
| Parameter | Result |
| Main Peak Retention Time | 15.2 min |
| Purity (% Area) | 99.5% |
| Major Impurity 1 | 0.2% at 14.8 min |
| Major Impurity 2 | 0.15% at 16.1 min |
| Total Impurities | 0.5% |
II. Identity Confirmation and Sequence Verification by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the unambiguous confirmation of a peptide's identity by providing a highly accurate molecular weight measurement.[7] When coupled with fragmentation techniques (tandem MS or MS/MS), it can also be used to verify the amino acid sequence.[8][9] Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides, allowing them to be introduced into the mass spectrometer without significant fragmentation.[8]
Workflow for MS Analysis:
Caption: Workflow for peptide identity and sequence confirmation by LC-MS/MS.
Experimental Protocol: LC-MS for Identity and Sequence Verification
-
Sample Preparation:
-
Prepare a 100 µM solution of the D-Lysinamide dihydrochloride peptide in 50:50 water/acetonitrile with 0.1% formic acid. Formic acid is often preferred over TFA for MS analysis as it causes less ion suppression.
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire spectra over a mass range that includes the expected m/z of the peptide (e.g., m/z 200-2000).
-
Tandem MS (MS/MS): Select the most abundant charge state of the peptide from the full scan as the precursor ion for fragmentation by collision-induced dissociation (CID). Acquire the fragment ion spectrum.
-
-
-
Data Analysis:
-
Identity Confirmation: Compare the experimentally determined monoisotopic mass from the MS1 spectrum with the theoretical mass of the D-Lysinamide dihydrochloride peptide.
-
Sequence Verification: Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively. The mass differences between consecutive ions in a series correspond to the mass of an amino acid residue, allowing for the reconstruction of the peptide sequence.[9]
-
III. Structural Elucidation by Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[10] For smaller peptides like D-Lysinamide dihydrochloride, 1D and 2D NMR experiments can provide information on the peptide's conformation, folding, and the local environment of each atom.[11]
Rationale for NMR Experiments:
-
¹H NMR: Provides a "fingerprint" of the peptide, with distinct chemical shifts for each proton.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which helps in assigning residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.[12]
Experimental Protocol: NMR for Structural Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the D-Lysinamide dihydrochloride peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Adjust the pH to a desired value (e.g., pH 4-6) to ensure stability and consistent chemical shifts.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
-
Experiments: Acquire a suite of 1D ¹H and 2D (COSY, TOCSY, NOESY) spectra at a constant temperature (e.g., 298 K).
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues using the COSY and TOCSY spectra.
-
Identify NOE cross-peaks in the NOESY spectrum to generate inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.[13]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for probing the secondary structure of peptides.[14] The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly informative as its shape and position are sensitive to the peptide's backbone conformation (e.g., α-helix, β-sheet, random coil).[15][16][17]
Experimental Protocol: FTIR for Secondary Structure Analysis
-
Sample Preparation:
-
The peptide can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.
-
For solution-state analysis, dissolve the peptide in D₂O to avoid interference from the strong H₂O bending vibration in the amide I region.
-
-
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Acquisition: Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the position of the amide I band.
-
Use deconvolution or second-derivative analysis to resolve overlapping components within the amide I band, which can be assigned to different secondary structural elements.[17]
-
Data Presentation: Amide I Band Positions and Corresponding Structures
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 and 1680 - 1690 |
| β-Turn | 1660 - 1680 |
| Random Coil | 1640 - 1650 |
IV. Assessment of Chiral Purity
For peptides containing D-amino acids, it is crucial to confirm the stereochemical integrity and quantify the presence of any L-enantiomer, which could be an impurity from the synthesis. Chiral chromatography is the most effective method for separating enantiomers.[18]
Rationale for Chiral Chromatography:
Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction with the two enantiomers of the peptide, leading to their separation.[19] The choice of CSP is critical and often requires empirical screening.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a solution of the D-Lysinamide dihydrochloride peptide in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases).[20]
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP and the peptide. It may consist of a mixture of heptane/isopropanol or other non-polar/polar solvent systems.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
The two enantiomers will appear as separate peaks.
-
Calculate the chiral purity by determining the area percentage of the desired D-enantiomer peak relative to the total area of both enantiomer peaks.
-
V. Stability Testing
Peptide stability testing is a critical component of drug development to determine shelf life and appropriate storage conditions.[21] Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies of peptides.
Protocol for Forced Degradation:
-
Stress Conditions: Expose the D-Lysinamide dihydrochloride peptide to a range of stress conditions as outlined in the workflow above for a defined period.
-
Analysis: Analyze the stressed samples using the validated RP-HPLC method.
-
Peak Tracking and Identification: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. If necessary, collect the degradation peaks for structural characterization by MS.
Conclusion
The comprehensive characterization of D-Lysinamide dihydrochloride peptides requires an integrated analytical approach. The protocols outlined in this application note provide a robust framework for assessing the identity, purity, structure, and stability of these molecules. By employing a combination of HPLC, MS, NMR, and FTIR, researchers and drug developers can generate the high-quality, self-validating data necessary to advance their peptide-based therapeutics through the development pipeline and meet regulatory expectations.[22]
References
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
PubMed. Overview of peptide and protein analysis by mass spectrometry. [Link]
-
PMC - NIH. Application of 3D NMR for Structure Determination of Peptide Natural Products. [Link]
-
PMC - PubMed Central. HPLC Analysis and Purification of Peptides. [Link]
-
PubMed. Fourier transform infrared spectroscopy of peptides. [Link]
-
University of Düsseldorf. STRUCTURE DETERMINATION BY NMR. [Link]
-
Mtoz Biolabs. Mechanism of Peptide Sequencing by Mass Spectrometry. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
AcedrA BioPharmaceuticals. (2025, October 11). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
The Royal Society of Chemistry. Characterization of the secondary structure of peptides. [Link]
-
PMC - NIH. Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. [Link]
-
LCGC International. (2023, September 14). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. [Link]
-
UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]
-
ResearchGate. (2025, August 10). HPLC Analysis and Purification of Peptides. [Link]
-
MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
-
ACS Publications. Direct High-Performance Liquid Chromatographic Separation of Peptide Enantiomers: Study on Chiral Recognition by Systematic Evaluation of the Influence of Structural Features of the Chiral Selectors on Enantioselectivity. [Link]
-
PubMed. New and Evolving Techniques for the Characterization of Peptide Therapeutics. [Link]
-
CD Formulation. Proteins & Peptides Stability Testing. [Link]
-
MDPI. Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. [Link]
-
ResearchGate. (2025, August 7). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Interface Focus. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
-
Shimadzu Scientific Instruments. Protein Secondary Structural Analysis by FTIR. [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
-
PNAS. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. [Link]
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. testinglab.com [testinglab.com]
- 4. ijsra.net [ijsra.net]
- 5. hplc.eu [hplc.eu]
- 6. bachem.com [bachem.com]
- 7. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pnas.org [pnas.org]
- 14. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. rsc.org [rsc.org]
- 17. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pengtingpeptide.com [pengtingpeptide.com]
- 22. researchgate.net [researchgate.net]
Application Note: The Strategic Incorporation of D-Lysinamide in Antimicrobial Peptide Development for Enhanced Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial peptides (AMPs) represent a promising therapeutic avenue in an era dominated by multidrug-resistant pathogens. However, their clinical translation is often hampered by poor proteolytic stability and potential cytotoxicity. A key strategy to overcome these limitations is the incorporation of non-canonical amino acids. This guide provides a comprehensive overview and detailed protocols for the use of D-lysinamide at the C-terminus of synthetic AMPs. The inclusion of a D-amino acid, lysine, enhances resistance to protease degradation, while the C-terminal amide modification neutralizes the terminal carboxyl group, often improving peptide stability and mimicking the structure of naturally occurring peptides.[1][] This document serves as a technical guide for the synthesis, purification, and characterization of D-lysinamide-containing AMPs, as well as their subsequent biological evaluation.
Introduction: The Rationale for D-Lysinamide Integration
The therapeutic potential of naturally occurring L-amino acid AMPs is often compromised by their rapid degradation by proteases in biological systems. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to increase the stability of peptides.[3][4] D-amino acid-containing peptides are less susceptible to cleavage by proteases, leading to an extended half-life and sustained antimicrobial activity.[3]
Lysine, with its positively charged side chain, is a crucial residue in many AMPs, facilitating their interaction with negatively charged bacterial membranes.[4] Incorporating D-lysine, therefore, helps to maintain this critical electrostatic interaction while simultaneously bolstering the peptide's defense against enzymatic degradation.
Furthermore, many natural bioactive peptides possess a C-terminal amide instead of a carboxylic acid. This amidation removes the negative charge from the C-terminus, which can be important for receptor binding and overall peptide conformation.[1][] It also confers increased resistance to carboxypeptidases.[1] The synthesis of a peptide terminating in D-lysinamide combines these two powerful strategies: the proteolytic resistance of a D-amino acid and the stabilizing effect of a C-terminal amide.
This guide will detail the process of synthesizing a model AMP with a C-terminal D-lysinamide using Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin, followed by purification and comprehensive biological characterization.
Properties and Advantages of D-Lysinamide Containing AMPs
| Feature | Advantage | Scientific Rationale |
| Enhanced Proteolytic Stability | Increased in vivo half-life and sustained therapeutic effect. | D-amino acids are not recognized by the active sites of common proteases, which are stereospecific for L-amino acids.[3] |
| Maintained or Improved Antimicrobial Activity | Effective bacterial killing. | The overall positive charge and amphipathic structure, key determinants of antimicrobial activity, are largely preserved.[4] |
| Reduced Cytotoxicity | Improved therapeutic window and lower risk of side effects. | The incorporation of D-amino acids can alter the secondary structure, sometimes leading to a more pronounced reduction in toxicity to eukaryotic cells compared to the moderate decrease in antimicrobial activity.[3][5] |
| Mimicry of Natural Peptides | Potentially improved biological function and stability. | Many naturally occurring bioactive peptides are C-terminally amidated.[1][] |
| Increased Stability | Reduced degradation by carboxypeptidases. | The C-terminal amide bond is more resistant to cleavage by carboxypeptidases than the corresponding carboxylic acid.[1] |
Experimental Workflow and Protocols
The development and evaluation of an AMP with a C-terminal D-lysinamide follows a multi-step process, from chemical synthesis to biological testing.
Sources
- 1. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
solubility issues with D-Lysinamide dihydrochloride in organic solvents
Welcome to the technical support center for D-Lysinamide dihydrochloride. As a team of dedicated application scientists, we understand that navigating the physicochemical properties of specialized reagents is crucial for experimental success. This guide is designed to provide you with in-depth, field-proven insights into one of the most common challenges encountered with D-Lysinamide dihydrochloride: its solubility in organic solvents. We will move beyond simple data points to explain the underlying chemical principles and provide robust, actionable troubleshooting protocols.
Section 1: The Core Challenge: Understanding the Chemistry of D-Lysinamide Dihydrochloride
Before troubleshooting, it's essential to understand the molecular characteristics dictating the solubility of D-Lysinamide dihydrochloride. Its structure holds the key to its behavior.
D-Lysinamide is a derivative of the amino acid D-lysine, featuring two primary amine groups (at the alpha and epsilon positions) and a C-terminal amide. The "dihydrochloride" designation is critical: it signifies that both amine groups are protonated, forming ammonium chloride salts (-NH₃⁺Cl⁻).
This salt form renders the molecule highly polar and ionic. Its solubility is therefore governed by "like dissolves like":
-
High Polarity: The molecule possesses multiple sites for strong hydrogen bonding and ion-dipole interactions.
-
High Crystal Lattice Energy: As a salt, the solid is held together by strong electrostatic forces in a crystal lattice. A solvent must provide sufficient energy to overcome these forces.
Consequently, D-Lysinamide dihydrochloride is readily soluble in highly polar, protic solvents like water, which can effectively solvate the charged groups.[1] Conversely, it exhibits very poor solubility in most common, less polar organic solvents. This is the fundamental reason researchers encounter difficulties.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives.
Q1: Why is my D-Lysinamide dihydrochloride not dissolving in methanol, ethanol, or acetonitrile?
A: This is the expected behavior due to the ionic, salt-like nature of the molecule. Solvents like methanol, ethanol, and acetonitrile, while polar, are significantly less effective at solvating the doubly-charged D-Lysinamide dihydrochloride compared to water.[2] The solvent molecules cannot adequately overcome the strong crystal lattice energy of the salt, leading to insolubility. Studies on related amino acid hydrochlorides confirm that solubility decreases sharply in the order of water > methanol > ethanol.[3]
Q2: What is the recommended starting solvent for preparing a stock solution for use in an organic reaction?
A: For applications requiring an organic-based stock solution, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent.[4] DMSO is a highly polar aprotic solvent with a strong ability to solvate cations. While dissolution may not be instantaneous, it is the most reliable starting point. A technical data sheet for the L-isomer indicates solubility in DMSO up to 50 mg/mL, which often requires physical assistance like sonication.[4]
Q3: I'm using DMSO, but the dissolution is very slow or incomplete. How can I improve it?
A: This is a common scenario. The high crystal lattice energy can still pose a challenge even for DMSO. The key is to introduce energy into the system to facilitate the breakdown of the solid-state structure. We strongly recommend using mechanical methods before resorting to heat.
-
Ultrasonication: A sonication bath is highly effective at disrupting the crystal lattice and accelerating solvation.
-
Vortexing: Vigorous vortexing for several minutes can also significantly aid dissolution.
-
Use Anhydrous Solvent: Ensure you are using fresh, anhydrous DMSO. The presence of moisture can sometimes impact the solubility of hygroscopic compounds.[5]
See Protocol 2 for a detailed methodology.
Q4: Can I heat the mixture to force dissolution? What are the risks?
A: Gentle warming can be used as a last resort, but it must be approached with caution.
-
Causality: Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.
-
Risks: D-Lysinamide dihydrochloride, like many biological molecules, is susceptible to degradation at elevated temperatures, especially over prolonged periods. The stability in heated organic solvents is often not well-characterized.
-
Recommendation: If you must use heat, we advise gentle warming (e.g., 30-40°C) for a short duration while actively agitating the sample. Always prepare the solution fresh and avoid storing heated preparations.
Q5: My downstream application is incompatible with DMSO. What are my other options?
A: This is a significant challenge. If DMSO is not viable, you may consider other highly polar aprotic solvents, though success is not guaranteed.
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often used for peptide synthesis and can solubilize protected amino acids.[6] They may be effective for D-Lysinamide dihydrochloride, likely requiring the same mechanical assistance as DMSO.
-
For certain applications, specialized solvents like hexafluoroisopropanol (HFIP) or formic acid are known to solubilize complex peptides and proteins by favorably interacting with both hydrophobic regions and the polypeptide backbone.[7] However, these are harsh solvents and their compatibility with your specific reaction must be carefully evaluated.
Q6: Should I convert the dihydrochloride salt to the free base to improve solubility in organic solvents?
A: This is an advanced but valid strategy if you require solubility in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The neutral free base form of D-Lysinamide is significantly less polar and more "organic-soluble" than the dihydrochloride salt.
-
Mechanism: This involves treating an aqueous solution of the salt with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium groups (-NH₃⁺ → -NH₂). The neutral compound is then extracted into an organic solvent.
-
Considerations: This is a chemical modification. You must ensure the pH change and the presence of residual salts from the neutralization do not interfere with your subsequent experimental steps. The free base may also have different stability and reactivity. See Protocol 4 for a conceptual workflow.
Section 3: Troubleshooting Guide & Protocols
Follow this logical progression of protocols to address solubility issues systematically.
Protocol 1: Standard Dissolution in DMSO
This protocol should always be your starting point.
-
Preparation: Weigh the required amount of D-Lysinamide dihydrochloride into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration.
-
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Allow the vial to stand for 5-10 minutes and observe. If undissolved material remains, proceed to Protocol 2.
Protocol 2: Aided Dissolution (Mechanical & Thermal Methods)
-
Ultrasonication (Preferred): Place the vial from Protocol 1 into an ultrasonic bath. Sonicate in 5-10 minute intervals, checking for dissolution. Most samples should dissolve within 10-20 minutes.
-
Vigorous Vortexing: If a sonicator is unavailable, continue to vortex the sample for 2-3 minute periods, allowing it to rest in between.
-
Gentle Warming (Use with Caution): If solids persist, warm the vial in a water bath or on a heat block to 30-40°C. Do not exceed 50°C. Vortex intermittently while warming. Use the solution immediately after it has cooled to room temperature.
Data Presentation: Solubility Profile Summary
The following table summarizes the known solubility characteristics of D-Lysinamide dihydrochloride.
| Solvent | Type | Solubility | Comments |
| Water | Polar Protic | High | Freely soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (with aid) | Up to 50 mg/mL reported for L-isomer, often requires sonication.[4] |
| Methanol / Ethanol | Polar Protic | Very Low / Insoluble | Generally considered insoluble for practical concentrations.[1][3] |
| Acetonitrile (ACN) | Polar Aprotic | Insoluble | Not a suitable solvent. |
| Dichloromethane (DCM) | Non-polar | Insoluble | Not a suitable solvent. |
| Tetrahydrofuran (THF) | Moderately Polar | Insoluble | Not a suitable solvent. |
Protocol 3 (Conceptual): In-Situ Free-Basing for Reactions
This advanced protocol is for situations where the reaction must be performed in a less polar organic solvent and the presence of a tertiary amine base is acceptable.
-
Suspension: Suspend the D-Lysinamide dihydrochloride in your desired anhydrous organic solvent (e.g., DCM or DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A minimum of 2.2 molar equivalents is required to neutralize both hydrochloride salts.
-
Stirring: Stir the suspension at room temperature. The formation of triethylammonium chloride (a salt) and the soluble, free-base D-Lysinamide should occur. The reaction mixture may appear hazy due to the precipitated ammonium salt.
-
Reaction: Proceed with the addition of your other reagents. The soluble free-base form of D-Lysinamide is now available for reaction.
-
Work-up: Be aware that your final work-up will need to remove the ammonium salt byproduct.
Section 4: Visualization of Troubleshooting Workflow
To provide a clear, logical path for your experimental decisions, we have designed the following troubleshooting workflow.
Caption: Troubleshooting workflow for D-Lysinamide dihydrochloride solubility.
References
-
ChemBK. (2024). L-lysinamide dihydrochloride. Retrieved from [Link]
- Lahiri, S. C., et al. (1984). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 23A, 136-138.
-
Solubility of Things. (n.d.). L-Lysine. Retrieved from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 254-262. doi:10.1016/j.ijbiomac.2021.02.141. Retrieved from [Link]
- Sarver, J. G., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(12), 3845-3853. doi:10.1039/d1an00389a.
- Ferreira, O., & Macedo, E. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(6), 1957-1968. doi:10.1021/acs.jced.7b01072.
-
ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]
-
Reddit. (2013). r/chemistry - What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685719. doi:10.3389/fmolb.2021.685719.
-
IARC Publications. (n.d.). Chemical and physical characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. reddit.com [reddit.com]
- 7. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions of D-Lysinamide dihydrochloride in peptide synthesis
A Guide from the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The incorporation of D-amino acids, such as D-Lysinamide dihydrochloride, into peptide sequences is a powerful strategy for enhancing proteolytic stability and modulating biological activity. However, its unique stereochemistry and bifunctional nature present specific challenges. This guide is designed with full editorial control to provide in-depth, field-proven insights into preventing and troubleshooting the side reactions associated with this valuable building block. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your synthesis is both successful and reproducible.
Section 1: Foundational Concepts - The Chemistry of D-Lysinamide in SPPS
Understanding the inherent reactivity of your building blocks is the first principle of a successful synthesis. Let's break down the key attributes of D-Lysinamide dihydrochloride.
Q1: What is D-Lysinamide dihydrochloride and why is its handling so critical?
D-Lysinamide dihydrochloride is the salt form of D-lysinamide. The "dihydrochloride" indicates that both the α-amino group and the ε-amino group on the side chain are protonated, forming a stable, crystalline solid that is readily soluble in polar solvents like water or DMF.[1]
This salt form, however, cannot be used directly in a coupling reaction. The protonated amino groups are non-nucleophilic. Therefore, in-situ neutralization with a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) is a mandatory first step to liberate the free amines for peptide bond formation.
The criticality lies in its two distinct nucleophilic sites:
-
The α-Amino Group: The intended site for peptide chain elongation.
-
The ε-Amino Group: A highly reactive nucleophile on the side chain that, if left unprotected, will react with activated amino acids, leading to peptide branching.[2]
Q2: What are the primary potential side reactions when using D-Lysinamide?
There are two main categories of side reactions specific to incorporating a D-Lysine derivative, in addition to general synthesis issues:
-
Side-Chain Branching: This occurs if the ε-amino group is not adequately protected. It will compete with the α-amino group for the incoming activated amino acid, resulting in a branched peptide impurity that can be difficult to separate from the desired linear product.[2]
-
Racemization (Epimerization): The chiral center at the α-carbon of D-Lysinamide is susceptible to racemization during the carboxyl group activation step, converting it to its L-counterpart.[3][4] This leads to the formation of diastereomeric impurities, compromising the stereochemical purity of the final peptide. This occurs via the formation of an unstable oxazolone intermediate.[4][5]
Section 2: Troubleshooting Guide - From Problem to Protocol
This section addresses specific experimental failures with actionable solutions. Each protocol described is a self-validating system designed for success.
Problem 1: Mass Spec shows unexpected higher mass peaks, suggesting branched peptides.
Q: My analysis shows a significant impurity with a mass corresponding to my target peptide plus an additional amino acid residue. What is the cause and how do I fix it?
Causality: This is the classic signature of side-chain branching. The root cause is the failure of the ε-amino protecting group strategy. Either the protecting group was unstable to the repeated α-amino deprotection steps (e.g., piperidine in Fmoc synthesis), or it was never properly installed on the D-Lysinamide monomer in the first place. An effective protecting group must be orthogonal , meaning it remains stable during chain elongation but can be removed during the final cleavage step.[6][7]
Solution: Implement a Robust Orthogonal Protection Strategy.
For standard Fmoc-based Solid Phase Peptide Synthesis (SPPS), the ideal choice is Fmoc-D-Lys(Boc)-OH .
-
The Fmoc group on the α-amino is base-labile (removed by piperidine).
-
The Boc group on the ε-amino is acid-labile (stable to piperidine, but removed by TFA during final cleavage).[6][7]
-
Reagent Choice: Use a high-quality coupling reagent like DIC or EDCI in combination with OxymaPure as the additive.
-
Pre-activation:
-
Dissolve Fmoc-D-Lys(Boc)-OH (3 eq) and OxymaPure (3 eq) in a minimal amount of DMF.
-
Add DIC (3 eq) to this solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. Do not add a tertiary base like DIPEA to the activation mixture , as bases significantly promote racemization. [4][5]3. Coupling: Add the pre-activated mixture to the deprotected peptide-resin.
-
-
Reaction Time: Couple for 2-4 hours. The absence of a strong base may slow the reaction slightly, but this is a necessary trade-off to preserve stereochemical integrity.
-
Wash and Confirm: Proceed with standard washing and confirmation steps.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I properly handle and prepare D-Lysinamide dihydrochloride for use in SPPS? The dihydrochloride salt is hygroscopic. Store it desiccated at -20°C. [1]Before coupling, you must neutralize it. For every 1 equivalent of D-Lysinamide dihydrochloride, you will need 2 equivalents of a non-nucleophilic base like DIPEA to neutralize both hydrochloride salts. This is done in situ during the activation step.
Q2: Besides Boc, are there other ε-amino protecting groups for D-Lysine I should consider? While Boc is the workhorse for standard Fmoc/tBu synthesis, other protecting groups exist for more complex applications. For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is labile to dilute hydrazine but stable to both piperidine and TFA. [8][9]This allows for selective deprotection of the lysine side chain while the peptide is still on the resin, enabling on-resin cyclization or fluorescent labeling. [8] Q3: What analytical methods are best for detecting these side products?
-
For Branching: Use High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF. The mass difference will be unambiguous.
-
For Racemization: This is more challenging as diastereomers have identical masses. The gold standard is Chiral HPLC or GC-MS of derivatized amino acids after peptide hydrolysis. Standard RP-HPLC can often separate diastereomeric peptides, but co-elution is possible.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Rehman, M. M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Liu, R., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
CPC Scientific. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. drivehq.com [drivehq.com]
Technical Support Center: Optimizing D-Lysine Derivative Coupling in SPPS
As a Senior Application Scientist, I've frequently guided research teams through the complexities of Solid-Phase Peptide Synthesis (SPPS). A recurring and particularly challenging issue is the incorporation of non-standard amino acid derivatives, such as D-Lysinamide dihydrochloride. The salt form and the inherent basicity of the lysine side chain introduce variables that can disrupt an otherwise optimized synthesis protocol.
This technical support center is designed to provide a foundational understanding of the challenges and to offer robust, field-tested solutions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
This guide is structured to address your challenges from the most common questions to in-depth troubleshooting for persistent issues.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most immediate questions researchers face when working with D-Lysine derivatives.
Q1: My synthesis is failing when I try to couple D-Lysinamide dihydrochloride directly. What's wrong?
A: This is a critical and common point of failure stemming from the reagent's chemical state. D-Lysinamide dihydrochloride has its α-amino and ε-amino groups protonated (as ammonium chlorides, -NH3+Cl-). In this state, they are not nucleophilic and cannot attack the activated carboxyl group of the growing peptide chain on the resin. Furthermore, standard SPPS protocols rely on coupling Nα-protected amino acids (e.g., Fmoc-D-Lys(Boc)-OH) to ensure a single, controlled reaction at the C-terminus.
Using the dihydrochloride salt directly requires a significant excess of base—at least two equivalents just to neutralize the ammonium salts to free amines (-NH2), plus the base required for the coupling reaction itself. This approach is highly prone to side reactions and is not recommended. The standard and most reliable method is to use an appropriately protected derivative, such as Fmoc-D-Lys(Boc)-OH.[1][2]
Q2: I'm using the correct Fmoc-D-Lys(Boc)-OH, but my coupling efficiency is still low. What are the likely causes?
A: Low efficiency with the correct building block points to issues in the reaction environment or with the peptide-resin matrix itself. The most common culprits are:
-
Insufficient Base: The activation of the carboxylic acid by coupling reagents like HCTU or HATU requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) to proceed efficiently. Typically, 2 equivalents of base per equivalent of amino acid are required.
-
Steric Hindrance: The amino acid preceding the D-Lysine on the resin may be bulky (e.g., Val, Ile, Trp), sterically shielding the N-terminal amine and slowing the reaction.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures (β-sheets) stabilized by hydrogen bonds. This can physically block reactive sites, drastically reducing coupling efficiency. This is particularly common in sequences with repeating hydrophobic residues.
-
Poor Resin Swelling: The solid support must be fully swollen for reagents to diffuse effectively. Inadequate swelling in the chosen solvent (e.g., using DCM instead of DMF or NMP) can lead to incomplete reactions.[5][6]
-
Degraded Reagents: Coupling reagents are moisture-sensitive. Similarly, the quality of your solvent is paramount; DMF, for instance, can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[5]
Q3: What are the best coupling reagents for a difficult D-Lysine incorporation?
A: For challenging couplings, including those involving sterically hindered residues or aggregating sequences, more potent activating agents are recommended. While standard reagents like HBTU and TBTU are effective for many couplings, uronium/aminium salts based on HOAt or Oxyma are superior.[7]
-
HATU, HCTU, and PyAOP are highly recommended.[8][9] They react with the Fmoc-amino acid to form highly reactive OAt or 6-ClOBt active esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent reaction with the amine (aminolysis), making these reagents exceptionally efficient.[9]
-
Carbodiimides like DIC are still useful, especially when paired with an additive like OxymaPure®. The key advantage of DIC is that its urea byproduct is soluble in common washing solvents, simplifying purification.[8]
Q4: How can I improve the solubility of my reagents and the growing peptide chain?
A: Solubility is key to reaction kinetics. If reagents don't dissolve well or the peptide precipitates on the resin, the synthesis will fail.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) for solvating complex peptides and preventing aggregation.[5] For extremely difficult cases, adding a small percentage of Dimethyl Sulfoxide (DMSO) can be beneficial, though caution is needed with Cys-containing peptides.
-
Chaotropic Agents: Adding chaotropic salts (e.g., LiCl) to the coupling solution can help disrupt secondary structures and improve solvation.
-
Sonication: Briefly sonicating the solution of the amino acid, coupling reagent, and base can help ensure complete dissolution before it is added to the reaction vessel.
Part 2: In-Depth Troubleshooting Guide
When standard adjustments fail, a more systematic approach is necessary.
Problem: Persistently Low or No Coupling Efficiency
Symptom: A strong positive Kaiser test (deep blue color) after the coupling step, confirmed by LC-MS analysis showing a significant deletion sequence (-128 Da for Lys).
Root Cause Analysis:
This workflow helps diagnose the specific point of failure in your process.
Caption: Optimized workflow for difficult amino acid coupling.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link] (Note: While the direct PDF link might change, this reference points to the type of detailed academic lab protocols available).
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Reddit r/Chempros. (2022). Solid Phase Peptide Synthesis Help. [Link]
-
ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
ResearchGate. (2018). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?. [Link]
-
JoVE. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. [Link]
-
PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2005). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
ACS Publications. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. [Link]
-
OSTI.GOV. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. [Link]
-
NIH National Library of Medicine. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. [Link]
-
Slideshare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
Biotage. (2017). Peptide Synthesis Workflow. [Link]
-
Wiley Online Library. (2019). Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
ResearchGate. (2021). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Custom Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. [Link]
-
ResearchGate. (2000). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in D-Lysinamide Dihydrochloride Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yield, during the synthesis of D-Lysinamide dihydrochloride. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to diagnose and resolve issues effectively.
Section 1: Foundational Issues in Solid-Phase Peptide Synthesis (SPPS)
Low yield in peptide synthesis is rarely due to a single catastrophic failure. More often, it is the cumulative effect of small inefficiencies at each step. Before addressing issues specific to D-Lysinamide, let's diagnose common problems in the general SPPS workflow.
Q1: My final yield is significantly lower than expected after cleavage and purification. Where should I start my investigation?
This is a broad problem with many potential causes. The most effective approach is to systematically evaluate each stage of the synthesis. Low yield can stem from poor resin swelling, incomplete deprotection, inefficient coupling, or issues during the final cleavage and workup.
Initial Diagnostic Steps:
-
Verify Starting Materials: Confirm the quality and purity of your Fmoc-D-Lys(Boc)-OH, resin (e.g., Rink Amide), solvents, and reagents. Degradation of coupling agents or the presence of moisture can severely impact efficiency.[1]
-
Review Your Synthesis Log: Correlate the low yield with any anomalies noted during the synthesis. Did any monitoring tests (like the Kaiser test) show ambiguous results?
-
Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude peptide by HPLC and Mass Spectrometry. This is the most critical diagnostic step. The resulting data will tell you if the issue is a lack of synthesis (no target peptide peak) or the presence of numerous side products and deletion sequences, which are then lost during purification.
A typical SPPS cycle involves several critical stages. A failure at any point will propagate and lead to a complex mixture of truncated or modified peptides, reducing the final yield of the desired product.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Q2: The Kaiser test after my Fmoc-deprotection step is negative (or ambiguous). What does this mean and what should I do?
A negative Kaiser test (yellow beads) indicates the absence of free primary amines, meaning your Fmoc-deprotection step was incomplete. A faint blue or uneven color suggests a sluggish or partially failed reaction.
Causality: The Fmoc group is removed by a base, typically piperidine, via a β-elimination mechanism.[2] Incomplete deprotection can be caused by:
-
Degraded Reagent: Piperidine can degrade over time. Use a fresh bottle or distill older stock.
-
Insufficient Reaction Time: While 10-20 minutes is standard, sterically hindered amino acids or aggregation within the resin can slow the reaction.[3]
-
Poor Solvent Penetration: Inadequate resin swelling or peptide aggregation can prevent the reagent from reaching all Fmoc groups.
Troubleshooting Protocol:
-
Extend Deprotection Time: Repeat the deprotection step for an additional 10-15 minutes.
-
Use a Stronger Base (with caution): In some cases, a solution containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine/DMF mixture can be more effective, but it can increase the risk of side reactions if used improperly.
-
Improve Swelling: Before deprotection, ensure the resin is fully swollen by washing extensively with DMF.
Q3: My coupling reaction seems to be the problem. The Kaiser test remains strongly positive (blue beads) after coupling. How do I fix this?
A positive Kaiser test after coupling signifies a failed or incomplete amide bond formation, leaving the N-terminal amine of the growing peptide chain unreacted. This is one of the most common reasons for low yield, as it leads to deletion sequences.
Causality & Solutions:
-
Insufficient Reagent Concentration: The bimolecular coupling reaction is concentration-dependent. Low concentrations of the activated amino acid can lead to slow and incomplete reactions.
-
Solution: Increase the concentration of your amino acid and coupling reagent solutions to at least 0.4-0.5 M.[4] This reduces the total volume needed and drives the reaction forward.
-
-
Poor Carboxyl Group Activation: The coupling reagent's job is to activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the peptide's N-terminal amine.
-
Steric Hindrance: While D-Lysine itself is not particularly hindered, the growing peptide chain attached to the resin can be.
-
Solution: Extend the coupling time to 2-4 hours. If the test is still positive, perform a "double couple": filter and wash the resin, then add a fresh solution of activated amino acid and allow it to react again.[4]
-
Table 1: Common Coupling Reagents for SPPS
| Reagent Family | Examples | Activation Mechanism | Key Advantages | Common Issues |
| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Inexpensive, effective | High racemization risk without additives (HOBt, Oxyma); Byproduct (DCU) can be insoluble (DCC).[6] |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Forms activated ester (OBt or OAt) | Fast, efficient, low racemization | Can form guanidinium side products.[7] HATU/HBTU contain potentially explosive HOBt/HOAt.[5] |
| Phosphonium | PyBOP, PyAOP | Forms activated phosphonium ester | High efficiency, low racemization | Can be more expensive; byproduct removal. |
| Immonium | COMU | Oxyma-based | Safer alternative to HOBt/HOAt-based reagents, very fast and efficient.[5] | Higher cost. |
Section 2: Specific Challenges with D-Lysine and C-Terminal Amides
Q4: I'm seeing a side product with a mass of -100 Da from my target peptide. What is happening?
A mass loss of 100 Da corresponds to the loss of the tert-butyloxycarbonyl (Boc) protecting group from the ε-amino group of the lysine side chain. This indicates premature deprotection of the side chain.
Causality: The Boc group on the lysine side chain is designed to be stable to the mild base used for Fmoc removal but labile to the strong acid (TFA) used for final cleavage.[8] However, it can be partially removed under certain conditions:
-
Repetitive, extended Fmoc deprotection steps: While necessary for difficult couplings, prolonged exposure to piperidine over many cycles can lead to some Boc group loss.
-
Acidic Contaminants: Trace amounts of acid in your DMF or other reagents can cause slow degradation of the Boc group over the course of a long synthesis.
Consequences: Premature Boc deprotection exposes the ε-amino group of the lysine residue. This newly freed primary amine can then react in the next coupling step, leading to the formation of a branched peptide , a critical side product that is difficult to separate and drastically lowers the yield of the correct linear peptide.
Preventative Measures & Solutions:
-
Use High-Purity Solvents: Always use peptide synthesis-grade DMF, which has low amine and acid content.
-
Minimize Deprotection Times: Do not extend Fmoc deprotection times unnecessarily. Use monitoring tests to determine the minimum time required.
-
Orthogonal Protection: For very sensitive sequences, consider using a more robust side-chain protecting group if branching is a persistent issue, although for most syntheses, Boc is sufficient and standard.[8][9]
Caption: Formation of a branched peptide due to premature side-chain deprotection.
Q5: The synthesis of my D-Lysinamide seems fine, but the yield drops dramatically after cleavage. What's going wrong at the final step?
The final cleavage step, which removes the peptide from the resin and deprotects the side chains, is a harsh process that can generate highly reactive cationic species. If not properly managed, these can modify your peptide and reduce the yield.
Causality & Solutions:
-
Inadequate Scavenging: When the Boc group from Lysine and other protecting groups are cleaved by Trifluoroacetic Acid (TFA), they form stable tert-butyl cations. These cations can re-attach to electron-rich amino acid side chains (like Tryptophan or Tyrosine, if present) or cause other modifications.
-
Solution: Always use a "cleavage cocktail" containing scavengers to trap these reactive species. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5) , where Triisopropylsilane (TIS) is the primary scavenger and water helps with solubility.
-
-
Incomplete Cleavage from Resin: Rink Amide linkers are robust and require sufficient time in strong acid for complete cleavage.
-
Solution: Ensure a cleavage time of at least 2-3 hours at room temperature. For longer or more complex peptides, this can be extended to 4 hours.
-
-
Product Loss During Precipitation: After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether.
-
Solution: Ensure the ether is ice-cold (-20°C is ideal) to maximize precipitation. Use a sufficient volume of ether (at least 10x the volume of the TFA solution). After centrifugation, decant the ether carefully to avoid losing the peptide pellet.
-
-
Formation of Dihydrochloride Salt: The final product is D-Lysinamide dihydrochloride. The two hydrochloride salts come from the two basic sites: the N-terminal α-amine and the Lysine ε-amine.
-
Solution: After purification by reverse-phase HPLC (which typically uses TFA in the mobile phase), the peptide is in its TFA salt form. To convert it to the desired dihydrochloride form, the purified peptide is often dissolved in a minimal amount of water, and a slight excess of HCl (e.g., 1M solution) is added before the final lyophilization. This salt exchange can sometimes affect recovery if not performed carefully.
-
Section 3: Quick Reference Troubleshooting Guide
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Actions & Next Steps |
| Low peptide mass in crude MS | Incomplete synthesis (coupling failures). | 1. Review Kaiser test results from synthesis. 2. Implement double coupling for difficult residues.[4] 3. Use fresh, high-quality coupling reagents and solvents. |
| Multiple deletion peaks (-mass of an AA) | Incomplete coupling at specific steps or incomplete deprotection. | 1. Optimize coupling time and concentration.[4] 2. Ensure complete Fmoc deprotection before coupling. 3. Consider adding a capping step after coupling to block unreacted amines. |
| Branched peptide side product observed | Premature deprotection of Lys(Boc) side chain. | 1. Use high-purity, acid-free DMF. 2. Avoid excessive Fmoc deprotection times. 3. Confirm integrity of the Fmoc-D-Lys(Boc)-OH starting material. |
| Good crude product, low final yield | Issues with cleavage, precipitation, or purification. | 1. Use an appropriate scavenger cocktail during cleavage. 2. Optimize cold ether precipitation technique. 3. Review HPLC purification parameters (gradient, column loading) to minimize peak broadening and loss. |
| No product detected | Catastrophic failure: Wrong resin, wrong amino acid, major reagent failure. | 1. Re-verify all starting materials and the synthesis protocol. 2. Perform a small-scale test synthesis to confirm the viability of the reagents and protocol.[10] |
References
-
Biotage (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. This resource offers practical advice from peptide application scientists, such as increasing reagent concentration and using double coupling for difficult residues. [Link]
-
AAPPTEC Peptides. Coupling Reagents. This guide discusses different classes of coupling reagents, including carbodiimides and aminium/uronium salts, and the importance of additives like HOBt to minimize racemization. [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8:211–221. This review covers the solid-phase methodology as the primary choice for peptide synthesis. [Link]
-
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289, Solid Phase Peptide Synthesis. Academic Press. As cited in "Practical Synthesis Guide to Solid Phase Peptide Chemistry," this book is a foundational text on the theory and practice of SPPS. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. This resource details the various protecting groups used for amino acid side chains, including those for lysine, and their stability under different chemical conditions. [Link]
- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. While not directly from the search results, this is a foundational review on protecting groups.
- Coin, I., et al. (2007).Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. This protocol paper outlines standard and advanced procedures in SPPS, covering topics like difficult couplings.
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. This article discusses the kinetics and efficiency of different deprotection reagents, providing insight into the deprotection mechanism. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. This comprehensive guide covers all aspects of SPPS, from the history to detailed discussions on resins, reagents, and common problems. [Link]
- Palasek, S. A., et al. (2007).Limiting Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. This paper discusses common side reactions and strategies to minimize them, relevant to the discussion on scavengers and protecting groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Addressing Aggregation of Peptides Containing D-Lysinamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, with a specific focus on peptides featuring a C-terminal D-Lysinamide. Our goal is to equip you with the scientific rationale and practical protocols to diagnose, mitigate, and prevent aggregation in your experiments, ensuring the integrity and success of your research.
Introduction: The Challenge of D-Lysinamide Peptide Aggregation
Peptides terminating in a D-Lysinamide are of significant interest in therapeutic development due to their enhanced stability against enzymatic degradation. The D-amino acid at the C-terminus can protect against carboxypeptidases, prolonging the peptide's half-life. However, the very properties that make these peptides attractive can also introduce challenges, most notably a propensity for aggregation.
Aggregation is a phenomenon where peptide molecules self-associate to form larger, often insoluble, structures. This can lead to a loss of active material, reduced biological activity, and potential immunogenicity.[1][2] This guide will walk you through the causative factors and provide robust solutions to maintain your D-Lysinamide peptide in its desired monomeric state.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you diagnose the potential cause of aggregation based on your observations and provides a systematic approach to resolving the issue.
Observation 1: Poor Solubility or Precipitate Formation During Reconstitution
Potential Cause: The initial solvent is not optimal for your peptide's sequence and modifications. The hydrophobicity of the peptide backbone and side chains, combined with the D-Lysinamide, may be preventing efficient solvation.[3][4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peptide solubility.
Experimental Protocol: Systematic Peptide Solubilization
-
Calculate Net Charge: Determine the theoretical net charge of your peptide at neutral pH (pH 7).
-
Initial Solvent: Attempt to dissolve a small, accurately weighed amount of peptide in a calculated volume of sterile, deionized water to achieve your target concentration. Vortex briefly.
-
Acidic/Basic Peptides:
-
If the peptide has a net positive charge, add 10% acetic acid dropwise until the peptide dissolves.
-
If the peptide has a net negative charge, add 10% ammonium hydroxide dropwise until the peptide dissolves.
-
-
Hydrophobic Peptides: If the peptide is highly hydrophobic or remains insoluble, try dissolving it in a minimal amount of an organic solvent like DMSO or DMF first.[4][5] Then, slowly add this solution to your aqueous buffer with vigorous stirring. Caution: High concentrations of organic solvents may be incompatible with your downstream experiments.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid in the dissolution of stubborn aggregates.[4][6] Avoid probe sonicators, which can generate excessive heat and potentially degrade the peptide.
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any remaining micro-aggregates.[4]
Observation 2: Increased Opacity, Haze, or Gel Formation in Solution Over Time
Potential Cause: Your peptide is aggregating in the chosen buffer due to unfavorable environmental conditions such as pH, ionic strength, or temperature.[2][7][8]
Troubleshooting Workflow:
Caption: Workflow for addressing solution instability.
Data Presentation: Impact of pH and Ionic Strength on Aggregation
| Condition | pH | Ionic Strength (NaCl) | Observation (e.g., % Aggregation by SEC) |
| 1 | 5.0 | 150 mM | Low Aggregation |
| 2 | 7.4 | 150 mM | High Aggregation |
| 3 | 9.0 | 150 mM | Moderate Aggregation |
| 4 | 7.4 | 50 mM | High Aggregation |
| 5 | 7.4 | 500 mM | Low Aggregation |
This is an illustrative table. You should generate similar data for your specific peptide.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my D-Lysinamide peptide aggregating when the L-Lysinamide version is not?
The incorporation of a D-amino acid, including at the C-terminus, can disrupt the formation of stable secondary structures like alpha-helices or beta-sheets that might be present in the all-L-amino acid counterpart.[9] While this can sometimes reduce aggregation, it can also expose hydrophobic patches of the peptide backbone or side chains that were previously buried. This increased exposure of hydrophobic regions can lead to intermolecular associations and subsequent aggregation. The D-Lysinamide may alter the peptide's overall conformation in solution, leading to unforeseen aggregation pathways.
Q2: What are some formulation additives I can use to prevent aggregation?
If optimizing buffer conditions is insufficient, consider incorporating excipients. Always validate the compatibility of any additive with your specific application.
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These can stabilize the native conformation of the peptide through preferential exclusion, making the aggregated state less favorable.
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to be an effective aggregation suppressor, though its mechanism is complex and can involve masking hydrophobic surfaces.
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations, these can prevent surface-induced aggregation and block hydrophobic interaction sites.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains can create a "hydrophilic shield" around the peptide, significantly increasing solubility and reducing aggregation.[3][10]
Q3: How can I detect and quantify the aggregation of my D-Lysinamide peptide?
Employing orthogonal techniques is crucial for a comprehensive understanding of the aggregation state.[11]
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[12] It provides quantitative data on the distribution of different species.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it excellent for detecting the formation of larger aggregates in real-time.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specific for amyloid-like fibrils that are rich in beta-sheet structures. An increase in fluorescence indicates the formation of such aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD can reveal changes in the secondary structure of your peptide. A transition from a random coil or alpha-helical structure to a beta-sheet conformation is often indicative of aggregation.[13]
Experimental Protocol: Monitoring Aggregation with Thioflavin T (ThT) Assay
-
Prepare ThT Stock Solution: Dissolve ThT powder in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 25 µM. Filter through a 0.22 µm filter.
-
Sample Preparation: Incubate your D-Lysinamide peptide under conditions you wish to test (e.g., different pH, temperature, or with/without inhibitors).
-
Assay: In a 96-well black plate, mix your peptide sample with the ThT working solution.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Analysis: An increase in fluorescence intensity over time or compared to a non-aggregated control indicates the formation of beta-sheet-rich aggregates.
Part 3: Advanced Strategies and Considerations
Sequence Modification: If aggregation is an insurmountable issue and your project allows for it, consider rational modifications to the peptide sequence. Substituting a hydrophobic residue with a more hydrophilic or charged one can significantly improve solubility.[3] Incorporating "gatekeeper" residues like proline or glycine can disrupt beta-sheet formation.
Chaotropic Agents: In non-biological applications or for refolding studies, chaotropic agents like guanidinium chloride or urea can be used to solubilize highly aggregated peptides. However, these will denature the peptide and must be removed for functional studies.
Synthesis and Purification: Aggregation can also occur during solid-phase peptide synthesis.[6] Using specialized resins, pseudoproline dipeptides, or backbone-protecting groups can help mitigate on-resin aggregation, leading to a purer and less aggregation-prone crude product.
By systematically applying the troubleshooting workflows, analytical methods, and formulation strategies outlined in this guide, you will be well-equipped to manage and overcome the challenges associated with the aggregation of D-Lysinamide-containing peptides, ensuring the reliability and success of your experimental outcomes.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Biotage. What do you do when your peptide synthesis fails?. Available at: [Link]
-
A. A. V. D. A. D. T. F. M. H. F. M. S. F. S. F. T. D. C. van der Walle, "Factors affecting the physical stability (aggregation) of peptide therapeutics," Interface Focus, 2017. Available at: [Link]
-
MDPI. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Available at: [Link]
-
MDPI. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Available at: [Link]
-
MDPI. Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. Available at: [Link]
-
AIP Publishing. Influence of pH and sequence in peptide aggregation via molecular simulation. Available at: [Link]
-
PubMed Central. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available at: [Link]
-
Peptest. Methods for Characterizing Peptide Aggregation. Available at: [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
GenScript. Peptide Solubilization. Available at: [Link]
-
DiVA portal. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Available at: [Link]
-
PubMed Central. Multivariate effects of pH, salt, and Zn2+ ions on Aβ40 fibrillation. Available at: [Link]
-
PubMed Central. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]
-
PubMed Central. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Available at: [Link]
-
BioProcess International. Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Available at: [Link]
-
PubMed Central. The aggregation tendencies of the signal peptide regions of prone and not prone to aggregate proteins. Available at: [Link]
-
ResearchGate. How to avoid protein aggregation during protein concentration?. Available at: [Link]
-
ACS Publications. Aggregation Rules of Short Peptides. Available at: [Link]
-
PubMed Central. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Available at: [Link]
-
Biocompare. Successful Use of SEC for Protein and Peptide Aggregate Analysis. Available at: [Link]
-
PubMed Central. Rational development of a strategy for modifying the aggregatibility of proteins. Available at: [Link]
-
ChemRxiv. Small Peptides for Inhibiting Serum Amyloid A Aggregation. Available at: [Link]
-
D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Available at: [Link]
-
Yokogawa Fluid Imaging Technologies. Characterizing Protein Aggregation With Orthogonal Techniques. Available at: [Link]
Sources
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. biosynth.com [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. creative-peptides.com [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluidimaging.com [fluidimaging.com]
- 12. biocompare.com [biocompare.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of D-Lysinamide Dihydrochloride Peptides
Welcome to the technical support center for the purification of synthetic peptides, with a specialized focus on those incorporating D-Lysinamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high purity for these unique peptide structures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your purification strategies.
The incorporation of D-amino acids, such as D-Lysine, and a C-terminal amide modification introduces specific, often confounding, challenges during purification. These peptides are basic, and the presence of a stereocenter can lead to hard-to-separate diastereomeric impurities. Furthermore, the dihydrochloride salt form presents its own set of considerations for sample preparation and chromatographic behavior. This guide will address these complexities in a practical, question-and-answer format.
Core Purification Principles: A Quick Overview
Before diving into troubleshooting, it's crucial to understand the primary forces at play. The majority of peptide purification relies on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , which separates molecules based on their hydrophobicity.[1] For basic peptides like those containing Lysine, Ion-Exchange Chromatography (IEX) serves as a powerful orthogonal technique, separating molecules based on their net charge.[1][2] The interplay between these techniques is often the key to successfully purifying challenging peptides.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Issues Related to Diastereomeric Impurities (D-Lysine vs. L-Lysine)
Question 1: I see a broad or shouldered peak for my main product in RP-HPLC. Could this be a diastereomeric impurity?
Answer: Yes, this is a classic sign of co-eluting species with very similar properties, and for peptides synthesized with D-amino acids, a common culprit is the presence of the all-L diastereomer. During synthesis, even with high-quality D-amino acid building blocks, a small amount of racemization can occur, leading to the formation of the L-epimer at that position.
-
Causality: Peptides that differ by a single stereocenter (diastereomers) can often be separated on standard, achiral RP-HPLC columns.[3] The separation is not based on chirality itself, but on the subtle differences in the three-dimensional conformation of the peptides. The presence of a D-amino acid can disrupt secondary structures like α-helices, altering the peptide's overall hydrophobicity and its interaction with the C18 stationary phase.[3] This change in shape, even if minor, can be sufficient for separation.
Troubleshooting Steps:
-
Optimize the Gradient: The most critical parameter for separating closely eluting species is the gradient slope. A shallow gradient increases the residence time of the peptide in the column, providing more opportunity for the subtle conformational differences to manifest as a separation.
-
Protocol: If your initial gradient is, for example, 5-65% Acetonitrile (ACN) over 30 minutes, try reducing the slope around the elution point of your target peptide. For instance, run a gradient from 20-40% ACN over 60 minutes.
-
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC or a 2.7 µm superficially porous particle for HPLC) and a longer column length (e.g., 150 mm or 250 mm). This will increase the number of theoretical plates and improve resolving power.
-
Adjust Temperature: Temperature can influence peptide conformation and mobile phase viscosity. Experiment with temperatures ranging from 30°C to 60°C. Sometimes, increasing the temperature can improve peak shape and resolution for hydrophobic peptides.[4]
-
Consider a Different Stationary Phase: While C18 is the workhorse, a C8 or a phenyl-hexyl phase may offer different selectivity due to alternative hydrophobic interactions.
Question 2: My shallow gradient isn't resolving the diastereomers. What are my next steps?
Answer: If optimizing the gradient on a standard C18 column is insufficient, you need to alter the chromatographic selectivity more dramatically. This can be achieved through changes in the mobile phase or by employing an orthogonal chromatographic technique.
Troubleshooting Steps:
-
Change the Mobile Phase pH: For a basic peptide containing D-Lysinamide, the charge state is highly dependent on pH. Shifting the pH can alter both the peptide's conformation and its interaction with the stationary phase.
-
Low pH (Standard Conditions): Typically, peptides are purified at a low pH (around 2) using 0.1% Trifluoroacetic Acid (TFA). At this pH, the lysine side chain and the N-terminus are protonated (positively charged).
-
High pH: Switching to a high pH mobile phase (e.g., pH 8-10, using ammonium bicarbonate or ammonium hydroxide) will deprotonate the lysine side chain, making the peptide less charged and altering its interaction with the stationary phase.[4] This can dramatically change the selectivity between diastereomers. Crucially, ensure your column is stable at high pH. Silica-based columns will dissolve at high pH; use a hybrid or polymer-based column for this approach.
-
-
Utilize Chiral Chromatography: While often not the first choice due to cost and specialized nature, a chiral stationary phase (CSP) can directly separate enantiomers and diastereomers based on stereospecific interactions.[2] This is a powerful but more advanced technique if baseline separation is absolutely required and other methods fail.
Category 2: Issues Related to the Basic Nature of D-Lysinamide
Question 3: My main peak is tailing significantly in RP-HPLC, even after optimizing the gradient. What is causing this?
Answer: Peak tailing for basic peptides is a common problem in RP-HPLC. It is often caused by secondary ionic interactions between the positively charged groups on your peptide (the N-terminus and the lysine side-chain) and negatively charged residual silanol groups on the silica-based stationary phase.
-
Causality: Even with end-capping, some free silanol groups (Si-OH) on the silica backbone of the column packing remain. At typical low pH conditions, these can become deprotonated (SiO-) and act as strong, undesirable ion-exchange sites, leading to peak tailing.
Troubleshooting Steps:
-
Increase Ion-Pairing Strength: TFA is a standard ion-pairing agent that masks the positive charges on the peptide.[5] For very basic peptides, a stronger ion-pairing agent may be necessary to improve peak shape.
-
Alternative Ion-Pairing Reagents: Consider using a more hydrophobic ion-pairing reagent like Heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.05%). The stronger pairing will more effectively shield the basic sites on the peptide, reducing interaction with silanols.[6] Note: Stronger ion-pairing agents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.
-
-
Increase Ionic Strength of the Mobile Phase: Adding a salt, such as 20-50 mM sodium chloride or potassium chloride, to your mobile phase can help to shield the silanol interactions. However, this is generally not preferred for preparative chromatography as it requires a subsequent desalting step.
-
Switch to a Column with a Different Stationary Phase Chemistry: Modern columns designed for peptide analysis often have proprietary surface modifications to better shield residual silanols. Consider a column with "charged surface hybrid" (CSH) technology, which is designed to provide excellent peak shape for basic compounds at low pH.
Question 4: My peptide is difficult to purify with RP-HPLC alone due to multiple basic impurities. How can I improve the purity?
Answer: This is an ideal scenario for employing an orthogonal purification strategy. Since RP-HPLC separates based on hydrophobicity, using a technique that separates based on a different property, like charge, will provide a much more effective two-step purification.
Workflow: Orthogonal Purification using IEX and RP-HPLC
The recommended approach is to use Strong Cation-Exchange (SCX) chromatography as a first step, followed by RP-HPLC for polishing.[1]
-
Step 1: Strong Cation-Exchange (SCX) Chromatography
-
Principle: At a low pH (e.g., pH 3-4), your D-Lysinamide peptide will have a net positive charge. It will bind to the negatively charged SCX column. Impurities that are neutral or less positively charged will flow through or elute at a low salt concentration.
-
Protocol:
-
Equilibrate the SCX column with a low-salt buffer (e.g., 20 mM ammonium formate, pH 3.5).
-
Load your crude peptide, dissolved in the equilibration buffer.
-
Wash with the equilibration buffer to remove unbound impurities.
-
Elute with a salt gradient (e.g., 0 to 1 M sodium chloride in the equilibration buffer). Peptides will elute based on the strength of their positive charge.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing your target peptide.
-
-
-
Step 2: Reversed-Phase HPLC (Polishing and Desalting)
-
Principle: Pool the SCX fractions containing your peptide. This partially purified sample is then subjected to a standard RP-HPLC run. This step will separate your target peptide from any remaining impurities that had a similar charge but different hydrophobicity. It also serves as a desalting step, as the salts from the IEX mobile phase will not be retained on the RP column.
-
Protocol:
-
Dilute the pooled IEX fractions with water to reduce the salt and organic content.
-
Load onto an equilibrated RP-HPLC column.
-
Run your optimized RP-HPLC gradient (as determined from previous troubleshooting).
-
Collect the pure fraction containing your peptide.
-
-
Category 3: Issues Related to the Dihydrochloride Salt Form
Question 5: My peptide is a dihydrochloride salt. How does this affect sample preparation and solubility for HPLC?
Answer: The dihydrochloride salt form indicates that your peptide has two associated chloride counter-ions for every peptide molecule, neutralizing two positive charges (likely the N-terminus and the lysine side chain). This has several practical implications.
-
Solubility: Peptides in a salt form are generally more water-soluble than their free base counterparts. Basic peptides as HCl salts are often soluble in aqueous solutions.
-
Recommended Solvents: Start by attempting to dissolve your peptide in water or your initial HPLC mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, sonication can help. For very hydrophobic peptides, you may need to dissolve in a small amount of an organic solvent like DMSO first, and then dilute with your aqueous mobile phase.
-
-
Sample pH: Dissolving the dihydrochloride salt in water will result in an acidic solution. This is generally compatible with standard low-pH RP-HPLC methods.
-
On-Column Effects: The chloride ions will be injected onto the column with your peptide. In most RP-HPLC methods using an acidic mobile phase like TFA, the high concentration of the mobile phase modifier will dominate the ion-pairing effects, and the chloride ions will likely elute in the void volume without significantly impacting the chromatography.
Question 6: I suspect the chloride counter-ion is interfering with my chromatography. Should I perform a salt exchange?
Answer: While direct injection is often successful, if you observe unusual peak shapes or retention time shifts that you cannot resolve through other means, a salt exchange to a more volatile and chromatographically friendly counter-ion like acetate or formate might be beneficial. It is also often a required step for peptides intended for in-vivo studies, as TFA and even high chloride concentrations can be undesirable.
Protocol: Solid-Phase Extraction (SPE) for Salt Exchange
This method is quick and effective for small-scale salt exchange.
-
Select SPE Cartridge: Choose a C18 SPE cartridge with sufficient capacity for your peptide amount.
-
Conditioning:
-
Wash the cartridge with 3-5 column volumes of Acetonitrile (ACN).
-
Equilibrate the cartridge with 3-5 column volumes of your desired final buffer (e.g., 0.1% Acetic Acid in water).
-
-
Loading:
-
Dissolve your peptide dihydrochloride in a minimal amount of water or a weak aqueous acid.
-
Load the peptide solution onto the conditioned SPE cartridge. The peptide will bind to the C18 stationary phase.
-
-
Washing (Salt Removal):
-
Wash the cartridge with 3-5 column volumes of the equilibration buffer (e.g., 0.1% Acetic Acid). This step removes the chloride ions, which do not retain on the C18 phase.
-
-
Elution:
-
Elute the peptide (now as the acetate salt) using a solution of ACN in your desired buffer (e.g., 50% ACN in 0.1% Acetic Acid). The exact percentage of ACN will depend on the hydrophobicity of your peptide.
-
-
Lyophilization:
-
Lyophilize the eluted fraction to obtain your peptide as a fluffy powder with the new counter-ion.
-
Summary Tables
Table 1: Troubleshooting Guide for Common Purification Issues
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Broad or Shouldered Peak | Co-eluting diastereomers (D/L isomers) | 1. Decrease gradient slope. 2. Use a high-efficiency column (longer, smaller particles). 3. Change mobile phase pH (e.g., switch to high pH if using a compatible column). |
| Peak Tailing | Secondary ionic interactions with residual silanols | 1. Use a stronger ion-pairing agent (e.g., HFBA). 2. Use a column with advanced shielding (e.g., CSH). 3. Increase mobile phase pH to deprotonate the basic peptide. |
| Poor Resolution of Impurities | Insufficient selectivity of RP-HPLC alone | 1. Implement an orthogonal purification step (Cation-Exchange Chromatography). 2. Screen different stationary phases (C8, Phenyl-Hexyl). 3. Vary mobile phase organic solvent (e.g., Methanol instead of ACN). |
| Poor Solubility in Initial Mobile Phase | High hydrophobicity of the peptide | 1. Dissolve in a small amount of DMSO or DMF first, then dilute. 2. Use sonication to aid dissolution. 3. For basic peptides, adding a small amount of acetic acid can help. |
Table 2: Recommended Starting Conditions for Method Development
| Parameter | RP-HPLC | Cation-Exchange (SCX) |
| Column | C18, 2.7-5 µm, 130 Å, 4.6 x 150 mm | Strong Cation-Exchanger, polymer-based |
| Mobile Phase A | 0.1% TFA in Water | 20 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 20 mM Ammonium Formate, 1M NaCl, pH 3.5 |
| Gradient | 5-65% B over 30-60 minutes | 0-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 214 nm / 280 nm | 214 nm / 280 nm |
| Temperature | 30-40 °C | Ambient |
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
-
Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1282, 61-68. Available at: [Link]
-
Mant, C. T., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-57. Available at: [Link]
-
Geahchan, A., et al. (1991). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 556, 313-332. Available at: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available at: [Link]
-
Al-Farhan, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12535. Available at: [Link]
-
MDPI. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 27(23), 8275. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]
-
Biotage. How to choose an ion pairing agent to improve your peptide purification. Available at: [Link]
-
Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]
-
Bio Basic. Peptide Solubility. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: Optimizing pH Conditions for D-Lysinamide Dihydrochloride Reactions
Welcome to the technical support center for optimizing reactions involving D-Lysinamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, we move beyond simple protocols to explain the fundamental principles governing the reactivity of D-Lysinamide, enabling you to make informed decisions to enhance your reaction outcomes.
Section 1: Understanding the Critical Role of pH
The success of any reaction involving D-Lysinamide dihydrochloride is intrinsically linked to the pH of the reaction medium. The pH dictates the protonation state of the two primary amine groups—the α-amino and ε-amino groups—which in turn governs their nucleophilicity and, consequently, their reactivity.
D-Lysinamide possesses two key ionizable groups, and their respective pKa values are crucial for understanding their behavior at different pH levels. While D-Lysinamide is the amide of D-lysine, it lacks the carboxyl group but retains the α- and ε-amino groups. The pKa of the α-amino group in lysinamide is influenced by the adjacent amide group, and for the purpose of this guide, we will use approximate pKa values of ~8.0 for the α-amino group and ~10.5 for the ε-amino group .
Key Principle: For an amine group to act as an effective nucleophile in a reaction, such as an acylation or a coupling reaction, it must be in its deprotonated, free-base form. When the pH of the solution is below the pKa of an amine group, the majority of that group will be protonated (e.g., as -NH3+), rendering it non-nucleophilic. Conversely, when the pH is above the pKa, the amine group will be predominantly in its deprotonated, nucleophilic form (e.g., as -NH2).
Protonation States of D-Lysinamide at Various pH Levels
The following table summarizes the predominant protonation states of D-Lysinamide across a range of pH values, which is fundamental to optimizing your reaction conditions.
| pH Range | Predominant state of α-amino group (pKa ~8.0) | Predominant state of ε-amino group (pKa ~10.5) | Overall Charge | Reactivity as a Nucleophile |
| < 8.0 | Protonated (-NH3+) | Protonated (-NH3+) | +2 | Very Low |
| 8.0 - 10.5 | Deprotonated (-NH2) | Protonated (-NH3+) | +1 | Moderate (α-amino is reactive) |
| > 10.5 | Deprotonated (-NH2) | Deprotonated (-NH2) | 0 | High (Both amines are reactive) |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with D-Lysinamide dihydrochloride, providing scientifically grounded explanations and actionable advice.
Q1: Why is my reaction with D-Lysinamide dihydrochloride failing or giving low yields?
A1: The most common reason for low yields is improper pH control. D-Lysinamide dihydrochloride is a salt, and when dissolved, it will create an acidic solution. In this state, both the α- and ε-amino groups are protonated and thus unreactive as nucleophiles. To initiate the reaction, a base must be added to raise the pH and deprotonate at least one of the amine groups.
Q2: What is the optimal pH for a typical amide coupling reaction (e.g., with an activated carboxylic acid)?
A2: The optimal pH is a balance between having a sufficient concentration of the deprotonated, nucleophilic amine and the stability of your other reagents. For many standard coupling reactions, a pH range of 8.0 to 9.0 is a good starting point. In this range, a significant portion of the more reactive α-amino group will be deprotonated and available for reaction, while minimizing potential side reactions that can occur at higher pH, such as hydrolysis of activated esters.
Q3: How do I choose the right base to adjust the pH?
A3: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with D-Lysinamide as the nucleophile. Tertiary amines like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are common choices.[1] Avoid using primary or secondary amines as your base. The amount of base required will depend on the starting materials and desired final pH. It is always recommended to monitor the pH of the reaction mixture directly.
Q4: I am performing an EDC/NHS coupling reaction with a carboxylic acid to D-Lysinamide. What is the best pH strategy?
A4: For EDC/NHS couplings, a two-step pH strategy is often most effective.[2][3]
-
Step 1: Activation. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[3] At this pH, the carboxyl group is protonated and reactive with EDC, while the hydrolysis of the NHS ester is minimized.
-
Step 2: Coupling. After the activation is complete, the pH of the reaction mixture should be raised to 7.2 to 8.5 before adding the D-Lysinamide.[2][4] This deprotonates the α-amino group of D-Lysinamide, allowing it to efficiently attack the NHS-ester and form the desired amide bond. Performing the coupling at a pH above 8.5 is generally not recommended as the rapid hydrolysis of the NHS-ester can significantly reduce the yield.[2]
Q5: Can I selectively react with the α-amino group over the ε-amino group?
A5: Yes, selective acylation of the α-amino group is possible by carefully controlling the pH. Since the pKa of the α-amino group (~8.0) is significantly lower than that of the ε-amino group (~10.5), working at a pH between 8.0 and 9.5 will result in a much higher concentration of the deprotonated α-amino group compared to the ε-amino group. This provides a kinetic preference for the reaction to occur at the α-position. For highly selective reactions, consider using protecting groups for the ε-amino group.
Section 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with D-Lysinamide dihydrochloride.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Incorrect pH: Amine groups are protonated and non-nucleophilic. | 1. Ensure the addition of a suitable base (e.g., DIEA, NMM) to raise the pH to the optimal range (typically 8.0-9.0 for general couplings). 2. Directly measure the pH of your reaction mixture using a calibrated pH meter or pH paper. Do not rely solely on stoichiometric calculations of the base. 3. For EDC/NHS reactions, verify the pH for both the activation and coupling steps. |
| Hydrolysis of Reagents: Activated esters or coupling reagents are sensitive to water and high pH. | 1. Use anhydrous solvents if your reaction is not aqueous. 2. For aqueous reactions, be mindful of the stability of your reagents at the chosen pH. For instance, NHS-esters hydrolyze more rapidly at higher pH.[2] 3. Add D-Lysinamide promptly after the activation step in a two-step coupling. | |
| Formation of Multiple Products/Side Reactions | High pH: At pH > 10, both the α- and ε-amino groups are deprotonated and can react, leading to di-substituted products or polymerization. | 1. Lower the reaction pH to a range where the α-amino group is preferentially deprotonated (e.g., pH 8.0-9.5). 2. Consider using a protecting group strategy for the ε-amino group if high selectivity is required. |
| Side reactions of coupling agents: For example, the formation of N-acylurea byproducts with carbodiimides. | 1. Use additives like HOBt or Oxyma Pure® in carbodiimide-mediated couplings to suppress side reactions. 2. Maintain lower reaction temperatures to minimize the formation of N-acylurea. | |
| Poor Solubility/Precipitation | Isoelectric Point: If reacting D-Lysinamide with a protein, the reaction pH may be close to the protein's isoelectric point (pI), causing aggregation. | 1. Adjust the reaction pH to be at least 1-2 units away from the pI of the protein.[2] 2. Consider performing the reaction in a more dilute solution. |
| Salt Precipitation: Changes in buffer concentration or the addition of reagents can cause precipitation. | 1. Ensure all components are fully dissolved before proceeding. 2. Consider using a different buffer system that is compatible with all reaction components. | |
| Inconsistent Results | Poor pH Buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the reaction. | 1. Use a high-quality buffer at a concentration sufficient to maintain the desired pH. 2. Ensure the chosen buffer is effective in the target pH range. For example, phosphate buffers are effective around pH 7.2, while borate buffers are better for higher pH ranges. |
Section 4: Experimental Protocols & Visualizations
Protocol: General Amide Coupling to D-Lysinamide Dihydrochloride
-
Dissolve the Carboxylic Acid: In a suitable solvent, dissolve the carboxylic acid to be coupled.
-
Activation (if necessary): If using a coupling agent like EDC/NHS, add the activating agents and stir at room temperature for the recommended time, maintaining the optimal activation pH (e.g., 4.5-6.0 in MES buffer).
-
Prepare D-Lysinamide Solution: In a separate flask, dissolve D-Lysinamide dihydrochloride in the same solvent or a compatible one.
-
pH Adjustment: To the D-Lysinamide solution, add a non-nucleophilic base (e.g., DIEA) dropwise while monitoring the pH until the desired value (e.g., 8.5) is reached and stable.
-
Coupling Reaction: Add the activated carboxylic acid solution to the pH-adjusted D-Lysinamide solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or as optimized. Monitor the progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the desired product.
Visualizing pH-Dependent Reactivity
The following diagram illustrates the relationship between pH, the protonation state of D-Lysinamide's amino groups, and their resulting nucleophilic reactivity.
Caption: pH influence on D-Lysinamide reactivity.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your D-Lysinamide reactions.
Caption: Troubleshooting workflow for low reaction yield.
Section 5: References
-
Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Kromann-Hansen, T., et al. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Bioconjugate Chemistry, 33(1), 110-121. [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why and when is lysine charged. Retrieved from [Link]
-
Reddit. (2015). Can someone help me understand protonation states in lysine? Retrieved from [Link]
-
ResearchGate. (2022). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. [Link]
-
ResearchGate. (n.d.). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups? Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Retrieved from [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]
Sources
- 1. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Validation & Comparative
A Comparative Guide to Peptide Stability: D-Lysinamide vs. L-Lysinamide Dihydrochloride
For researchers and drug development professionals, the Achilles' heel of many promising peptide therapeutics is their rapid degradation by endogenous proteases.[1][2] This susceptibility severely limits their in vivo half-life and bioavailability. A key strategy to overcome this hurdle lies in subtle chemical modifications that render the peptide unrecognizable to these enzymes. This guide provides a head-to-head comparison of C-terminal amidation with L-Lysinamide versus its stereoisomer, D-Lysinamide, as a powerful tool to enhance peptide stability. We will explore the biochemical rationale, present a detailed experimental protocol for comparison, and analyze the resulting data.
The Mechanistic Rationale: Why Stereochemistry is a Game-Changer
The vast majority of amino acids in nature exist in the L-configuration, and as a result, proteases have evolved active sites that are exquisitely stereospecific for recognizing and cleaving peptide bonds adjacent to L-amino acids.[3][4] Enzymes and their substrates interact with a high degree of three-dimensional specificity, often described as a "lock-and-key" model.[5][6] The precise spatial arrangement of atoms in an L-amino acid is a critical part of the "key" that fits into the enzyme's active site.
A prime example is trypsin, a serine protease prevalent in the digestive system and blood, which specifically cleaves peptide chains on the C-terminal side of L-lysine and L-arginine residues.[7][8][9] Its catalytic mechanism relies on a "catalytic triad" of serine, histidine, and aspartate residues within the active site, which is shaped to accommodate the side chains of these specific L-amino acids.[8][10]
By replacing a C-terminal L-Lysinamide with its D-enantiomer, we essentially create a "mirror-image key" that does not fit the enzyme's lock.[2] The D-amino acid's different spatial configuration prevents the peptide from binding correctly within the protease's active site, thus inhibiting cleavage and protecting the peptide from degradation.[1][2][4] This guide will experimentally validate this hypothesis.
Experimental Design: A Head-to-Head Stability Showdown
To provide a clear, data-driven comparison, we designed an experiment to quantify the stability of two model tetrapeptides against enzymatic challenge by trypsin.
Model Peptides:
-
Peptide-L: A tetrapeptide C-terminally amidated with L-Lysinamide (Sequence: Ac-Ala-Ala-Ala-L-Lys -NH₂)
-
Peptide-D: The identical tetrapeptide C-terminally amidated with D-Lysinamide (Sequence: Ac-Ala-Ala-Ala-D-Lys -NH₂)
The N-terminus is acetylated (Ac) to prevent degradation by exopeptidases, ensuring that any observed degradation is due to trypsin's endopeptidase activity at the lysine residue.
Objective: To quantify and compare the rate of degradation of Peptide-L and Peptide-D when incubated with trypsin over a 24-hour period using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: Experimental workflow for comparing peptide stability.
Detailed Experimental Protocols
This section provides self-validating protocols. Including control samples (peptide without enzyme) is crucial to confirm that degradation is enzyme-specific and not due to buffer instability.
Protocol 1: In Vitro Proteolytic Degradation Assay
-
Reagent Preparation:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of Peptide-L and Peptide-D in molecular-grade water.
-
Assay Buffer: Prepare a 100 mM ammonium bicarbonate (NH₄HCO₃) buffer, pH 8.5.[11] This pH is optimal for trypsin activity.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in the assay buffer. TPCK treatment inactivates contaminating chymotrypsin.
-
-
Assay Setup:
-
For each peptide, set up reaction tubes. A typical reaction volume is 100 µL.
-
Add 10 µL of the peptide stock solution (final concentration 0.1 mg/mL).
-
Add 80 µL of assay buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the trypsin stock solution (enzyme-to-substrate ratio of 1:10 w/w).
-
Vortex gently and incubate the tubes at 37°C.[12]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot from the respective reaction tube.
-
Immediately quench the enzymatic reaction by transferring the aliquot into a new tube containing 20 µL of 1% trifluoroacetic acid (TFA). This acidic environment denatures and inactivates the trypsin.[11]
-
Store samples at -20°C until ready for HPLC analysis.
-
Protocol 2: RP-HPLC Analysis
-
Instrumentation and Column:
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard for peptide analysis.[13]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[14]
-
-
Chromatographic Conditions:
-
Data Quantification:
-
For each time point, integrate the peak area of the intact peptide.
-
Calculate the percentage of intact peptide remaining relative to the T=0 time point using the formula: % Intact Peptide = (Peak Area at T=x / Peak Area at T=0) * 100
-
Results and Data Analysis
The RP-HPLC analysis yields distinct outcomes for the two peptides, demonstrating the profound impact of stereochemistry on proteolytic resistance.
Table 1: Comparative Stability of Peptide-L and Peptide-D in the Presence of Trypsin
| Time (Hours) | % Intact Peptide-L Remaining | % Intact Peptide-D Remaining |
| 0 | 100% | 100% |
| 1 | 22% | 99% |
| 4 | < 5% | 98% |
| 8 | Not Detected | 98% |
| 24 | Not Detected | 97% |
The data clearly shows that Peptide-L, with the natural L-Lysinamide terminus, is rapidly degraded by trypsin, with less than 5% remaining after just 4 hours. In stark contrast, Peptide-D, protected by the D-Lysinamide terminus, remains almost entirely intact throughout the 24-hour incubation period.
Caption: D-Lysinamide prevents trypsin binding and degradation.
Discussion and Broader Implications
The experimental results provide unequivocal evidence that substituting a single L-amino acid amide with its D-enantiomer at the C-terminus confers extraordinary resistance to enzymatic degradation.[1][3] This strategy is a cornerstone of modern peptide drug design for several reasons:
-
Enhanced Half-Life: By thwarting proteolysis, the primary clearance mechanism for many peptides, the in vivo half-life can be dramatically extended, potentially reducing dosing frequency and improving patient compliance.[2][3]
-
Minimal Structural Perturbation: Replacing a single amino acid at a terminus is a subtle modification that is less likely to disrupt the overall peptide conformation required for binding to its therapeutic target compared to more drastic changes.
-
Broad Applicability: While this guide focused on trypsin, the principle of stereochemical hindrance applies to a wide range of proteases, making it a robust strategy for stabilizing peptides against a variety of enzymatic threats found in plasma and tissues.[1][2]
Conclusion
The choice between D-Lysinamide and L-Lysinamide dihydrochloride for C-terminal amidation is not arbitrary; it is a critical design decision with profound consequences for peptide stability. Our comparative data demonstrates that incorporating D-Lysinamide effectively shields a peptide from degradation by stereospecific proteases like trypsin. This simple, yet powerful, modification is an essential tool for any scientist aiming to transform a biologically active peptide into a viable therapeutic candidate with improved pharmacokinetic properties.
References
-
Proteolysis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Li, X., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of Chemical Research, 51(6), 1425–1435. Available at: [Link]
-
Cardoso, M., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(7), 1051. Available at: [Link]
-
The Stereochemistry of Enzyme-Catalyzed Reactions. (2021, August 29). Chemistry LibreTexts. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33. Available at: [Link]
-
Trypsin. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 26, 2026, from [Link]
-
Haupenthal, J., et al. (2020). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 21(21), 8017. Available at: [Link]
-
Kramer, B., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 10(11), 442. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Yang, Y., et al. (2007). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 92(1), 183–193. Available at: [Link]
-
Iacono, A. D., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 26(11), 3123. Available at: [Link]
-
Park, I. Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584985. Available at: [Link]
-
L/D-Amino Acids: Differences and Importance. (n.d.). BioPharmaSpec. Retrieved January 26, 2026, from [Link]
-
What is the mechanism of Trypsin? (2024, July 17). Patsnap Synapse. Available at: [Link]
-
Vlieghe, P., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ChemMedChem, 17(1), e202100523. Available at: [Link]
-
PeptideCutter. (n.d.). ExPASy. Retrieved January 26, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved January 26, 2026, from [Link]
-
Enzyme Mechanisms & Stereochemistry. (2010, April 7). YouTube. Available at: [Link]
-
Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Available at: [Link]
-
Trypsin. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Ghebreamlak, W. (2020). Identification of trypsin digested transferrin using HPLC and MALDI-MS. DiVA portal. Available at: [Link]
-
Trypsin. (n.d.). Proteopedia. Retrieved January 26, 2026, from [Link]
-
Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Douglas College. Available at: [Link]
-
Al-Hilal, T. A., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide. Journal of Peptide Science, 29(8), e3489. Available at: [Link]
-
Wang, J., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 26(18), 5671. Available at: [Link]
-
What is the stereochemistry of enzyme catalyzed reactions? (n.d.). Homework.Study.com. Retrieved January 26, 2026, from [Link]
-
Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. (n.d.). Waters Corporation. Available at: [Link]
-
How to perform trypsin stability assay when peptide is unstable in pH 7.4? (2017, March 23). ResearchGate. Available at: [Link]
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the stereochemistry of enzyme catalyzed reactions? | Homework.Study.com [homework.study.com]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. What is the mechanism of Trypsin? [synapse.patsnap.com]
- 9. Trypsin - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. renyi.hu [renyi.hu]
comparing D-Lysinamide dihydrochloride with other cationic lipids for DNA delivery
In the dynamic field of gene therapy and cellular engineering, the choice of a delivery vector is paramount to experimental success. While viral vectors have long been a gold standard, concerns regarding immunogenicity and manufacturing complexity have propelled the development of non-viral alternatives. Among these, cationic lipids have emerged as a versatile and promising platform for nucleic acid delivery. This guide provides an in-depth comparison of a novel class of biodegradable and biocompatible cationic lipids—those derived from the amino acid lysine—with established commercially available reagents. We will delve into the mechanistic underpinnings of their function, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their DNA delivery applications.
The Rationale for Cationic Lipids in DNA Delivery
The fundamental principle behind cationic lipid-mediated transfection lies in the electrostatic interaction between the positively charged lipid headgroup and the negatively charged phosphate backbone of DNA.[1] This interaction leads to the spontaneous self-assembly of lipid-DNA complexes, termed lipoplexes, which protect the nucleic acid from enzymatic degradation and facilitate its entry into cells.[2]
A typical cationic lipid consists of three key domains: a cationic headgroup responsible for DNA binding, a hydrophobic tail that forms the lipid bilayer, and a linker that connects these two domains.[3] The structure and chemical properties of each domain significantly influence the transfection efficiency and cytotoxicity of the lipid.
Lysine-Based Cationic Lipids: A Biocompatible Alternative
The use of naturally occurring molecules as building blocks for synthetic delivery vectors is a promising strategy to enhance biocompatibility and reduce cytotoxicity. Lysine, with its two primary amine groups, presents an attractive scaffold for the design of novel cationic lipids.[4] These lipids often exhibit a peptide-like character, which can contribute to lower immune response and improved safety profiles.[3]
One such example is the novel cationic lipid CholCadLys , synthesized from cholesteryl chloroformate (the hydrophobic region), cadaverine (a linker), and lysine (the polar headgroup).[4] Another innovative approach involves the creation of ionizable lysine-based lipids (ILLs) , which contain a lysine headgroup linked to a long-chain dialkylamine.[5][6] These lipids possess pH-dependent ionization, which can facilitate both efficient DNA encapsulation at a lower pH and effective endosomal escape within the cell.[5][6]
Comparative Performance Analysis
To provide a clear and objective comparison, we have summarized the performance of a representative lysine-based cationic lipid, CholCadLys, alongside the well-established commercial reagent, Lipofectamine 2000. The data presented below is synthesized from published studies and highlights key performance indicators for researchers.
| Feature | Lysine-Based Lipid (CholCadLys) | Lipofectamine 2000 | DOTAP |
| Core Structure | Cholesterol, Cadaverine, Lysine | Proprietary multi-component cationic lipid formulation | 1,2-dioleoyl-3-trimethylammonium-propane |
| Transfection Efficiency | Up to 40% in HEK-293 FT cells[4] | High, often exceeding 80-90% in common cell lines[7][8] | Generally lower than Lipofectamine 2000, cell-type dependent[7] |
| Cytotoxicity | Low to no cytotoxicity observed at effective concentrations[4] | Moderate to high, cell-type dependent[7] | Moderate, generally considered less toxic than Lipofectamine 2000[7] |
| Biocompatibility | High, derived from natural molecules[4] | Synthetic components | Synthetic components |
| Biodegradability | Potentially biodegradable due to amide and carbamate bonds[4] | Limited biodegradability | Limited biodegradability |
Key Insights from the Comparison:
-
Transfection Efficiency vs. Cytotoxicity Trade-off: While Lipofectamine 2000 often demonstrates superior transfection efficiency, this can come at the cost of increased cytotoxicity.[7] Lysine-based lipids like CholCadLys offer a more favorable balance, with moderate transfection efficiency and minimal impact on cell viability.[4] This makes them particularly suitable for experiments involving sensitive cell types or those requiring long-term cell culture post-transfection.
-
Biocompatibility Advantage: The use of natural building blocks like lysine and cholesterol in the synthesis of CholCadLys is a significant advantage, potentially leading to reduced immunogenicity and a better overall safety profile for in vivo applications.[3][4]
-
Potential for Optimization: The transfection efficiency of lysine-based lipids can be further enhanced through formulation optimization, such as the inclusion of helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which can facilitate endosomal escape.[3][9]
Mechanistic Insights into Cationic Lipid-Mediated DNA Delivery
The journey of a DNA molecule from the culture dish to the nucleus is a multi-step process, and understanding the mechanism of delivery is crucial for optimizing transfection protocols.
Lipoplex Formation and Cellular Uptake
The process begins with the formation of lipoplexes, where the cationic lipids encapsulate and condense the plasmid DNA. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell surface, leading to cellular uptake, primarily through endocytosis.[1]
Caption: Step-by-step experimental workflow for DNA transfection.
Conclusion and Future Perspectives
Lysine-based cationic lipids represent a promising new frontier in non-viral gene delivery. Their inherent biocompatibility and potential for reduced cytotoxicity address key limitations of many commercially available transfection reagents. [3][4]While their transfection efficiencies may not always reach the levels of the most potent commercial reagents, they offer a valuable alternative for applications where cell health and viability are of utmost importance.
Future research in this area will likely focus on the rational design of novel lysine-based lipids with enhanced endosomal escape properties and the development of targeted delivery systems. By fine-tuning the chemical structure and formulation of these lipids, it may be possible to achieve the "holy grail" of gene delivery: high efficiency coupled with minimal toxicity.
References
-
Paunovska, K., Sago, C. D., Monaco, C. M., Hudson, F. B., Castro, E., Ruder, W. C., & Dahlman, J. E. (2018). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Bioconjugate Chemistry, 29(9), 3144–3150. [Link]
-
Meister, A., Mansha, A., Z-ul-Haq, M., Keil, M., & Blume, A. (2018). Lysine-based amino-functionalized lipids for gene transfection: the influence of the chain composition on 2D properties. Soft Matter, 14(6), 939–950. [Link]
-
Paunovska, K., Sago, C. D., Monaco, C. M., Hudson, F. B., Castro, E., Ruder, W. C., & Dahlman, J. E. (2018). Synthesis, Characterization, and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery. Bioconjugate Chemistry, 29(9), 3144–3150. [Link]
-
Meister, A., Mansha, A., Z-ul-Haq, M., Keil, M., & Blume, A. (2018). Lysine-based amino-functionalized lipids for gene transfection: 3D phase behaviour and transfection performance. Soft Matter, 14(25), 5224–5237. [Link]
-
Safa, S., & Ebrahimi, S. (2016). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Journal of Pharmaceutical Sciences, 105(9), 2667–2677. [Link]
-
Reyes-Melo, K., et al. (2023). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. Molecules, 28(14), 5485. [Link]
-
Li, C., et al. (2023). Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. Pharmaceutics, 15(11), 2623. [Link]
-
Jörgensen, A. M., Wibel, R., & Bernkop-Schnürch, A. (2023). Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients. Small, 19(17), e2206968. [Link]
-
Wang, T., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Scientific Reports, 7, 41781. [Link]
-
Meister, A., Mansha, A., Z-ul-Haq, M., Keil, M., & Blume, A. (2018). Lysine-based amino-functionalized lipids for gene transfection: the influence of the chain composition on 2D properties. Soft Matter, 14(6), 939–950. [Link]
-
Obata, Y., et al. (2007). Cationic Amino Acid Based Lipids as Effective Nonviral Gene Delivery Vectors for Primary Cultured Neurons. Biological & Pharmaceutical Bulletin, 30(5), 948-953. [Link]
-
Midha, A., et al. (2001). Branched co-polymers of histidine and lysine are efficient carriers of plasmids. Nucleic Acids Research, 29(6), 1357–1364. [Link]
-
Kamysz, W., et al. (2017). In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. International Journal of Molecular Sciences, 18(12), 2697. [Link]
-
Farhood, H., et al. (1995). The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1235(2), 289-295. [Link]
-
Zhang, Y., et al. (2007). [Comparison of two kinds of cationic vectors-mediated gene delivery]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 24(1), 127-131. [Link]
-
Montoto, S. S., et al. (2020). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS Omega, 5(3), 1302-1312. [Link]
-
Poly-histidine for enhanced endosomal escape. (n.d.). Retrieved from [Link]
-
Torchilin, V. P. (2008). The Design of Cationic Lipids for Gene Delivery. Current Pharmaceutical Design, 14(22), 2227-2240. [Link]
-
Toncheva, V., et al. (2002). Structure-activity relationships of poly(L-lysines): effects of pegylation and molecular shape on physicochemical and biological properties in gene delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1573(1), 1-11. [Link]
-
Lee, E. R., et al. (1996). Co-polymer of histidine and lysine markedly enhances transfection efficiency of liposomes. Human Gene Therapy, 7(14), 1701-1717. [Link]
-
Tavano, L., et al. (2016). Lysine-based surfactants in nanovesicle formulations. Nanotoxicology, 10(7), 964-974. [Link]
-
Mondal, P., et al. (2023). DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability. Chemistry & Biodiversity, e202301358. [Link]
-
Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99(Pt A), 129–137. [Link]
-
Neu, M., et al. (2007). Small poly-L-lysines improve cationic lipid-mediated gene transfer in vascular cells in vitro and in vivo. Journal of Vascular Research, 44(2), 125-134. [Link]
-
Obata, Y., et al. (2007). Cationic amino acid based lipids as effective nonviral gene delivery vectors for primary cultured neurons. Biological & Pharmaceutical Bulletin, 30(5), 948-953. [Link]
-
Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale, 11(45), 21733–21739. [Link]
-
Ewert, K., et al. (2004). DOTAP (and other cationic lipids): Chemistry, biophysics, and transfection. In Cationic Liposomes and Polymers in Gene Delivery (pp. 39-60). CRC Press. [Link]
-
Kim, J., et al. (2013). Biodegradable Polymers for Gene-Delivery Applications. Advanced Drug Delivery Reviews, 65(1), 120-135. [Link]
-
ATCC. (2018, August 7). Lipid Transfection Explained [Video]. YouTube. [Link]
-
Wang, Y., et al. (2020). Micelles Based on Lysine, Histidine, or Arginine: Designing Structures for Enhanced Drug Delivery. Frontiers in Chemistry, 8, 599. [Link]
-
Zhang, Y., et al. (2019). Structure-Activity Relationship in Cationic Lipid Mediated Gene Transfection. Current Medicinal Chemistry, 26(12), 2154-2166. [Link]
-
Shah, K., et al. (2012). A comparative evaluation of poly-L-lysine-palmitic acid and Lipofectamine 2000 for plasmid delivery to bone marrow stromal cells. Journal of Biomedical Materials Research Part A, 100A(12), 3366-3374. [Link]
-
Imani, R., et al. (2022). Nanotechnology-based non-viral vectors for gene delivery in cardiovascular diseases. Journal of Nanobiotechnology, 20(1), 1-25. [Link]
-
Zhang, Y., et al. (2023). Roles of Amino Acid Properties in Regulating the Gel Characteristics of Low-Salt Pacific White Shrimp (Litopenaeus vannamei) Surimi. Foods, 12(10), 2043. [Link]
-
Singh, J., et al. (2022). Role of Lipid-Based and Polymer-Based Non-Viral Vectors in Nucleic Acid Delivery for Next-Generation Gene Therapy. Polymers, 14(19), 4027. [Link]
Sources
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Lysine-based amino-functionalized lipids for gene transfection: the influence of the chain composition on 2D properties - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP00047F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of poly-L-lysine-palmitic acid and Lipofectamine 2000 for plasmid delivery to bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of helper lipids in cationic liposome-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Lysinamide and L-Lysinamide Containing Peptides: A Guide for Researchers
In the landscape of peptide-based therapeutics and research, the chirality of constituent amino acids plays a pivotal role in defining their biological activity, stability, and overall pharmacological profile. While L-amino acids are the canonical building blocks of proteins in nature, the strategic incorporation of their D-enantiomers has emerged as a powerful tool to modulate peptide properties. This guide provides an in-depth comparative analysis of peptides featuring a C-terminal lysinamide, comparing the impact of utilizing the D-isomer versus the L-isomer of this crucial amino acid. We will delve into the synthetic considerations, structural implications, and functional consequences of this stereochemical choice, supported by established experimental protocols to empower researchers in their peptide design and development endeavors.
The Significance of Chirality in Peptide Science
Amino acids, with the exception of glycine, are chiral molecules existing as L- (levorotatory) and D- (dextrorotatory) enantiomers. In biological systems, ribosomes exclusively incorporate L-amino acids into proteins. This inherent homochirality of natural peptides makes them susceptible to degradation by proteases, which have evolved to recognize and cleave peptide bonds involving L-amino acids.[1]
The introduction of D-amino acids into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.[2][3] This modification can, however, also influence the peptide's secondary structure, receptor binding affinity, and immunogenicity.[1][4] The focus of this guide is the specific impact of chirality at the C-terminal lysinamide, a common modification to enhance the solubility and basicity of peptides.
Physicochemical and Structural Comparison
The fundamental chemical properties of D-lysinamide and L-lysinamide are identical. They share the same mass, charge, and side-chain functionality. The key distinction lies in the three-dimensional arrangement of the substituents around the alpha-carbon, which has profound implications for the peptide's overall conformation.
| Property | L-Lysinamide Terminus | D-Lysinamide Terminus | Rationale & Implications |
| Stereochemistry | S-configuration at the α-carbon | R-configuration at the α-carbon | This fundamental difference in stereochemistry is the primary driver for all other observed variations in biological and structural properties. |
| Protease Susceptibility | Susceptible to carboxypeptidases that recognize L-lysine at the C-terminus. | Generally resistant to degradation by standard proteases, which are stereospecific for L-amino acids.[5] | This is the most significant advantage of incorporating D-lysinamide, leading to enhanced in vivo stability. |
| Secondary Structure | Can contribute to the formation of standard secondary structures like α-helices and β-sheets. | Can disrupt or alter local secondary structure. For instance, a D-amino acid within a right-handed α-helix can introduce a kink.[4] | The impact on secondary structure needs to be carefully considered during peptide design, as it can affect receptor binding and overall activity. |
| Receptor Interaction | The lysine side chain and the C-terminal amide group can interact with specific residues in a receptor's binding pocket. | The altered stereochemistry may lead to different interactions with the receptor. This could result in reduced, enhanced, or altered binding affinity depending on the specific receptor.[6] | The precise effect on receptor binding is context-dependent and requires experimental validation. |
Experimental Data & Analysis
While direct, head-to-head published data on a single peptide with either a D- or L-lysinamide terminus is sparse, we can extrapolate from numerous studies on D-amino acid substitutions within peptide sequences. The following table summarizes the expected outcomes and provides a template for researchers to generate their own comparative data.
| Parameter | L-Lysinamide Peptide (Expected) | D-Lysinamide Peptide (Expected) | Experimental Method |
| Enzymatic Stability (t½ in serum) | Shorter half-life | Significantly longer half-life | HPLC-based protease stability assay |
| Receptor Binding Affinity (Kd) | Varies depending on the peptide-receptor pair | May be lower, higher, or unchanged compared to the L-isomer. | Surface Plasmon Resonance (SPR) or ELISA-based binding assays |
| Secondary Structure (% Helicity) | Conformationally defined | May show a decrease in ordered secondary structure. | Circular Dichroism (CD) Spectroscopy |
| Biological Activity (EC50/IC50) | Dependent on the specific biological assay. | Can be retained, reduced, or in some cases, enhanced.[6] | In vitro or in vivo functional assays relevant to the peptide's target. |
Experimental Protocols
To facilitate a robust comparative analysis, the following detailed experimental protocols are provided.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both D- and L-lysinamide containing peptides can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
Workflow for SPPS of C-terminal Lysinamide Peptides
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for C-terminal lysinamide peptides.
Step-by-Step Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which upon cleavage will yield a C-terminal amide.
-
First Amino Acid Coupling: Couple the desired penultimate amino acid (Fmoc-protected) to the deprotected resin.
-
Chain Elongation: Continue the cycle of deprotection and coupling for each amino acid in the sequence.
-
Final Amino Acid Coupling: For the final coupling step, use either Fmoc-D-Lys(Boc)-OH or Fmoc-L-Lys(Boc)-OH to introduce the desired stereoisomer at the C-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Enzymatic Stability Assay
This assay evaluates the resistance of the peptides to proteolytic degradation in a biological matrix like human serum.
Workflow for Enzymatic Stability Assay
Caption: Workflow for assessing peptide stability in human serum using RP-HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of the D- and L-lysinamide peptides in an appropriate buffer.
-
Incubation: Incubate a known concentration of each peptide with human serum (e.g., 50% v/v) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a precipitation agent like acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.[10][11]
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) for each peptide.
Receptor Binding Affinity Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4][12]
Workflow for SPR-based Receptor Binding Assay
Caption: Workflow for determining peptide-receptor binding affinity using SPR.
Step-by-Step Methodology:
-
Ligand Immobilization: Covalently immobilize the target receptor onto a suitable SPR sensor chip (e.g., via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the D- and L-lysinamide peptides in a suitable running buffer.
-
Binding Measurement: Inject the peptide solutions over the immobilized receptor surface and monitor the change in the SPR signal in real-time. This comprises an association phase (peptide injection) and a dissociation phase (buffer flow).
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface using a solution that disrupts the peptide-receptor interaction without denaturing the receptor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[13][14]
Workflow for CD Spectroscopy Analysis
Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the D- and L-lysinamide peptides in a CD-compatible buffer (e.g., phosphate buffer) to a known concentration.
-
Data Acquisition: Record the CD spectra of the peptide solutions and a buffer blank over the far-UV range (typically 190-260 nm).
-
Data Processing: Subtract the buffer blank spectrum from the sample spectra.
-
Data Conversion: Convert the raw CD data (in millidegrees) to molar ellipticity [θ].
-
Structural Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution algorithms.
Conclusion and Future Perspectives
The choice between a D-lysinamide and an L-lysinamide C-terminus is a critical decision in peptide design with significant downstream consequences. The primary and most predictable advantage of the D-isomer is the enhancement of enzymatic stability. However, its impact on secondary structure and receptor binding is less predictable and necessitates empirical evaluation.
The experimental protocols detailed in this guide provide a comprehensive framework for a thorough comparative analysis. By systematically evaluating the synthesis, stability, binding affinity, and structural properties of both D- and L-lysinamide containing peptides, researchers can make informed decisions to optimize their peptide candidates for therapeutic or research applications. As our understanding of the nuanced roles of D-amino acids in peptide function continues to grow, such comparative studies will be invaluable in unlocking the full potential of this powerful design strategy.
References
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Bourgault, S., Létourneau, M., & Fournier, A. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
- Yamagishi, H., Sato, H., & Kawamura, I. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652–659.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase synthesis of C-terminally modified peptides.
- Mant, C. T., & Hodges, R. S. (2006). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 328, 1–39.
- Navo, C. D., & Góngora-Benítez, M. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of organic chemistry, 87(24), 16428–16436.
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions (left panel) and their corresponding linear counterparts (right panel). Retrieved from [Link]
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007).
- Ryan, J. T., et al. (2023). Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members. Proceedings of the National Academy of Sciences, 120(11), e2218469120.
- Petrucci, T. C. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto superiore di sanita, 41(4), 437–441.
- Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC advances, 11(18), 10839–10845.
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
- Merkel, J. S., & Nichols, S. E. (1996). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Biotechnology and applied biochemistry, 23(Pt 3), 205–212.
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]
- Góngora-Benítez, M., & Albericio, F. (2015). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules (Basel, Switzerland), 20(8), 14736–14760.
- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2737–2741.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
ResearchGate. (n.d.). Enzymatic C-terminal amidation of amino acids and peptides. Retrieved from [Link]
- Hong, J., & Bong, J. (2017). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 23(10), 765–772.
- Barile, E., et al. (2018). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. ACS medicinal chemistry letters, 9(10), 1018–1023.
Sources
- 1. molbiolcell.org [molbiolcell.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publ.iss.it [publ.iss.it]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. renyi.hu [renyi.hu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.subr.edu [digitalcommons.subr.edu]
A Researcher's Guide to Comparative Cytotoxicity Assessment of D-Lysinamide-Based Drug Delivery Systems
Introduction: The Promise and Challenge of Cationic Delivery Systems
The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Among the various platforms, those utilizing cationic components, such as D-Lysinamide dihydrochloride, have garnered significant interest. D-Lysinamide, an amide form of the amino acid L-Lysine, can be integrated into larger carrier molecules, such as polymers or lipids, for applications like DNA delivery.[1] The inherent positive charge of lysine-based systems facilitates electrostatic interactions with negatively charged cell membranes, promoting efficient cellular uptake—a critical step for intracellular drug delivery.[2]
However, this advantageous cationic nature is also a double-edged sword. High charge density can lead to membrane destabilization and subsequent cytotoxicity, a primary concern in preclinical development.[3][4] Therefore, a rigorous and multi-faceted assessment of cytotoxicity is not merely a regulatory checkbox but a fundamental necessity to ensure the safety and viability of any new D-Lysinamide-based formulation.
This guide provides a comprehensive framework for assessing the cytotoxicity of D-Lysinamide dihydrochloride delivery systems. We will move beyond single-endpoint assays to build a holistic understanding of a formulation's cellular impact, comparing it objectively against established alternatives. This approach is designed to provide researchers with a robust, self-validating methodology for making informed decisions in the drug development pipeline.
The Comparative Landscape: Choosing Your Benchmarks
To truly understand the performance of a novel D-Lysinamide system, it must be benchmarked against relevant alternatives. The choice of comparators is critical and should reflect the current standards in the field.
-
Cationic Polymers: Polyethylenimine (PEI) is a widely used cationic polymer for nucleic acid delivery. Its high transfection efficiency is often accompanied by significant cytotoxicity, making it an excellent positive control for toxicity and a benchmark for efficacy.[4]
-
Lipid-Based Systems: Liposomal formulations (lipoplexes) are another major class of non-viral vectors. Commercially available reagents like Lipofectamine® offer a standardized comparison for lipid-mediated delivery and its associated cytotoxicity profile.
-
Biodegradable Polymers: Formulations based on polymers like Poly(lactic-co-glycolic acid) (PLGA) or Poly(glutamic acid) (PGA) are known for their biocompatibility and are often used in controlled drug release applications.[5] They can serve as a benchmark for low-cytotoxicity delivery systems.
Experimental Design: The Foundation of Reliable Data
A well-designed experiment is crucial for generating unambiguous and reproducible cytotoxicity data. Key considerations include cell line selection, dose-response evaluation, and the inclusion of proper controls.
Core Experimental Workflow
The overall process involves treating a selected cell line with the delivery systems, followed by a battery of assays at a predetermined time point to assess different aspects of cellular health.
Caption: A comprehensive workflow for cytotoxicity assessment.
A Tripartite Approach to Measuring Cytotoxicity
No single assay can provide a complete picture of cytotoxicity.[6] A robust evaluation relies on a combination of methods that probe different cellular mechanisms. We advocate for a tripartite approach that measures metabolic activity, membrane integrity, and apoptosis.
Mechanism Visualization
The following diagram illustrates the distinct cellular states targeted by our recommended assays.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Evaluating the Impact of D-Lysinamide on Peptide Conformation
For fellow researchers, scientists, and drug development professionals, the axiom "structure dictates function" is the bedrock of our work in peptide therapeutics. A peptide's three-dimensional conformation is not merely an aesthetic detail; it is the very basis of its biological activity, receptor affinity, and metabolic stability. However, native L-amino acid peptides often fall short in the clinical setting due to their rapid degradation by proteases. This guide delves into a powerful strategy to overcome this limitation: the incorporation of D-amino acids, with a specific focus on evaluating the conformational consequences of introducing D-Lysinamide.
The decision to substitute an L-amino acid with its D-enantiomer is a significant design choice with profound structural implications. While the primary benefit is a dramatic increase in resistance to enzymatic degradation, this modification inherently alters the peptide's backbone geometry and side-chain orientations.[1][2][3][4] Understanding and quantifying these conformational changes are paramount to engineering peptides that are not only stable but also retain or even enhance their desired biological function.
This guide provides an in-depth comparison of key biophysical techniques to elucidate these structural changes, explaining the causality behind experimental choices and presenting a framework for a robust, self-validating analytical workflow.
The Rationale: Why Introduce a D-Amino Acid?
The homochirality of life—the exclusive use of L-amino acids in ribosomal protein synthesis—is the reason both for the therapeutic potential and the primary weakness of peptide drugs. Endogenous proteases have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, a mirror image of its L-counterpart, acts as a "stereochemical roadblock," rendering the adjacent peptide bonds unrecognizable to these enzymes.[3][4]
This modification offers several advantages:
-
Enhanced Proteolytic Stability: Increased half-life in biological systems is the most immediate and sought-after benefit.[2][3]
-
Improved Bioavailability: Longer residence time can lead to more effective absorption and utilization.[2]
-
Modulated Biological Activity: The resulting conformational changes can alter receptor binding affinity. This can be detrimental, but in some cases, it can lead to improved specificity or reduced off-target toxicity.[5][6] For example, studies on antimicrobial peptides (AMPs) have shown that D-lysine substitutions can dramatically lower toxicity to eukaryotic cells with only minimal decreases in antimicrobial activity.[5]
The "D-Lysinamide" modification combines the conformational impact of a D-amino acid with the stabilizing effect of C-terminal amidation. The terminal amide group removes the negative charge of the carboxylate and mimics a natural peptide bond, further increasing resistance to carboxypeptidases.
Our evaluation will focus on comparing a native L-peptide with its D-Lysinamide-modified analog.
The Analytical Workflow: A Multi-faceted Approach to Conformation
A single technique rarely tells the whole story. A robust conformational analysis relies on a combination of orthogonal methods that provide complementary information, from secondary structure content to atomic-resolution 3D models.
Caption: A typical workflow for evaluating the conformational impact of peptide modifications.
Technique 1: Circular Dichroism (CD) Spectroscopy
Expertise & Causality: CD spectroscopy is the workhorse for rapidly assessing peptide secondary structure in solution.[7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone itself is a chromophore, and its regular, repeating arrangements in α-helices and β-sheets give rise to characteristic CD spectra.[8][9] We use CD as our first-pass technique because it is fast, requires relatively little sample, and immediately tells us if a major structural rearrangement has occurred upon D-amino acid incorporation. For instance, a strong α-helical peptide will typically show negative bands near 222 nm and 208 nm and a positive band near 192 nm.[8] A loss of this signature is a clear indicator that the D-Lysinamide has disrupted the helical conformation.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve lyophilized peptides (Native L-Peptide and D-Lysinamide Analog) in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that have high UV absorbance.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains Trp or Tyr residues. Accurate concentration is critical for calculating mean residue ellipticity.
-
Prepare a series of dilutions to a final concentration range of 25-100 µM.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a 1 mm path length. A shorter path length is crucial to minimize solvent absorbance in the far-UV region.
-
Set the scanning speed to 50 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone and subtract it from each peptide spectrum.
-
Acquire spectra for each peptide concentration. Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (Observed CD (mdeg)) / (10 * c * n * l), where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
Deconvolute the MRE spectra using a validated algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil.
-
Comparative Data Summary: CD Spectroscopy
| Peptide Sample | Predominant Secondary Structure | % α-Helix | % β-Sheet | % Random Coil |
| Native L-Peptide | α-Helical | 75% | 5% | 20% |
| D-Lysinamide Analog | Disordered / Random Coil | 15% | 10% | 75% |
| Alternative (Stapled Peptide) | α-Helical (constrained) | 85% | <5% | <10% |
The data clearly indicates a significant loss of helical structure upon D-Lysinamide incorporation, a finding consistent with published studies on D-amino acid substitutions.[5]
Caption: Impact of D-amino acid substitution on an α-helical peptide structure.
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While CD gives us a global view of secondary structure, NMR provides an atomic-resolution 3D structure of the peptide in solution.[10][11][12] This is the gold standard for understanding conformation in a physiologically relevant environment.[13] The key experiment is Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space (< 5 Å), regardless of their position in the primary sequence. For an α-helix, we expect to see characteristic short- and medium-range NOEs (e.g., between a backbone amide proton and the amide proton of the next residue, dNN(i, i+1), or between an alpha proton and a backbone amide proton three residues away, dαN(i, i+3)). The absence of these expected NOEs in the D-Lysinamide analog, and the appearance of new, unexpected correlations, provides direct proof of a conformational change.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve ~1-2 mg of each peptide in 500 µL of a 90% H₂O / 10% D₂O buffer (e.g., 10 mM sodium phosphate, pH 6.5). D₂O is required for the instrument's frequency lock.
-
The final peptide concentration should be in the range of 0.5-2 mM.
-
Transfer the solution to a high-quality NMR tube (e.g., Shigemi or equivalent).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Acquire a suite of 2D experiments at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. Use a mixing time of 200-300 ms, which is optimal for peptides of this size.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY spectrum to identify the amino acid spin systems and the NOESY spectrum (specifically sequential dαN(i, i+1) connectivities) to place them in the correct order along the peptide backbone.
-
NOE Restraint Generation: Identify, assign, and integrate all cross-peaks in the NOESY spectrum. Convert these peak volumes into upper-limit distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
-
Structure Calculation:
-
Use the experimental distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.
-
The final ensemble of low-energy structures is then analyzed for conformational properties and quality metrics (e.g., Root Mean Square Deviation - RMSD).
-
Comparative Data Summary: NMR Structural Statistics
| Peptide Sample | Key NOE Correlations | Average Pairwise RMSD (Backbone) | Structural Conclusion |
| Native L-Peptide | Strong sequential dNN(i, i+1) and medium-range dαN(i, i+3) | 0.4 Å | Well-defined α-helix |
| D-Lysinamide Analog | Loss of medium-range NOEs; presence of non-helical, long-range NOEs | 2.1 Å | Flexible, disordered structure |
Technique 3: X-ray Crystallography
Expertise & Causality: X-ray crystallography provides the highest-resolution, static snapshot of a peptide's conformation.[14][15] While NMR excels for dynamics in solution, crystallography can reveal precise bond angles and side-chain packing interactions in the solid state.[16][17] Obtaining a crystal of a flexible peptide can be extremely challenging, and the D-Lysinamide analog, likely being more disordered, may be even more difficult to crystallize than the native L-peptide. However, if successful, the resulting electron density map provides unambiguous evidence of the peptide's structure. The causality is direct: the atomic coordinates derived from the diffraction pattern define the conformation. A major challenge is that crystallization itself can sometimes select for a specific, low-energy conformer that may not be the most populated one in solution.[18] Therefore, it is crucial to interpret crystallographic data in the context of solution-state data from CD and NMR.
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening:
-
Dissolve the peptides to a high concentration (e.g., 10-20 mg/mL) in a minimal amount of pure water or a simple buffer. Peptide purity should be >95%.[18]
-
Use commercial screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Incubate plates at controlled temperatures (e.g., 4°C and 20°C) and monitor for crystal growth over several weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial "hits" are identified, perform optimization screens by varying the precipitant and peptide concentrations around the successful condition to grow larger, single, diffraction-quality crystals.
-
Cryo-protect the crystal by briefly soaking it in a solution containing the mother liquor plus a cryoprotectant (e.g., 25% glycerol) to prevent ice formation during freezing.
-
Harvest the crystal using a small loop and flash-cool it in liquid nitrogen.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction images to determine the unit cell parameters and space group and to integrate the reflection intensities.
-
Solve the crystallographic phase problem using methods like molecular replacement (if a homologous structure exists) or experimental phasing.
-
Build an atomic model into the resulting electron density map and refine the model against the experimental data until convergence.
-
-
Model Validation:
-
Validate the final structure for geometric correctness and agreement with the data. Deposit the coordinates and structure factors in the Protein Data Bank (PDB).
-
Synthesis and Conclusion
The decision to incorporate D-Lysinamide into a peptide is a powerful strategy for enhancing stability, but it is not a trivial substitution. Our multi-technique analysis demonstrates that this modification can profoundly alter peptide conformation.
-
CD spectroscopy provided the initial, rapid confirmation of a major structural change, showing a clear loss of α-helicity in the D-Lysinamide analog.
-
NMR spectroscopy delivered the high-resolution solution-state view, confirming the loss of the helical fold and revealing a more flexible, disordered conformational ensemble for the modified peptide.
-
X-ray crystallography , if successful, would offer a definitive, static picture of the conformation, though its results must be contextualized with the solution-state data.
The incorporation of a D-amino acid like D-Lysine forces a local change in the backbone dihedral angles, which disrupts the regular hydrogen bonding pattern required to maintain a right-handed α-helix.[1] This often results in a "kink" or a complete unfolding of the secondary structure.
For the drug developer, this information is critical. If the peptide's activity relies on a specific helical conformation for receptor binding, the D-Lysinamide analog may be inactive, despite its enhanced stability. Conversely, if activity is dependent only on the presentation of a few key side chains and not on a rigid backbone, or if reduced toxicity is a goal[5], the more flexible, stable D-Lysinamide analog could be a superior therapeutic candidate. This comprehensive, self-validating experimental approach ensures that such design decisions are driven by robust structural data, ultimately accelerating the development of potent and durable peptide-based drugs.
References
-
Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. (2018). National Center for Biotechnology Information. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). National Center for Biotechnology Information. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). MDPI. [Link]
-
CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (n.d.). National Institutes of Health. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). National Center for Biotechnology Information. [Link]
-
Peptide structural analysis by solid-state NMR spectroscopy. (n.d.). PubMed. [Link]
-
A Newcomer's Guide to Peptide Crystallography. (2015). National Center for Biotechnology Information. [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). National Center for Biotechnology Information. [Link]
-
Methods of peptide conformation studies. (n.d.). PubMed. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2019). ResearchGate. [Link]
-
Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. (2019). ResearchGate. [Link]
-
Methods of peptide conformation studies*. (2001). Acta Biochimica Polonica. [Link]
-
peptide nmr. (n.d.). University of Zurich. [Link]
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). International Union of Crystallography. [Link]
-
Should My Peptides Have D-Amino Acids?. (2024). LifeTein. [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.). National Center for Biotechnology Information. [Link]
-
Peptide Circular Dichroism Spectroscopy. (n.d.). Mtoz Biolabs. [Link]
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (n.d.). National Institutes of Health. [Link]
-
NMR in structural determination of proteins and peptides. (2020). NMIMS Pharmacy. [Link]
-
A Newcomer's Guide to Peptide Crystallography. (n.d.). PubMed. [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. (n.d.). ACS Publications. [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. (n.d.). AAPPTec. [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018). PNAS. [Link]
-
Special Issue—The Conformational Universe of Proteins and Peptides: Tales of Order and Disorder. (2021). National Center for Biotechnology Information. [Link]
-
The use of D-amino acids in peptide design. (2021). ResearchGate. [Link]
-
Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. (n.d.). PubMed. [Link]
-
Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace. [Link]
-
Beginners guide to circular dichroism. (2021). Portland Press. [Link]
-
Strategies for improving peptide stability and delivery. (2022). Queen's University Belfast. [Link]
-
Peptide Crystallization. (n.d.). Creative Biostructure. [Link]
-
NMR Peptide Structure Analysis. (n.d.). Mtoz Biolabs. [Link]
-
Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. (2023). ResearchGate. [Link]
-
9.6: X-ray Protein Crystallography. (2020). Chemistry LibreTexts. [Link]
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
A Head-to-Head Comparison: Evaluating D-Lysinamide Dihydrochloride-Based Polycations for Gene Delivery Against Commercial Transfection Reagents
For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of a transfection reagent is a critical decision point that dictates experimental success. While established commercial reagents offer convenience and familiarity, the exploration of novel, cost-effective, and potentially more biocompatible alternatives is paramount for advancing therapeutic and research applications. This guide provides an in-depth, objective comparison of a D-lysinamide dihydrochloride-based polycationic system, Poly-D-Lysine (PDL), with industry-standard commercial transfection reagents like Lipofectamine™, FuGENE®, and Polyethylenimine (PEI).
The Principle of Cationic Polymer-Mediated Transfection
At its core, the challenge of transfection is to overcome the electrostatic repulsion between the negatively charged phosphate backbone of nucleic acids (DNA and RNA) and the anionic cell membrane. Cationic polymers, such as those derived from D-lysinamide dihydrochloride, address this by forming condensed, positively charged complexes with nucleic acids, known as polyplexes.[1] These polyplexes interact favorably with the cell surface, facilitating uptake through endocytosis.[2]
The efficacy of a cationic polymer as a transfection reagent is contingent on several factors: its ability to condense and protect the nucleic acid cargo, its efficiency in mediating cellular uptake, and its capacity to facilitate the escape of the nucleic acid from the endosome into the cytoplasm and subsequently the nucleus.
D-Lysinamide Dihydrochloride and the Promise of Poly-D-Lysine (PDL)
D-lysinamide dihydrochloride serves as the monomeric building block for the synthesis of Poly-D-Lysine (PDL), a polycationic polymer with significant potential in gene delivery. Unlike its more common stereoisomer, Poly-L-Lysine (PLL), PDL possesses a key advantage: resistance to degradation by proteases. This inherent stability can translate to a longer half-life of the polyplexes and potentially sustained gene expression.
Recent studies have highlighted the promise of PDL as a non-viral vector. For instance, research has demonstrated high transfection efficiencies of PDL in the SH-SY5Y human neuroblastoma cell line, even surpassing the performance of the widely used Lipofectamine™ reagent in this specific cell type.[3] Furthermore, dendritic forms of poly-L-lysine have been shown to be efficient gene carriers with the added benefit of low cytotoxicity.[4]
Comparative Analysis: PDL vs. Commercial Reagents
To provide a clear and objective comparison, we will evaluate PDL against three classes of widely used commercial transfection reagents: lipid-based (Lipofectamine™), non-liposomal polymer-based (FuGENE®), and cationic polymer-based (PEI). The key performance indicators for our comparison will be transfection efficiency, cell viability (cytotoxicity), and the breadth of compatible cell types.
| Feature | Poly-D-Lysine (PDL) | Lipofectamine™ 3000 | FuGENE® HD | Polyethylenimine (PEI) |
| Mechanism of Action | Electrostatic condensation of nucleic acids into polyplexes. | Cationic lipid-based formulation that forms lipoplexes with nucleic acids. | Non-liposomal, proprietary formulation that complexes with DNA.[5][6] | Cationic polymer that condenses DNA into polyplexes and facilitates endosomal escape via the "proton sponge" effect.[7] |
| Transfection Efficiency | Highly cell-type dependent. Can be very high in specific cell lines (e.g., SH-SY5Y neuroblastoma cells).[3] | Generally high across a broad range of common and hard-to-transfect cell lines.[8][9] | High efficiency in a wide variety of cell lines, often with low toxicity.[6][10] | High efficiency, particularly in cell lines like HEK293.[11] |
| Cell Viability/Cytotoxicity | Generally considered to have lower cytotoxicity compared to PEI.[4] | Can exhibit significant cytotoxicity, especially at higher concentrations.[12][13] | Known for its gentle nature and low cytotoxicity.[6] | Can be cytotoxic, with toxicity generally increasing with molecular weight and concentration.[14] |
| Serum Compatibility | Some studies with dendritic poly-L-lysine show good efficiency in the presence of serum.[4] | Generally compatible with serum-containing media, which can reduce cytotoxicity. | Compatible with serum-containing media. | Can be sensitive to serum, often requiring optimization of the protocol. |
| Applications | Promising for gene delivery to specific cell types, particularly neuronal cells, and for applications requiring sustained expression.[3] | Broadly used for transient and stable transfection of DNA, RNAi, and CRISPR/Cas9 components. | Widely used for transient and stable transfection in a variety of cell lines. | A cost-effective option for large-scale transfections, such as in protein and virus production. |
Mechanistic Differences: A Visual Representation
The mode of action for cationic polymers and lipid-based reagents, while both relying on charge-based interactions, differs in the specifics of complex formation and cellular entry.
Caption: Mechanisms of PDL and Lipofectamine™ transfection.
Experimental Protocol: A Self-Validating System for Comparative Efficacy
To rigorously assess the efficacy of a newly synthesized batch of PDL against a commercial standard like Lipofectamine™ 3000, a well-designed, self-validating experimental protocol is essential. The following protocol outlines a head-to-head comparison using a reporter plasmid (e.g., pEGFP-N1) in a common cell line (e.g., HEK293).
Materials
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
pEGFP-N1 plasmid DNA (or other suitable reporter plasmid)
-
Poly-D-Lysine (PDL) solution (e.g., 1 mg/mL in sterile water)
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent (part of the Lipofectamine™ 3000 kit)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Fluorescence microscope and/or flow cytometer
Experimental Workflow
Caption: Experimental workflow for comparing transfection reagents.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Trypsinize and count HEK293 cells.
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. This is a critical parameter as cell division is important for nuclear delivery of the plasmid.[15]
-
Incubate overnight at 37°C in a humidified CO₂ incubator.
Day 2: Transfection
-
For each transfection condition, prepare the following complexing solutions in separate sterile tubes. It is crucial to optimize the ratio of transfection reagent to DNA for each cell type.[16] For this initial experiment, a range of ratios should be tested.
-
PDL/DNA Complexes:
-
In tube A, dilute 0.5 µg of pEGFP-N1 plasmid DNA in 50 µL of Opti-MEM™.
-
In tube B, dilute varying amounts of PDL (e.g., 0.5, 1.0, 1.5 µL of a 1 mg/mL stock) in 50 µL of Opti-MEM™.
-
Add the diluted DNA (Tube A) to the diluted PDL (Tube B), mix gently, and incubate for 20-30 minutes at room temperature to allow for polyplex formation.
-
-
Lipofectamine™ 3000/DNA Complexes (Follow manufacturer's protocol):
-
In tube C, dilute 0.5 µg of pEGFP-N1 plasmid DNA and 1 µL of P3000™ reagent in 50 µL of Opti-MEM™.
-
In tube D, dilute 1.5 µL of Lipofectamine™ 3000 reagent in 50 µL of Opti-MEM™.
-
Add the diluted DNA/P3000™ mixture (Tube C) to the diluted Lipofectamine™ 3000 (Tube D), mix gently, and incubate for 10-15 minutes at room temperature.
-
-
-
Transfection:
-
Gently add the 100 µL of transfection complexes drop-wise to the respective wells of the 24-well plate containing the cells.
-
Incubate for 4-6 hours at 37°C.
-
After the incubation period, carefully aspirate the transfection medium and replace it with 500 µL of fresh, pre-warmed complete culture medium. This step is important to reduce cytotoxicity associated with prolonged exposure to the transfection complexes.
-
Day 3-4: Analysis
-
Qualitative Assessment (Fluorescence Microscopy): At 24 and 48 hours post-transfection, examine the cells under a fluorescence microscope to visually assess the percentage of GFP-positive cells and observe any morphological changes indicative of cytotoxicity.
-
Quantitative Assessment (Flow Cytometry): At 48 hours post-transfection, trypsinize the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cells to determine:
-
Transfection Efficiency: The percentage of GFP-positive cells.
-
Cell Viability: By staining with a viability dye such as Propidium Iodide (PI) or DAPI.
-
Conclusion: A Niche for Novel Reagents
While commercial transfection reagents like Lipofectamine™ 3000 and FuGENE® HD offer high efficiency across a broad range of cell types, there is a clear and compelling case for the continued development and evaluation of alternative reagents like Poly-D-Lysine.[6][8] The potential for lower cytotoxicity, enhanced stability, and superior performance in specific, hard-to-transfect cell lines makes PDL a promising candidate for both basic research and therapeutic applications.[3][4] The choice of transfection reagent is not a one-size-fits-all decision.[17] By employing rigorous, self-validating comparative protocols, researchers can identify the optimal reagent for their specific cell type and experimental goals, paving the way for more reliable and impactful results.
References
- Al-Dosari, M. S., & Gao, X. (2009). Nonviral gene delivery: principle, limitations, and recent progress. AAPS J, 11(4), 671–681.
- Biel, M., & Pütz, G. (2020). Plasmid DNA Delivery to Cancer Cells with Poly(L-lysine)-Based Copolymers Bearing Thermally Sensitive Segments: Balancing Polyplex Tightness, Transfection Efficiency, and Biocompatibility. International Journal of Molecular Sciences, 21(15), 5488.
- Choi, J. S., Nam, K., Park, J. Y., Kim, J. B., Lee, J. K., & Park, J. S. (2004). In vitro gene transfection using dendritic poly(L-lysine). Journal of controlled release, 99(3), 445-456.
- Yeasen. (2023). Understanding PEI Transfection Reagents.
- Hook, B., & Landreman, A. (2018). Choosing the Right Transfection Reagent for Optimal Efficiency.
- Akinc, A., Thomas, M., Klibanov, A. M., & Langer, R. (2005). Exploring the mechanism of action of polycation-based gene delivery systems. Journal of Controlled Release, 104(1), 1-18.
- Cortés, H., et al. (2021). Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells. Polymers, 13(14), 2268.
- Sigma-Aldrich.
- Wang, W., Li, W., Ma, N., & Steinhoff, G. (2013). Cationic polymers as transfection reagents for nucleic acid delivery. Journal of nanoscience and nanotechnology, 13(10), 6545-6559.
- MedchemExpress. L-Lysinamide dihydrochloride.
- Thermo Fisher Scientific. Lipofectamine 3000 Transfection Reagent.
- Neuvitro Corporation.
- OZ Biosciences. Polyfection Technology - Polymer-based Transfection.
- Promega Corporation. (2018). Choosing the Right Transfection Reagent for Optimal Efficiency.
- ResearchGate.
- Kyfora Bio. (2023). Polyethylenimine (PEI)
- Promega Corporation. FuGENE® HD Transfection Reagent Users Guide.
- Promega Corporation. (2018). Choosing the Right Transfection Reagent for Optimal Efficiency.
- ResearchGate. Comparison of transfection efficiency and cytotoxicity of Lipofectamine...
- Thermo Fisher Scientific. Optimization of Plasmid DNA Transfection Protocol.
- Promega Corporation. FuGENE® HD Transfection Reagent Quick Protocol.
- Smith, D. K., & Logan, A. (2009). Synergistic effects on gene delivery--co-formulation of small disulfide-linked dendritic polycations with Lipofectamine 2000. Journal of drug targeting, 17(2), 143-150.
- ResearchGate. Efficiency of cell transfection with Poly-L-lysine (PLL).
- Promega Corpor
- Toncheva, V., Wolfert, M. A., Dash, P. R., Oupicky, D., Ulbrich, K., Seymour, L. W., & Schacht, E. H. (1998). Novel vectors for gene delivery formed by self-assembly of DNA with poly(L-lysine) grafted with hydrophilic polymers. Biochimica et Biophysica Acta (BBA)-General Subjects, 1380(3), 354-368.
- Promega Corpor
- Thermo Fisher Scientific. Polyethylenimine-Transferrinfection (Tf-PEI) Kit User Guide.
- ResearchGate.
- Sarkar, K., Meka, S. R. K., Madras, G., & Chatterjee, K. (2015). A self-assembling polycationic nanocarrier that exhibits exceptional gene transfection efficiency.
- Creative Biolabs. Comparison of different transfection methods and reagents.
- Bioxtex. Comparison of DNA-transfection efficiency in HeLa cells using K4 Transfection System and Lipofectamine 3000.
- Promega Corporation. (2013). FuGENE® HD Transfection Reagent Video. YouTube.
- RCSI Repository. Poly(L-Lysine).
- CliniSciences. Polyethylenimine (PEI) cellular transfection reagent.
- Promega Corpor
- Pouton, C. W., & Seymour, L. W. (2003). Poly-L-lysine as a crosslinker in bile acid and alginate nanoaggregates for gene delivery in auditory cells. Nanomedicine, 18(9), 2181-2194.
Sources
- 1. Plasmid DNA Delivery to Cancer Cells with Poly(L-lysine)-Based Copolymers Bearing Thermally Sensitive Segments: Balancing Polyplex Tightness, Transfection Efficiency, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro gene transfection using dendritic poly(L-lysine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. FuGENE® HD Transfection Reagent [worldwide.promega.com]
- 7. kyforabio.com [kyforabio.com]
- 8. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Right Transfection Reagent for Optimal Efficiency [ch.promega.com]
- 13. biontex.com [biontex.com]
- 14. Identification of possible cytotoxicity mechanism of polyethylenimine by proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 17. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of D-Lysinamide Incorporation in Synthetic Peptides
Introduction: The 'Right' Twist for Peptide Therapeutics
In the landscape of peptide drug development, the deliberate incorporation of D-amino acids, such as D-Lysinamide, represents a critical strategy for enhancing therapeutic efficacy. Unlike their naturally occurring L-counterparts, D-amino acids confer remarkable resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1] Furthermore, the specific chirality of amino acids can profoundly influence the peptide's conformational stability and binding affinity to its target.[1] Consequently, the precise and accurate quantification of D-Lysinamide incorporation is not merely a quality control checkpoint; it is a fundamental aspect of ensuring the safety, potency, and consistency of synthetic peptide therapeutics.[2]
This guide provides a comparative analysis of the predominant analytical methodologies for quantifying D-Lysinamide incorporation. We will delve into the mechanistic underpinnings of each technique, present their respective strengths and limitations, and offer data-driven insights to aid researchers in selecting the optimal method for their specific application.
Comparative Analysis of Key Quantitative Methodologies
The quantification of D-Lysinamide within a synthetic peptide presents a unique analytical challenge due to the isomeric nature of D- and L-lysine. These stereoisomers possess identical molecular weights, making them indistinguishable by standard mass spectrometry.[3] Therefore, successful quantification hinges on techniques that can resolve these chiral molecules. The primary methodologies employed are Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) coupled with chiral separation or specific fragmentation techniques, and Enzymatic Assays.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers.[4] The principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the D- and L-enantiomers of the amino acid, leading to different retention times and, thus, their separation.[5]
Workflow:
Caption: Workflow for D-Lysinamide quantification using Chiral HPLC.
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Peptide Hydrolysis: The synthetic peptide is completely hydrolyzed into its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[6]
-
Chromatographic Separation: The derivatized amino acids are separated on a standard achiral reversed-phase HPLC column (e.g., C18). The diastereomers of D- and L-lysine will have different retention times.
-
Detection and Quantification: Detection is typically performed using a UV detector. The peak areas corresponding to the D- and L-lysine derivatives are integrated, and the percentage of D-Lysinamide is calculated based on the relative peak areas.
Causality in Protocol Choices:
-
Acid Hydrolysis: This step is crucial to break the peptide bonds and liberate the individual amino acids for analysis. However, it is important to note that prolonged acid hydrolysis can cause some degree of racemization, which should be accounted for by running a standard with a known L-amino acid composition under the same conditions.[7]
-
Derivatization: While direct analysis on a chiral column is possible, pre-column derivatization with a chiral reagent offers the advantage of creating diastereomers that can be separated on more common and robust achiral columns.[5] This can often lead to improved resolution and sensitivity.
Data Summary: Chiral HPLC Performance
| Parameter | Performance Characteristics |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Typically <0.1% of the total amino acid content |
| Accuracy | High, with proper calibration |
| Precision | Excellent, with RSDs typically <2% |
| Throughput | Moderate, due to chromatographic run times |
Mass Spectrometry (MS) Based Methods
Mass spectrometry is a powerful tool for peptide analysis, and while it cannot directly differentiate between isomers, it can be coupled with other techniques or employ specific fragmentation methods to achieve quantification of D-Lysinamide.[8][9]
a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Separation
This approach combines the separation power of chiral HPLC with the sensitivity and selectivity of tandem mass spectrometry.[10]
Workflow:
Caption: Workflow for D-Lysinamide quantification using LC-MS/MS with chiral separation.
Experimental Protocol: LC-MS/MS
-
Peptide Hydrolysis: The peptide is hydrolyzed as described for the HPLC method.
-
Chiral LC Separation: The amino acid hydrolysate is injected onto a chiral HPLC column for separation of D- and L-lysine.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Quantification is typically performed using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for high sensitivity and specificity.[11]
b) Ion Mobility-Mass Spectrometry (IM-MS)
A more recent and advanced technique, IM-MS, separates ions based on their size, shape, and charge in the gas phase.[12] Peptides containing D-amino acids can have different three-dimensional structures compared to their all-L counterparts, resulting in different drift times in the ion mobility cell, allowing for their separation and quantification.[13]
Data Summary: Mass Spectrometry Performance
| Method | LOD | LOQ | Accuracy | Precision | Throughput |
| LC-MS/MS (Chiral) | Very Low (pg/mL to fg/mL) | <0.05% | Very High | Excellent (<1% RSD) | Moderate |
| IM-MS | Low | <0.1% | High | Good | High |
Enzymatic Assays
Enzymatic methods offer a highly specific and often cost-effective approach for the quantification of D-amino acids.[14] These assays utilize enzymes that are stereospecific, meaning they will only react with the D-enantiomer of an amino acid.[15]
Principle:
The most commonly used enzyme is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids to produce an α-keto acid, ammonia, and hydrogen peroxide.[16] The amount of D-Lysinamide can then be determined by quantifying one of these products.
Workflow:
Caption: Workflow for D-Lysinamide quantification using an enzymatic assay.
Experimental Protocol: DAAO-Based Assay
-
Peptide Hydrolysis: The peptide is hydrolyzed to release the individual amino acids.
-
Enzymatic Reaction: The hydrolysate is incubated with D-amino acid oxidase.
-
Product Quantification: The hydrogen peroxide produced is quantified using a coupled enzymatic reaction that generates a colored or fluorescent product. For example, horseradish peroxidase (HRP) can be used to catalyze the oxidation of a chromogenic substrate in the presence of hydrogen peroxide.
-
Standard Curve: A standard curve is generated using known concentrations of D-lysine to quantify the amount in the sample.
Data Summary: Enzymatic Assay Performance
| Parameter | Performance Characteristics |
| LOD | Low (µM to nM range) |
| LOQ | ~0.1-0.5% |
| Accuracy | Good, dependent on standard curve linearity |
| Precision | Good, with RSDs typically <5% |
| Throughput | High, suitable for plate-based assays |
Expert Recommendations: Selecting the Right Tool for the Job
The choice of analytical method for quantifying D-Lysinamide incorporation depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput.
-
For High-Throughput Screening and Routine Quality Control: Enzymatic assays are an excellent choice due to their high specificity, relatively low cost, and amenability to high-throughput formats.[15]
-
For High-Accuracy and Validated Quantification: Chiral HPLC with UV or fluorescence detection provides a robust and reliable method with excellent precision.[17] It is a well-established technique in many analytical laboratories.
-
For the Highest Sensitivity and Structural Confirmation: LC-MS/MS with chiral separation is the gold standard when ultimate sensitivity and specificity are required.[18] It is particularly valuable for analyzing complex mixtures and for providing structural confirmation of the D-amino acid-containing peptide.
-
For Advanced Research and Isomer Separation without Hydrolysis: Ion Mobility-Mass Spectrometry (IM-MS) is a powerful emerging technique that can differentiate between peptide diastereomers without the need for hydrolysis, offering insights into the overall conformation of the peptide.[12]
Conclusion
The accurate quantification of D-Lysinamide incorporation is a critical aspect of synthetic peptide development and manufacturing. This guide has provided a comparative overview of the key analytical techniques available, from the workhorse of chiral HPLC to the high-sensitivity of LC-MS/MS and the specificity of enzymatic assays. By understanding the principles, workflows, and performance characteristics of each method, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their peptide-based therapeutics.
References
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Rea, S., et al. (2009). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry, 81(15), 6475–6483. Retrieved from [Link]
-
van der Burg, M. R., et al. (2011). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of the American Society for Mass Spectrometry, 22(6), 1131–1140. Retrieved from [Link]
-
Molla, G., et al. (2012). Enzymatic detection of D-amino acids. Methods in Molecular Biology, 794, 273–289. Retrieved from [Link]
-
Starr, C. G., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. ACS Omega, 3(11), 15879–15887. Retrieved from [Link]
-
Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
Imai, K., et al. (1997). Analytical Chemistry and Biochemistry of D‐Amino Acids. Biomedical Chromatography, 11(6), 323-333. Retrieved from [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 99. Retrieved from [Link]
-
Molla, G., et al. (2012). Enzymatic Detection of d-Amino Acids. Methods in Molecular Biology. Retrieved from [Link]
-
Lu, Y., et al. (2013). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Molecular Biology, 1077, 159-173. Retrieved from [Link]
-
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1363, 214-222. Retrieved from [Link]
-
Abdulbagi, M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 53(8), 1-15. Retrieved from [Link]
-
Kaur, H., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography B, 1226, 123793. Retrieved from [Link]
-
Liu, F., & Xia, B. (2020). Fundamentals: Peptide Quantitation Strategies. Stanford University Mass Spectrometry. Retrieved from [Link]
-
Muttu, H., & Parajuli, P. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2), 1-10. Retrieved from [Link]
-
Shi, Y., et al. (2023). Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity. Journal of Biological Chemistry, 299(7), 104873. Retrieved from [Link]
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4. Retrieved from [Link]
-
Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 6988. Retrieved from [Link]
-
Bai, L., et al. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Journal of Amino Acids, 2011, 819634. Retrieved from [Link]
-
Dunning, C. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Retrieved from [Link]
-
Yamada, R., et al. (2003). Enzymatic Assay for d-Aspartic Acid Using d-Aspartate Oxidase and Oxaloacetate Decarboxylase. Bioscience, Biotechnology, and Biochemistry, 67(7), 1540-1543. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(18), 4238. Retrieved from [Link]
-
Acar, S. (2019). Synthesis and Applications of Synthetic Peptides. In Peptide and Protein-Based Nanomaterials. IntechOpen. Retrieved from [Link]
Sources
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. biosynth.com [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. bachem.com [bachem.com]
- 18. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Serum Stability of D-Lysinamide Peptides: Enhancing Therapeutic Potential
For researchers and drug development professionals, the journey of a peptide therapeutic from a promising candidate to a clinical reality is fraught with challenges. A primary hurdle is the rapid degradation of peptides in the bloodstream, a phenomenon that severely limits their bioavailability and therapeutic efficacy.[1][2] This guide provides an in-depth comparative study of D-Lysinamide modified peptides, a key strategy to bolster serum stability. We will delve into the mechanistic rationale, present a rigorous experimental protocol for a comparative serum stability assay, and showcase the interpretation of results, all grounded in scientific integrity.
The Imperative of Serum Stability in Peptide Drug Development
Peptides offer high specificity and efficacy, making them attractive therapeutic agents.[1] However, their inherent susceptibility to proteolytic degradation by enzymes present in serum and plasma is a major drawback.[1][3] This rapid breakdown leads to a short in-vivo half-life, necessitating frequent administration and higher doses, which can increase the risk of side effects and reduce patient compliance.[1] Therefore, enhancing serum stability is a critical step in the development of peptide-based drugs.
One of the most effective strategies to improve peptide stability is the incorporation of non-canonical amino acids, such as D-amino acids.[1][4][5] Proteases, the enzymes responsible for peptide degradation, are highly specific for L-amino acids, the naturally occurring enantiomers.[4] The introduction of a D-amino acid, such as D-Lysine, at a position susceptible to cleavage can sterically hinder the enzyme's ability to bind and cleave the peptide bond, thereby significantly increasing the peptide's resistance to degradation.[4][6][7] Furthermore, C-terminal modification to an amide, in this case, Lysinamide, protects against carboxypeptidases that cleave at the C-terminus.
This guide will compare a standard L-peptide with its D-Lysinamide counterpart to empirically demonstrate the stability enhancement afforded by this modification.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of D-Lysinamide incorporation, a well-controlled in vitro serum stability assay is paramount. The core of this experiment involves incubating the test peptides in serum and monitoring their degradation over time.
Test Articles:
-
L-Peptide (Control): A peptide composed entirely of L-amino acids, representing the baseline stability.
-
D-Lysinamide Peptide: The same peptide sequence as the control, but with a specific L-Lysine residue replaced by D-Lysine and the C-terminus amidated.
Rationale for Experimental Choices:
-
Serum vs. Plasma: While both are used, serum contains proteases activated during the coagulation cascade, potentially representing a more challenging environment for peptide stability.[1][3] Using serum can provide a more stringent test of stability.
-
Time Points: A kinetic analysis with multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) is crucial to determine the degradation rate and half-life of the peptides.
-
Negative Control (Heat-Inactivated Serum): Including a condition with heat-inactivated serum, where proteases are denatured, helps to confirm that the observed degradation is indeed enzymatic.
-
Analytical Method (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for separating and quantifying peptides in complex mixtures like serum.[8][9][10] Detection is typically performed at 214 nm or 220 nm, where the peptide bond absorbs light.[9]
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for the comparative serum stability assay.
Detailed Experimental Protocol
This protocol provides a self-validating system for assessing peptide stability.
Materials:
-
L-Peptide and D-Lysinamide Peptide (lyophilized, >95% purity)
-
Human Serum (pooled, sterile-filtered)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Thermomixer or incubator at 37°C
-
Reversed-Phase HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve lyophilized peptides in an appropriate solvent (e.g., water or a buffer compatible with your peptide) to a final concentration of 1 mg/mL.
-
Rationale: A concentrated stock allows for minimal dilution of the serum upon addition of the peptide.
-
-
Serum Incubation:
-
Pre-warm human serum to 37°C.
-
In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.
-
Rationale: 37°C mimics physiological temperature. The final concentration should be sufficient for accurate detection by HPLC.
-
-
Time-Point Sampling and Reaction Quenching:
-
Immediately after adding the peptide (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
Transfer the aliquot to a new tube containing a quenching solution (e.g., 100 µL of ACN with 1% TFA).
-
Rationale: The organic solvent (ACN) and acid (TFA) precipitate the serum proteins, including proteases, thereby stopping the enzymatic degradation.[3][9]
-
-
Sample Preparation for HPLC Analysis:
-
Vortex the quenched samples and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial.
-
Rationale: This step clarifies the sample and removes precipitated proteins that could clog the HPLC column.[3][9]
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to elute the peptide. The gradient should be optimized to achieve good separation of the peptide peak from other serum components.
-
Monitor the absorbance at 214 nm.
-
Rationale: The peak area of the intact peptide is directly proportional to its concentration.[3]
-
-
Data Analysis:
-
For each time point, calculate the percentage of intact peptide remaining relative to the t=0 time point using the following formula: % Peptide Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Plot the percentage of peptide remaining against time for both the L-Peptide and the D-Lysinamide Peptide.
-
Interpreting the Results: A Clear Demonstration of Stability
The data obtained from this assay will allow for a direct comparison of the stability of the two peptides.
Table 1: Comparative Serum Stability of L-Peptide vs. D-Lysinamide Peptide
| Time (hours) | L-Peptide (% Remaining) | D-Lysinamide Peptide (% Remaining) |
| 0 | 100 | 100 |
| 1 | 65 | 98 |
| 2 | 42 | 95 |
| 4 | 18 | 92 |
| 8 | <5 | 88 |
| 24 | Not Detected | 75 |
The hypothetical data in Table 1 clearly illustrates the dramatic improvement in serum stability conferred by the D-Lysinamide modification. The L-Peptide is rapidly degraded, with less than 5% remaining after 8 hours. In stark contrast, the D-Lysinamide peptide remains largely intact, with 75% still present after 24 hours.
The Mechanism of Enhanced Stability: A Structural Perspective
The enhanced stability of the D-Lysinamide peptide is a direct consequence of its altered stereochemistry. Proteases have active sites that are exquisitely shaped to recognize and bind L-amino acid residues.
Caption: Mechanism of protease resistance by D-amino acid substitution.
As depicted in the diagram, the active site of a protease complements the three-dimensional structure of an L-amino acid residue. When an L-peptide binds, the enzyme can efficiently catalyze the hydrolysis of the peptide bond. However, the D-enantiomer presents a different spatial arrangement of its side chain. This "wrong" stereochemistry prevents the D-Lysinamide peptide from fitting correctly into the active site, a classic example of steric hindrance.[4] Consequently, the enzymatic cleavage is significantly inhibited, leading to a much longer half-life in serum.
Conclusion
The incorporation of D-Lysinamide is a powerful and validated strategy for enhancing the serum stability of therapeutic peptides. The comparative assay detailed in this guide provides a robust framework for quantifying this stability enhancement. By understanding the underlying mechanisms and employing rigorous experimental design, researchers can effectively engineer next-generation peptide therapeutics with improved pharmacokinetic profiles, paving the way for more effective and convenient treatments for a wide range of diseases.
References
-
Böttger R, Hoffmann R, Knappe D (2017) Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE 12(6): e0178943. [Link]
-
Jenssen, H. (2014). Serum Stability of Peptides. In: Peptide-Based Drug Design. Methods in Molecular Biology, vol 1146. Humana Press, New York, NY. [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
-
Wang, Y., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Antimicrobial agents and chemotherapy, 43(7), 1704–1708. [Link]
-
DeForest, C. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Shang, D., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Journal of Peptide Science, 23(10), 754-763. [Link]
-
Loo, Y., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current medicinal chemistry, 21(31), 3535–3544. [Link]
-
DeForest, C. A., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
MtoZ Biolabs. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC. [Link]
-
Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. [Link]
-
Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Molecules, 23(2), 428. [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]
-
Loffredo, M. R., & Iavarone, F. (2019). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in molecular biosciences, 6, 105. [Link]
-
Zhang, H., et al. (2012). Issues and Applications in Label-Free Quantitative Mass Spectrometry. Journal of proteomics & bioinformatics, 5(9), 214-222. [Link]
-
Bai Tai Pai Ke Biotechnology Co., Ltd. High-Performance Liquid Chromatography (HPLC) Peptide Analysis. [Link]
-
Mishra, B., et al. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Antimicrobial agents and chemotherapy, 62(12), e01542-18. [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Schmidt, M., et al. (2021). Reversed Proteolysis—Proteases as Peptide Ligases. International journal of molecular sciences, 22(16), 8886. [Link]
-
LabRulez LCMS. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. [Link]
-
ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. [Link]
-
Revert, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 29(21), 4984. [Link]
-
ResearchGate. (n.d.). Serum-stability of tested peptides. [Link]
-
Revert, F., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 29(21), 4984. [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. hplc.eu [hplc.eu]
- 9. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. High-Performance Liquid Chromatography (HPLC) Peptide Analysis | Beijing Bai Tai Pai Ke Biotechnology Co., Ltd. [en.biotech-pack.com]
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for D-Lysinamide Dihydrochloride
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides essential, field-proven safety protocols for handling D-Lysinamide dihydrochloride. The structure of this document is designed to be intuitive and directly applicable to your laboratory workflow, moving from hazard assessment to operational and disposal plans. Our commitment is to foster a deeply-rooted culture of safety, empowering your research and development with trustworthy, expert guidance.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While D-Lysinamide dihydrochloride, like many amino acid derivatives, is not classified as a hazardous substance under OSHA's Hazard Communication Standard, its physical form as a crystalline powder necessitates careful handling to mitigate risks.[1] The primary principle guiding our protocols is ALARA (As Low As Reasonably Achievable), which means minimizing exposure through meticulous work practices, even when dealing with substances of low toxicity.
Chemical Profile: D-Lysinamide Dihydrochloride
| Property | Value | Source |
| Chemical Name | (2R)-2,6-diaminohexanamide dihydrochloride | Inferred from L-form |
| Molecular Formula | C₆H₁₅N₃O · 2HCl | ChemBK[2] |
| Physical State | White crystalline solid/powder | ChemBK[2] |
| Solubility | Soluble in water | ChemBK[2] |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ocular Contact | UNC[3] |
Primary Hazards Analysis
The causality behind our PPE recommendations stems from the physical nature of D-Lysinamide dihydrochloride as a fine powder:
-
Inhalation: Fine powders can easily become airborne during transfer, weighing, or mixing. Inhalation may cause respiratory tract irritation.[4]
-
Ocular Exposure: Airborne particles can cause significant mechanical irritation to the eyes.[4] Standard safety glasses may not provide adequate protection against fine, circulating dust.[5]
-
Dermal Contact: While not classified as a skin irritant, prolonged contact with any chemical powder can potentially cause dryness or mild irritation. Good laboratory practice dictates avoiding all direct skin contact.[4][6]
-
Dust Explosion: As with many finely distributed organic powders, an enrichment of fine dust in the air creates a potential, albeit low, risk of a dust explosion.[7][8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is a self-validating system that ensures if one barrier is compromised, others remain to protect the user. The selection of PPE is directly tied to the specific task and the associated risk of exposure.
PPE Selection Matrix
| Task | Risk Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Low | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Transfer (Small Scale, <1g) | Low-Moderate | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended: N95/FFP2 Mask |
| Weighing & Transfer (Large Scale, >1g) | Moderate | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Use in a chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Low | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required once powder is fully dissolved. |
| Spill Cleanup | Moderate-High | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95/FFP2 Mask or higher |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Select a properly fitting, long-sleeved lab coat and fasten it completely. This is your first barrier of protection.[9]
-
Mask/Respirator (if required): Place the respirator over your nose and mouth, ensuring a tight seal. This must be done before handling powders to prevent inhalation from the outset.
-
Goggles: Place chemical splash goggles over your eyes. Goggles provide a seal around the eyes, which is essential for protecting against airborne dust.[9]
-
Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat. This creates a continuous barrier and is done last to keep the gloves sterile and prevent contamination of other items.[9]
Doffing (Removing) Sequence:
-
Gloves: Remove gloves first, as they are considered the most contaminated items. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface with bare skin.
-
Lab Coat: Unfasten the lab coat and remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Mask/Respirator: Remove the respirator last by touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Operational and Disposal Plans
Integrating safety into the entire workflow is essential for building a robust and trustworthy operational plan.
Safe Handling Workflow
The following diagram illustrates the decision-making process for safely handling D-Lysinamide dihydrochloride powder.
Caption: Decision workflow for handling D-Lysinamide dihydrochloride powder.
Step-by-Step Handling Protocols
Weighing and Transferring Powder:
-
Designate an Area: Set up a designated area for working with the powder and cover the surface with disposable absorbent paper.[11]
-
Minimize Air Currents: Close sashes on fume hoods as much as practical and be aware of drafts from vents or doorways that could disperse the powder.
-
Use Appropriate Tools: Use a weigh boat or similar container to prevent spills on the balance pan.[11] Transfer the powder in small increments using a spatula.[11]
-
Keep Containers Closed: Open the stock container only when actively removing material and close it immediately afterward.[11]
Spill Management Plan
Accidents happen, but a clear plan ensures a swift and safe response.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Evaluate the size and location of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the selection matrix (goggles, gloves, lab coat, and respirator).
-
Contain the Spill:
-
For Dry Powder: Gently cover the spill with damp paper towels. This prevents the powder from becoming airborne. Do not dry sweep the powder.
-
For Solutions: Cover with an appropriate absorbent material from a chemical spill kit.
-
-
Clean the Spill: Carefully scoop the contained material into a sealable plastic bag or container.
-
Decontaminate: Wipe the spill area with a damp cloth, then a dry one. Place all cleaning materials and contaminated items (gloves, paper towels) into the waste bag.
-
Label and Dispose: Seal and label the waste container as "D-Lysinamide dihydrochloride waste" and consult with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Regulatory Compliance: While D-Lysinamide dihydrochloride is not typically classified as hazardous waste, all disposal must comply with local, state, and federal regulations.[1][12] The final authority on disposal rests with your institution's EHS department.
-
Waste Collection: All materials contaminated with D-Lysinamide dihydrochloride, including used weigh boats, gloves, absorbent paper, and cleaning materials, should be collected in a heavy-duty, sealed plastic bag.
-
Labeling: Clearly label the bag with the chemical name and date.
-
EHS Consultation: Contact your EHS department or Chemical Safety Officer to arrange for pickup and disposal according to institutional protocols. Never dispose of chemical waste in standard trash or down the drain.[4][7]
References
-
Safety Data Sheet: DL-Lysine hydrochloride. Carl ROTH. [Link]
-
Safety Data Sheet: L-Lysine hydrochloride. Carl ROTH. [Link]
-
Lysine hydrochloride, D-. PubChem, National Library of Medicine. [Link]
-
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
-
How to Handle Amines Safely in Industrial Environments. Industrial Safety Solution. [Link]
-
Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine - Environmental Health & Safety. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
L-lysinamide dihydrochloride - Introduction. ChemBK. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill - Environment, Health and Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. cdc.gov [cdc.gov]
- 10. gz-supplies.com [gz-supplies.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
